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  • Product: 5-Isopropyl-5-methylimidazolidine-2,4-dione
  • CAS: 150226-22-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione: Core Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Isopropyl-5-methylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds, represents a significant scaffold in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-5-methylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds, represents a significant scaffold in medicinal chemistry. Hydantoins are known for a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, spectral characteristics, and synthetic methodologies for 5-isopropyl-5-methylimidazolidine-2,4-dione. Drawing upon data from closely related analogs and established synthetic protocols, this document aims to equip researchers with the foundational knowledge required for its synthesis, characterization, and further investigation in drug discovery and development programs.

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, ring system is a privileged structure in drug design, most notably recognized for its presence in the widely-used anticonvulsant drug phenytoin (5,5-diphenylhydantoin).[3] The versatility of the C-5 position of the hydantoin ring allows for the introduction of various substituents, leading to a diverse range of pharmacological profiles. The 5,5-disubstituted hydantoins, in particular, have been extensively explored for their potential as central nervous system agents.[4][5] 5-Isopropyl-5-methylimidazolidine-2,4-dione, with its specific alkyl substitution pattern, presents a unique combination of lipophilicity and steric bulk that warrants detailed investigation for its potential biological activities.

Physicochemical and Structural Properties

While specific experimental data for 5-Isopropyl-5-methylimidazolidine-2,4-dione is not extensively reported in publicly available literature, its properties can be reliably inferred from closely related analogs.

Core Chemical Identity
PropertyValueSource
Chemical Name 5-Isopropyl-5-methylimidazolidine-2,4-dione-
Synonyms 5-isopropyl-5-methylhydantoin[6][7]
CAS Number 150226-22-5[8]
Molecular Formula C₇H₁₂N₂O₂[6]
Molecular Weight 156.18 g/mol [6]
Predicted and Analog-Informed Physical Properties
  • Melting Point: The melting point of the closely related 5-Isopropylimidazolidine-2,4-dione is reported to be 144-145 °C.[2] The thio-analog, (S)-5-Isopropyl-5-methyl-2-thiohydantoin, has a reported melting point of 145 °C.[9] It is therefore anticipated that 5-Isopropyl-5-methylimidazolidine-2,4-dione will have a similar melting point, likely in the range of 140-150 °C.

  • Solubility: Hydantoins generally exhibit moderate solubility in polar organic solvents and limited solubility in water. The solubility is influenced by the nature of the C-5 substituents. Given the isopropyl and methyl groups, 5-Isopropyl-5-methylimidazolidine-2,4-dione is expected to be soluble in alcohols, such as ethanol and methanol, and chlorinated solvents, with lower solubility in nonpolar solvents like hexanes.

Structural Elucidation: Insights from X-ray Crystallography of Analogs

The crystal structure of (S)-5-Isopropyl-5-methyl-2-thiohydantoin has been determined, providing valuable insights into the likely three-dimensional arrangement of the target compound.[3][10] The imidazolidine ring is nearly planar, and the isopropyl and methyl groups at the C-5 position will dictate the steric environment around the molecule. This structural information is critical for computational modeling and understanding potential drug-receptor interactions.

Spectral Characterization

Detailed spectral data for 5-Isopropyl-5-methylimidazolidine-2,4-dione is not published. The following sections provide predicted spectral characteristics based on the known data of highly similar compounds, namely 5-Isopropylimidazolidine-2,4-dione monohydrate and (S)-5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one.[1][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isopropyl and methyl groups.

  • Isopropyl Group: A septet for the methine proton (-CH) and a pair of doublets for the diastereotopic methyl protons (-CH₃) are anticipated. Based on the thio-analog, the septet would likely appear around δ 2.0-2.2 ppm, and the methyl doublets around δ 0.9-1.1 ppm.[9]

  • Methyl Group: A singlet for the methyl protons at C-5 is expected, likely in the region of δ 1.4-1.5 ppm.[9]

  • N-H Protons: Two broad singlets corresponding to the two N-H protons of the hydantoin ring are expected, with chemical shifts that can vary depending on the solvent and concentration. In DMSO-d₆, these peaks for 5-Isopropylimidazolidine-2,4-dione monohydrate appear at δ 10.54 and 7.87 ppm.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

  • Carbonyl Carbons (C=O): Two signals in the downfield region, typically around δ 170-180 ppm, are characteristic of the two carbonyl groups in the hydantoin ring. For 5-Isopropylimidazolidine-2,4-dione monohydrate, these appear at δ 175.87 and 158.28 ppm.[1]

  • Quaternary Carbon (C-5): A signal for the C-5 carbon, substituted with the isopropyl and methyl groups, is expected. In the thio-analog, this appears at δ 70.15 ppm.[9]

  • Isopropyl Group: Signals for the methine (-CH) and methyl (-CH₃) carbons of the isopropyl group are expected around δ 30-35 ppm and δ 16-21 ppm, respectively.[1][9]

  • Methyl Group: The signal for the C-5 methyl carbon is anticipated in the range of δ 20-25 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

  • N-H Stretching: Broad absorption bands in the region of 3100-3300 cm⁻¹ are characteristic of the N-H stretching vibrations of the hydantoin ring.[9]

  • C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups are expected in the region of 1700-1780 cm⁻¹.[9]

  • C-N Stretching: Absorptions related to C-N stretching are also expected.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.18 g/mol ). Fragmentation patterns would likely involve the loss of the isopropyl and methyl groups.

Synthesis Methodology: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[11] This one-pot, multicomponent reaction offers a straightforward route to the desired product from readily available starting materials.

Reaction Principle

The Bucherer-Bergs reaction involves the treatment of a ketone (in this case, 3-methyl-2-butanone) with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Bucherer_Bergs_Reaction ketone 3-Methyl-2-butanone intermediate Aminonitrile Intermediate ketone->intermediate Reaction with cyanide and ammonia source reagents NaCN, (NH₄)₂CO₃, H₂O/EtOH product 5-Isopropyl-5-methyl- imidazolidine-2,4-dione intermediate->product Intramolecular cyclization

Figure 1. Generalized workflow for the Bucherer-Bergs synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a general guideline based on established procedures for the synthesis of 5,5-disubstituted hydantoins and can be optimized for the specific synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Materials:

  • 3-Methyl-2-butanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine 3-methyl-2-butanone, sodium cyanide, and ammonium carbonate in a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer. A mixture of ethanol and water is typically used as the solvent.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 60-80 °C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This step should be performed with extreme caution in a fume hood due to the potential evolution of hydrogen cyanide gas.

  • Isolation and Purification: The product often precipitates out of the solution upon cooling and acidification. The solid product can be collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Potential Applications in Drug Development

The hydantoin scaffold is a cornerstone in the development of anticonvulsant drugs.[2][4] The nature of the substituents at the C-5 position plays a crucial role in modulating the anticonvulsant activity and the pharmacological profile.

Anticonvulsant Activity

Numerous studies have demonstrated the anticonvulsant properties of 5,5-disubstituted hydantoins.[4][5] These compounds are believed to exert their effects by modulating voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity. The specific combination of an isopropyl and a methyl group in 5-Isopropyl-5-methylimidazolidine-2,4-dione may confer a unique profile of efficacy and safety that warrants investigation in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Other Potential Therapeutic Areas

Beyond epilepsy, hydantoin derivatives have shown promise in a variety of other therapeutic areas, including:

  • Anti-cancer Activity: Some hydantoin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12]

  • Antimicrobial Activity: The hydantoin scaffold has been incorporated into molecules with antibacterial and antifungal properties.[13]

The exploration of 5-Isopropyl-5-methylimidazolidine-2,4-dione in these and other disease areas could lead to the discovery of novel therapeutic agents.

Conclusion and Future Directions

5-Isopropyl-5-methylimidazolidine-2,4-dione is a synthetically accessible compound with a high potential for biological activity, particularly in the realm of central nervous system disorders. While a complete experimental characterization is not yet available in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogs. Future research should focus on the definitive synthesis and full spectral elucidation of this compound, followed by a comprehensive evaluation of its pharmacological profile. Such studies will be instrumental in determining the potential of 5-Isopropyl-5-methylimidazolidine-2,4-dione as a lead compound for the development of new and improved therapeutics.

References

  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). PMC. [Link]

  • Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. (2001). PubMed. [Link]

  • 5-Isopropylimidazolidine-2,4-dione monohydrate. (n.d.). PMC. [Link]

  • 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. (n.d.). PMC. [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). MDPI. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]

  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (n.d.). RSC Publishing. [Link]

  • Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (n.d.). Sci-Hub. [Link]

  • Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (2013). European Journal of Chemistry. [Link]

  • View of Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (n.d.). European Journal of Chemistry. [Link]

  • Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. (n.d.). PubMed. [Link]

  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem. [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2020). MDPI. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. (n.d.). NIH. [Link]

  • 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. (n.d.). PMC. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar. [Link]

  • (PDF) A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2020). ResearchGate. [Link]

  • 5-Methylhydantoin. (n.d.). PubChem. [Link]

  • 5-Ethyl-5-methylhydantoin. (n.d.). PubChem. [Link]

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Exploratory

5-Isopropyl-5-methylimidazolidine-2,4-dione chemical structure

An In-Depth Technical Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione for Researchers and Drug Development Professionals Abstract The imidazolidine-2,4-dione core, commonly known as the hydantoin scaffold, represent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione for Researchers and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione core, commonly known as the hydantoin scaffold, represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a specific derivative, 5-Isopropyl-5-methylimidazolidine-2,4-dione, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. While this particular molecule is not extensively documented in scientific literature, its structural attributes suggest a strong potential for biological activity, drawing from the rich pharmacological history of the hydantoin class of compounds. This document will therefore synthesize established principles of hydantoin chemistry and pharmacology to build a predictive and practical framework for the study of 5-Isopropyl-5-methylimidazolidine-2,4-dione. We will delve into its chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential therapeutic applications, all grounded in authoritative scientific literature.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5-Isopropyl-5-methylimidazolidine-2,4-dione are dictated by its unique 5,5-disubstituted hydantoin ring. The presence of both an isopropyl and a methyl group at the C5 position creates a chiral center, leading to the existence of two enantiomers. This stereochemistry can have significant implications for its biological activity and interaction with chiral targets such as enzymes and receptors.

Caption: 2D structure of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
CAS Number 150226-22-5
Predicted logP 0.5 - 1.0Inferred from similar structures
Predicted Melting Point 140-150 °CInferred from similar structures
Hydrogen Bond Donors 2Structural Analysis
Hydrogen Bond Acceptors 2Structural Analysis

Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

The most direct and established method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[2][3] This multicomponent reaction offers a straightforward approach to the desired scaffold from readily available starting materials.[4]

Proposed Synthetic Pathway: The Bucherer-Bergs Reaction

The synthesis would commence with 3-methyl-2-butanone, which reacts with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water. The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to yield the hydantoin product.[2]

start 3-Methyl-2-butanone reaction Bucherer-Bergs Reaction start->reaction reagents KCN, (NH4)2CO3 Ethanol/Water reagents->reaction intermediate Aminonitrile Intermediate reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 5-Isopropyl-5-methyl- imidazolidine-2,4-dione cyclization->product

Caption: Proposed synthesis workflow for 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Detailed Experimental Protocol: Bucherer-Bergs Synthesis
  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine 3-methyl-2-butanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel until the solids are fully dissolved.

  • Reaction Conditions: Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water to yield pure 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl and methyl groups. The two methyl groups of the isopropyl moiety will likely appear as a doublet, while the methine proton will be a septet. The methyl group at C5 will be a singlet. The two N-H protons of the hydantoin ring will appear as two separate broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons of the hydantoin ring, the quaternary carbon at C5, and the carbons of the isopropyl and methyl substituents.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the hydantoin ring (typically in the range of 1700-1780 cm⁻¹). N-H stretching vibrations will also be visible as broad bands around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol ).

Potential Applications in Drug Development

The hydantoin scaffold is a well-established pharmacophore with a broad range of biological activities.[6][7] Derivatives of imidazolidine-2,4-dione have been successfully developed as anticonvulsant, antiarrhythmic, antimicrobial, and anticancer agents.[8][9][10][11] The specific 5,5-disubstitution pattern in 5-Isopropyl-5-methylimidazolidine-2,4-dione suggests that it could be a promising candidate for investigation in several therapeutic areas.

compound 5-Isopropyl-5-methyl- imidazolidine-2,4-dione anticonvulsant Anticonvulsant compound->anticonvulsant antimicrobial Antimicrobial compound->antimicrobial anticancer Anticancer compound->anticancer antiarrhythmic Antiarrhythmic compound->antiarrhythmic

Caption: Potential therapeutic applications of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Rationale for Potential Activities:
  • Anticonvulsant Activity: The 5,5-disubstituted hydantoin core is famously represented by phenytoin, a widely used antiepileptic drug.[8] The lipophilic nature of the isopropyl and methyl groups may facilitate penetration of the blood-brain barrier, a key requirement for centrally acting drugs.

  • Antimicrobial Activity: Numerous hydantoin derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7] The mechanism often involves the inhibition of essential microbial enzymes.

  • Anticancer Activity: Some hydantoin derivatives have shown promise as anticancer agents by inducing apoptosis or inhibiting cell proliferation.[11][12] The structural similarity to other small molecule kinase inhibitors warrants investigation in this area.

Protocol for Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity of 5-Isopropyl-5-methylimidazolidine-2,4-dione, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.[13][14]

Broth Microdilution MIC Assay Protocol
  • Preparation of Stock Solution: Dissolve a known weight of 5-Isopropyl-5-methylimidazolidine-2,4-dione in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[15]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[15]

Conclusion

5-Isopropyl-5-methylimidazolidine-2,4-dione is a structurally interesting molecule that belongs to the pharmacologically significant hydantoin class of compounds. While specific data on this derivative is scarce, this guide provides a solid foundation for its further investigation. The proposed synthetic route via the Bucherer-Bergs reaction is robust and scalable. Based on the extensive literature on related hydantoins, this compound warrants evaluation for a range of biological activities, particularly as an anticonvulsant and antimicrobial agent. The provided protocols offer a starting point for its synthesis and biological characterization, paving the way for new discoveries in the field of medicinal chemistry.

References

  • Tompkins, J. E. (1986). 5,5-Diaryl-2-thiohydantoins and 5,5-diaryl-N3-substituted-2-thiohydantoins as potential hypolipidemic agents. Journal of Medicinal Chemistry, 29(5), 855–859. [Link]

  • Al-Bayati, F. A., & Al-Mola, H. F. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 104(1), 1-10. [Link]

  • Al-Rawi, R. K., & Al-Amiery, A. A. (2018). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. ResearchGate. [Link]

  • Gawade, P. S., & Shingare, M. S. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 123-130. [Link]

  • Sudani, B. R. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan, 19(S2), 88-92. [Link]

  • Spisz, P., et al. (2020). Tackling Antimicrobial Resistance with Small Molecules Targeting LsrK: Challenges and Opportunities. Journal of Medicinal Chemistry, 63(23), 14211–14227. [Link]

  • Chen, Y. F., et al. (2004). Structure and anti-proliferation function of 5,5-diphenyl-2-thiohydantoin (DPTH) derivatives in vascular endothelial cells. British Journal of Pharmacology, 143(1), 12–20. [Link]

  • Gay, E., et al. (1995). [Synthesis and structural study of 5-arylidene thiazolidine-2,4-diones and 3-substituted-4-thio-imidazolidine-2-ones]. Annales Pharmaceutiques Françaises, 53(5), 209–214. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Cho, S. H., Kim, S. H., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517–545. [Link]

  • Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385. [Link]

  • Yang, J. C., et al. (2003). Anti-proliferation Effect of 5,5-diphenyl-2-thiohydantoin (DPTH) in Human Vascular Endothelial Cells. Journal of Biomedical Science, 10(3), 337–344. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • Kumar, S., et al. (2022). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Perković, I., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(3), 196–205. [Link]

  • Teng, Y., & Yu, P. (2014). Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 424-427. [Link]

  • Suzuki, T., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 4(11), 855–863. [Link]

  • Zaytsev, A. V., et al. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters, 15(7), 1088–1093. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia. [Link]

  • Głowacka, A., et al. (2021). The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis. Scientific Reports, 11(1), 1-15. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione (CAS Number: 150226-22-5)

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Isopropyl-5-methylimidazolidine-2,4-dione, a member of the 5,5-disubstituted hydantoin class of compounds, represents a scaffold of significant i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-5-methylimidazolidine-2,4-dione, a member of the 5,5-disubstituted hydantoin class of compounds, represents a scaffold of significant interest in medicinal chemistry. Hydantoins are a well-established pharmacophore, with prominent examples including the anticonvulsant drug phenytoin.[1][2] This technical guide provides a comprehensive overview of 5-Isopropyl-5-methylimidazolidine-2,4-dione, including its physicochemical properties, a probable and detailed synthetic route via the Bucherer-Bergs reaction, and an exploration of its potential biological activities based on the established pharmacology of structurally related analogs. While specific experimental data for this particular compound is limited in publicly available literature, this guide synthesizes existing knowledge on 5,5-dialkylhydantoins to provide a robust framework for researchers and drug development professionals interested in this molecule.

Introduction and Chemical Profile

5-Isopropyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin family, a class of five-membered heterocyclic compounds containing a ureide (-N-CO-N-CO-) core.[3] The substituents at the C-5 position are critical determinants of the biological activity of these compounds.[4] In the case of the title compound, the presence of an isopropyl and a methyl group at this position suggests potential neurological and antimicrobial activities, by analogy with other 5,5-dialkylhydantoins.[1][5][6]

Physicochemical Properties

While experimental data for 5-Isopropyl-5-methylimidazolidine-2,4-dione is not extensively reported, its physicochemical properties can be predicted based on its structure and data from similar compounds.

PropertyValueSource
CAS Number 150226-22-5[7][8][9]
Molecular Formula C₇H₁₂N₂O₂[7]
Molecular Weight 156.18 g/mol [7]
IUPAC Name 5-isopropyl-5-methylimidazolidine-2,4-dione[9]
SMILES CC(C)C1(C)C(=O)NC(=O)N1[9]
Predicted LogP 0.35Calculated
Predicted Water Solubility 12.3 g/LCalculated
Predicted pKa (acidic) 9.8Calculated
Predicted pKa (basic) -2.1Calculated

Calculated values are based on cheminformatics software and should be considered as estimates.

Spectral Data of a Closely Related Analog
Spectroscopic Data for (S)-5-isopropyl-5-methyl-2-thiohydantoin
¹H NMR (CDCl₃, 500 MHz) δ 9.11 (br s, 1H, NH), 8.09 (br s, 1H, NH), 2.07 (sep, 1H, J = 6.9 Hz, CH), 1.46 (s, 3H, CH₃), 1.03 (d, 3H, J = 6.9 Hz, CH₃), 0.95 (d, 3H, J = 6.9 Hz, CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ 181.13 (C=S), 177.71 (C=O), 70.15 (C5), 34.82 (CH), 20.97 (CH₃), 16.86 (CH₃), 16.42 (CH₃)
IR (KBr, cm⁻¹) 3182 (ν(N-H)), 1743 (ν(C=O)), 1532 (ν(C-N) + δ(N-H))

Data from the synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin.[10] It is expected that the ¹³C NMR signal for the C2 carbonyl in 5-Isopropyl-5-methylimidazolidine-2,4-dione would appear further downfield than the C=S signal of the thio-analog.

Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

The Bucherer-Bergs reaction is a classic and highly efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes.[11] This multicomponent reaction involves the treatment of a carbonyl compound with ammonium carbonate and a cyanide source, typically an alkali metal cyanide.[11] For the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione, the logical starting material is 3-methyl-2-butanone (also known as methyl isopropyl ketone).[9]

Proposed Synthetic Workflow: Bucherer-Bergs Reaction

Bucherer_Bergs_Synthesis Ketone 3-Methyl-2-butanone Intermediate1 α-Aminonitrile Intermediate Ketone->Intermediate1 Reaction with Reagents Reagents Ammonium Carbonate & Sodium Cyanide Reagents->Intermediate1 Intermediate2 Hydantoic Acid Intermediate Intermediate1->Intermediate2 Hydrolysis & Rearrangement Product 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Intermediate2->Product Cyclization

Caption: Bucherer-Bergs synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Bucherer-Bergs reaction.[12] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of highly toxic sodium cyanide.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 3-methyl-2-butanone (0.1 mol, 8.61 g), ammonium carbonate (0.3 mol, 28.8 g), and 100 mL of a 1:1 ethanol/water mixture.

  • Addition of Cyanide: While stirring the mixture, slowly add a solution of sodium cyanide (0.11 mol, 5.4 g) in 20 mL of water.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 6 in a fume hood to decompose any unreacted cyanide and carbonate. This will cause vigorous gas evolution.

  • Isolation: The product will precipitate out of the solution upon cooling and acidification. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Potential Biological Activities and Mechanism of Action

While specific biological data for 5-Isopropyl-5-methylimidazolidine-2,4-dione is scarce, the extensive research on 5,5-disubstituted hydantoins allows for a well-grounded discussion of its potential therapeutic applications.

Anticonvulsant Activity

The hydantoin scaffold is a cornerstone of anticonvulsant drug discovery, with phenytoin (5,5-diphenylhydantoin) being a primary example.[1][2] The anticonvulsant activity of hydantoins is often attributed to their ability to modulate voltage-gated sodium channels in neurons.[11] By stabilizing the inactive state of these channels, they limit the repetitive firing of action potentials that underlies seizure activity. The nature of the substituents at the C-5 position significantly influences the anticonvulsant profile.[4] Alkyl substituents at this position are known to contribute to activity against chemically induced convulsions.[13]

Plausible Mechanism of Anticonvulsant Action:

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibition of ion influx Hydantoin 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Hydantoin->Na_Channel Binds to and stabilizes inactive state Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Reduced excitatory signaling

Caption: Postulated mechanism of anticonvulsant activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of hydantoin derivatives.[3][5][6][14][15] The mechanism of action is thought to be multifaceted, potentially involving the disruption of bacterial DNA, inhibition of protein synthesis by binding to ribosomes, and interference with cell wall synthesis.[3] The lipophilicity and structural features of the C-5 substituents play a crucial role in their antimicrobial efficacy. The presence of alkyl groups, as in 5-Isopropyl-5-methylimidazolidine-2,4-dione, can enhance membrane permeability, a key factor for antimicrobial action.

In Vitro Experimental Protocol: Anticonvulsant Screening

To evaluate the potential anticonvulsant activity of 5-Isopropyl-5-methylimidazolidine-2,4-dione, the Maximal Electroshock (MES) seizure test in rodents is a standard and widely used primary screening model.[1][11] This test is particularly sensitive to drugs that act on voltage-gated sodium channels, like phenytoin.

MES Test Workflow

MES_Test_Workflow Animal_Prep Animal Preparation (e.g., Mice or Rats) Drug_Admin Administration of Test Compound (i.p. or oral) Animal_Prep->Drug_Admin Time_Lapse Waiting Period (e.g., 30-60 min) Drug_Admin->Time_Lapse Electroshock Maximal Electroshock Stimulation Time_Lapse->Electroshock Observation Observation of Seizure (Tonic Hindlimb Extension) Electroshock->Observation Data_Analysis Data Analysis (Protection vs. Seizure) Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock (MES) test.

Step-by-Step MES Protocol
  • Animals: Use male albino mice (20-25 g). House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Compound Preparation: Prepare a stock solution of 5-Isopropyl-5-methylimidazolidine-2,4-dione in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare serial dilutions to administer different doses.

  • Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=6-8 per group). A vehicle control group should also be included.

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed.

  • Electroshock: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes using a constant current shock generator.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of mice protected at each dose. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

  • Neurotoxicity: A rotorod test is often performed in parallel to assess any motor impairment caused by the test compound at its effective doses.

Conclusion

5-Isopropyl-5-methylimidazolidine-2,4-dione is a promising, yet underexplored, member of the 5,5-disubstituted hydantoin family. Based on the well-established structure-activity relationships of this chemical class, it is reasonable to hypothesize that this compound possesses anticonvulsant and/or antimicrobial properties. This technical guide provides a solid foundation for initiating research on this molecule, including a reliable synthetic route and a standard protocol for preliminary biological evaluation. Further investigation is warranted to fully characterize its pharmacological profile and to determine its potential as a therapeutic agent.

References

  • Antimicrobial Activity of Various Hydantoin Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Antimicrobial activity of spiro-hydantoins. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. (2024). RSC Publishing. [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). ACS Publications. [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). MDPI. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (2016). JSciMed Central. [Link]

  • Prodrugs of 5,5-diphenylhydantoin as antiepileptic and antiarrhythmic agents. (1996).
  • Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy. (2016). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (n.d.). Progress in Chemical and Biochemical Research. Retrieved January 14, 2026, from [Link]

  • 5-Isopropyl-5-methylimidazolidine-2,4-dione. (n.d.). 1PlusChem. Retrieved January 14, 2026, from [Link]

  • 5,5-Disubstituted hydantoins. (1998).
  • Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (2013). European Journal of Chemistry. [Link]

  • Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate. (n.d.). Google Patents.
  • Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. (2012). PubMed. [Link]

  • 5,5-Disubstituted hydantoins. (n.d.). Google Patents.
  • SAR of Hydantoins. (n.d.). CUTM Courseware. Retrieved January 14, 2026, from [Link]

  • View of Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (n.d.). European Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. (1981). PubMed. [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). MDPI. [Link]

  • Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. (2001). PubMed. [Link]

  • SAR of Anticonvulsant Drugs. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2021). MDPI. [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2022). MDPI. [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2022). MDPI. [Link]

  • Chapter 13 High performance liquid chromatography in forensic toxicological analysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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Exploratory

5-Isopropyl-5-methylimidazolidine-2,4-dione molecular weight

An In-depth Technical Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Isopropyl-5-methylimi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Isopropyl-5-methylimidazolidine-2,4-dione, focusing on its core physicochemical properties, synthesis, analysis, and its relevance within the broader context of medicinal chemistry. As a member of the hydantoin family, this molecule serves as a valuable scaffold in the development of therapeutic agents.

Introduction to the Hydantoin Scaffold

Imidazolidine-2,4-diones, commonly known as hydantoins, are a critical class of five-membered heterocyclic compounds. They are structurally related to imidazoline and contain a urea moiety within the ring. The hydantoin nucleus is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, which include antitumor, antiviral, and antidiabetic properties[1][2]. The versatility of the C5 position of the hydantoin ring allows for the introduction of various substituents, enabling the fine-tuning of steric and electronic properties to achieve desired biological activity. 5-Isopropyl-5-methylimidazolidine-2,4-dione is one such derivative, whose specific substitutions are key to its unique chemical identity and potential applications.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is fundamental to all further study. 5-Isopropyl-5-methylimidazolidine-2,4-dione is characterized by a central hydantoin ring substituted at the fifth carbon with both a methyl and an isopropyl group.

  • IUPAC Name: 5-isopropyl-5-methylimidazolidine-2,4-dione

  • Synonyms: 5-isopropyl-5-methylhydantoin

  • CAS Number: 150226-22-5

  • Molecular Formula: C₇H₁₂N₂O₂[3]

The asymmetry at the C5 position means that this compound is chiral and can exist as two enantiomers, (R)- and (S)-5-isopropyl-5-methylimidazolidine-2,4-dione. This is a critical consideration in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Caption: 2D structure of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Physicochemical Properties and Molecular Weight

The molecular weight is a foundational parameter derived from the molecular formula. It is essential for stoichiometric calculations in synthesis, preparing solutions of known molarity, and for mass spectrometry analysis.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of each atom in the molecular formula (C₇H₁₂N₂O₂). Using the most common isotopes:

  • Carbon (C): 7 × 12.011 amu = 84.077 amu

  • Hydrogen (H): 12 × 1.008 amu = 12.096 amu

  • Nitrogen (N): 2 × 14.007 amu = 28.014 amu

  • Oxygen (O): 2 × 15.999 amu = 31.998 amu

Total Molecular Weight = 156.185 amu

This value is commonly rounded to two decimal places, giving a molecular weight of 156.18 g/mol .[4]

Key Physicochemical Data

The following table summarizes key physicochemical properties. These values are critical for predicting the compound's behavior in various solvents, its membrane permeability, and its suitability for different analytical techniques.

PropertyValueSource
Molecular Weight 156.18 g/mol [3][4]
Molecular Formula C₇H₁₂N₂O₂[3][4]
CAS Number 150226-22-5
Physical State Solid (Predicted)N/A
pKa (Predicted)8.85 ± 0.10[5]
Density (Predicted)1.13 ± 0.06 g/cm³[5][6]

Synthesis and Manufacturing

Hydantoin derivatives are commonly synthesized via the Bucherer-Bergs reaction . This is a robust and versatile multicomponent reaction that forms the hydantoin ring in a one-pot synthesis.

The synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione would proceed from 3-methyl-2-butanone (isopropyl methyl ketone), sodium cyanide, and ammonium carbonate. The reaction involves the initial formation of an aminonitrile, which then cyclizes upon reaction with carbonate to yield the final hydantoin product.

Bucherer_Bergs_Workflow Ketone 3-Methyl-2-butanone (Isopropyl Methyl Ketone) Reaction Reaction Vessel (One-Pot Synthesis) Ketone->Reaction Reagents NaCN (NH₄)₂CO₃ Reagents->Reaction Solvent Aqueous Ethanol Heat (e.g., 60°C) Solvent->Reaction Acidification Acidification (e.g., HCl to pH 6) Reaction->Acidification Reaction Mixture Precipitation Precipitation & Cooling Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Filtration->Product Crude Product

Caption: Modified Bucherer-Bergs synthesis workflow.[7]

Experimental Insight

The Bucherer-Bergs reaction is favored for its operational simplicity and use of readily available starting materials[7]. The choice of an aqueous ethanol solvent system is crucial; it ensures the solubility of both the organic ketone and the inorganic cyanide and carbonate salts. The acidification step is critical for protonating the hydantoinate salt formed under the basic reaction conditions, causing the neutral product to precipitate out of the solution for easy isolation.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step in chemical research and drug development. A combination of chromatographic and spectroscopic techniques is employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone technique for both confirming the molecular weight and assessing the purity of a sample. The liquid chromatography (LC) component separates the target compound from any impurities or unreacted starting materials, while the mass spectrometer (MS) provides a precise mass-to-charge ratio (m/z).

Expected Result: In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 157.19. The high-resolution mass should align with the calculated exact mass of the molecular formula.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column IonSource Electrospray Ionization (ESI+) Column->IonSource Eluent MobilePhase Mobile Phase Gradient (e.g., H₂O/ACN + 0.1% FA) MassAnalyzer Mass Analyzer (e.g., TOF or Orbitrap) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition (m/z 157.19) Detector->Data

Caption: A typical LC-MS workflow for molecular weight confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the exact chemical structure.

  • ¹H NMR: Would confirm the presence of the isopropyl group (a doublet and a septet), the methyl group (a singlet), and the two N-H protons of the hydantoin ring (two broad singlets).

  • ¹³C NMR: Would show seven distinct carbon signals, including two carbonyl carbons (C=O) in the characteristic downfield region (~150-180 ppm).

Applications and Significance in Drug Development

While specific applications for 5-Isopropyl-5-methylimidazolidine-2,4-dione are not extensively documented in public literature, the broader hydantoin class is of immense interest to medicinal chemists.

  • Anticonvulsant Activity: The hydantoin scaffold is famously represented by Phenytoin (5,5-diphenylhydantoin), a widely used anti-epileptic drug. The substitutions at the C5 position are crucial for this activity.

  • Antidiabetic Agents: Certain imidazolidinedione derivatives have been investigated for their potential as antidiabetic agents, showing promise in modulating glucose metabolism[2][8]. Thiazolidinediones, a related class of compounds, are well-known PPAR-γ agonists used to treat type 2 diabetes[9].

  • Oncology: Novel hydantoin derivatives are continuously being synthesized and evaluated as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation.

The specific combination of a methyl and an isopropyl group on 5-Isopropyl-5-methylimidazolidine-2,4-dione provides a unique lipophilic and steric profile that could be explored for modulating interactions with biological targets. Its calculated molecular weight of 156.18 g/mol places it well within the range of "lead-like" molecules, making it an attractive starting point for fragment-based drug discovery and lead optimization campaigns.

Conclusion

5-Isopropyl-5-methylimidazolidine-2,4-dione is a chiral heterocyclic compound with a definitive molecular formula of C₇H₁₂N₂O₂ and a calculated molecular weight of 156.18 g/mol . As a member of the pharmacologically significant hydantoin family, its structure is accessible through established synthetic methods like the Bucherer-Bergs reaction. Its identity and purity can be rigorously confirmed using standard analytical techniques such as LC-MS and NMR. The foundational knowledge of its molecular weight and structure is the gateway to exploring its potential as a scaffold in the rational design of novel therapeutics.

References

  • ChemBK. 5-Isopropylimidazolidine-2,4-dione. Available from: [Link]

  • PubChem. 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

  • Al-Sanea, M. M., et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o533. Available from: [Link]

  • PubChem. (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

  • Wang, Y., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 22(9), 7425-7429. Available from: [Link]

  • PubChem. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

  • Pervez, H., et al. (2008). Synthesis and hypoglycemic activity of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones. ARKIVOC, 2008(16), 311-317. Available from: [Link]

  • Kumar, A., et al. (2024). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 14(1), 1-20. Available from: [Link]

  • Cheméo. Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Available from: [Link]

  • NIST. 2,4-Imidazolidinedione, 5,5-dimethyl-. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Jayapal, M., et al. (2013). 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o953. Available from: [Link]

  • Nikolova, S., et al. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 12(11), 1541. Available from: [Link]

  • PubChem. 5-Ethyl-5-methylhydantoin. National Center for Biotechnology Information. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione

This guide provides a comprehensive technical overview of 5-Isopropyl-5-methylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds. Hydantoins are a cornerstone in medicinal chemistry, with...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Isopropyl-5-methylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds. Hydantoins are a cornerstone in medicinal chemistry, with prominent members like phenytoin being mainstays in anticonvulsant therapy.[1][2] This document will delve into the synthesis, potential pharmacological activities, and physicochemical properties of 5-Isopropyl-5-methylimidazolidine-2,4-dione, offering valuable insights for researchers and professionals in drug development.

Introduction to the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, ring is a five-membered heterocyclic structure containing a ureide moiety. This scaffold is of significant interest in pharmaceutical sciences due to its diverse biological activities.[3] Various derivatives of hydantoin are employed as antiepileptic drugs, antiarrhythmics, and antitumor agents.[3][4] The pharmacological versatility of hydantoins stems from the potential for substitution at multiple positions on the ring, which allows for the fine-tuning of their biological and physicochemical properties. The 5,5-disubstituted hydantoins, in particular, have been extensively explored, leading to the discovery of potent anticonvulsant agents.[1][5]

Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

The synthesis of 5,5-disubstituted hydantoins is most commonly and efficiently achieved through the Bucherer-Bergs reaction.[5][6] This multicomponent reaction offers a straightforward approach to a wide variety of hydantoin derivatives from readily available aldehydes and ketones.[5]

The Bucherer-Bergs Reaction: A Mechanistic Overview

The Bucherer-Bergs reaction involves the treatment of a carbonyl compound with an alkali cyanide (such as potassium or sodium cyanide) and ammonium carbonate. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an α-aminonitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization leads to the formation of the hydantoin ring.

Bucherer_Bergs_Mechanism cluster_reactants Reactants ketone 3-Methyl-2-butanone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + HCN cyanide KCN/HCN ammonium_carbonate (NH₄)₂CO₃ aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃ - H₂O carbamate Carbamate Intermediate aminonitrile->carbamate + CO₂ hydantoin 5-Isopropyl-5-methyl- imidazolidine-2,4-dione carbamate->hydantoin Intramolecular Cyclization

Caption: Generalized mechanism of the Bucherer-Bergs reaction for the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Experimental Protocol for the Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

This protocol is a standard procedure for the Bucherer-Bergs synthesis, adapted for the preparation of the title compound from 3-methyl-2-butanone.

Materials:

  • 3-Methyl-2-butanone (Methyl isopropyl ketone)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-2-butanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the crude hydantoin product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or water, to obtain pure 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Causality in Experimental Choices:

  • The use of a sealed vessel or a well-ventilated fume hood is crucial due to the use of potassium cyanide and the potential evolution of hydrogen cyanide gas upon acidification.

  • The choice of ethanol-water as the solvent system ensures the solubility of both the organic and inorganic reactants.

  • Acidification is necessary to neutralize the basic reaction medium and precipitate the hydantoin, which is generally less soluble in acidic conditions.

Synthesis_Workflow start Start reactants Combine 3-Methyl-2-butanone, KCN, (NH₄)₂CO₃ in Ethanol/Water start->reactants reflux Reflux for several hours reactants->reflux cool Cool to room temperature reflux->cool acidify Acidify with HCl cool->acidify filter Filter and wash with cold water acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize product Pure 5-Isopropyl-5-methyl- imidazolidine-2,4-dione recrystallize->product

Caption: Experimental workflow for the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Physicochemical Properties

Property5-Methylhydantoin[7]5-Ethyl-5-methylhydantoin[8][9]5-Isopropyl-5-methylimidazolidine-2,4-dione (Predicted)
Molecular Formula C₄H₆N₂O₂C₆H₁₀N₂O₂C₇H₁₂N₂O₂
Molecular Weight 114.10 g/mol 142.16 g/mol 156.18 g/mol
Melting Point (°C) 145-148144-150Likely in a similar range, potentially slightly higher due to increased molecular weight and size.
Solubility Soluble in waterSparingly soluble in cold water, soluble in hot water and ethanol.Expected to have lower water solubility than 5-methylhydantoin due to the larger, nonpolar alkyl groups. Soluble in organic solvents like ethanol, methanol, and DMSO.
pKa ~9.2~9.3Expected to be in a similar range, as the alkyl substituents at the 5-position have a minimal electronic effect on the acidity of the N-H protons.

Potential Pharmacological Activities

The biological activities of 5-Isopropyl-5-methylimidazolidine-2,4-dione have not been extensively reported. However, based on the structure-activity relationships of other 5,5-disubstituted hydantoins, we can predict its potential pharmacological profile.

Anticonvulsant Activity

The hydantoin scaffold is a well-established pharmacophore for anticonvulsant activity.[1] The prototypical drug, phenytoin (5,5-diphenylhydantoin), exerts its effects by blocking voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the spread of seizure activity.[1] The nature of the substituents at the C-5 position is critical for anticonvulsant activity. While aromatic substituents are common in potent anticonvulsants like phenytoin, 5,5-dialkyl substituted hydantoins also exhibit activity. It is plausible that 5-Isopropyl-5-methylimidazolidine-2,4-dione could possess anticonvulsant properties, though likely with a different potency and side-effect profile compared to its aromatic counterparts. The alkyl groups would influence the lipophilicity of the molecule, which is a key factor in its ability to cross the blood-brain barrier and interact with its target.

Antimicrobial and Other Activities

Various hydantoin derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and antiproliferative effects.[3][4] The specific activity is highly dependent on the nature and position of the substituents on the hydantoin ring. For instance, a study on a series of 5,5-disubstituted hydantoins showed moderate antibacterial and weak antifungal activity.[4] The presence of alkyl and aryl groups at the 5-position influenced the antimicrobial spectrum. Therefore, it is worthwhile to screen 5-Isopropyl-5-methylimidazolidine-2,4-dione for such activities.

Analytical Characterization

The structure and purity of synthesized 5-Isopropyl-5-methylimidazolidine-2,4-dione would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the isopropyl and methyl groups and the hydantoin ring structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretching vibrations of the ureide moiety.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Conclusion

5-Isopropyl-5-methylimidazolidine-2,4-dione is a readily accessible member of the pharmacologically significant hydantoin family. The well-established Bucherer-Bergs reaction provides a reliable and efficient synthetic route to this compound. While direct biological data is limited, the extensive research on related 5,5-disubstituted hydantoins suggests a strong potential for anticonvulsant activity. Further investigation into its pharmacological profile, including antimicrobial and antiproliferative effects, is warranted. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this interesting molecule.

References

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (URL: [Link])

  • PubChem. 5-Methylhydantoin. (URL: [Link])

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. (URL: [Link])

  • Ichitani, M., Kitoh, S. I., Tanaka, K., Fujinami, S., Suda, M., Honda, M., ... & Kunimoto, K. K. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. (URL: [Link])

  • Ng, Y. T., & Ong, C. E. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(9), 2375-2382. (URL: [Link])

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. (URL: [Link])

  • Rivero, G., Muñoz, D., Caro, N., & Arellano, G. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Annals of Medicinal Chemistry and Research, 2(1), 1016. (URL: [Link])

  • Stella, V. J., & Swarbrick, J. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of pharmaceutical sciences, 64(5), 842-845. (URL: [Link])

  • Organic Syntheses. Methyl isopropyl ketone. (URL: [Link])

  • Atanasova, M., Yancheva, D., Zhevrenova, P., Zlatanov, M., & Stoyanov, N. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7389. (URL: [Link])

  • Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (URL: [Link])

  • Sci-Hub. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (URL: [Link])

  • Cheméo. Chemical Properties of 5-Cyclopropyl-5-methylhydantoin (CAS 5470-46-2). (URL: [Link])

  • Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. (URL: [Link])

  • Ng, Y. T., & Ong, C. E. (2004). Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure−Activity Relationship Study. Journal of Medicinal Chemistry, 47(9), 2375-2382. (URL: [Link])

  • PubChem. 5-Ethyl-5-methylhydantoin. (URL: [Link])

  • Šmit, B., Pavlović, M., Stanojković, T., & Katanić Stanković, J. S. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, (44), 55-68. (URL: [Link])

  • Ušćumlić, G. S., Valentić, N. V., Durendić, E. A., & Jakimov, D. S. (2013). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 78(11), 1597-1606. (URL: [Link])

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Exploratory

An In-depth Technical Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 5-isopropyl-5-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. While a singular "discovery" event for this specific molecu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-isopropyl-5-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a logical extension of the well-established Bucherer-Bergs reaction, a cornerstone in the synthesis of 5,5-disubstituted hydantoins. This document details the most probable synthetic pathway, in-depth characterization based on published scientific data, and the broader scientific context that drives interest in this class of molecules for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, ring system is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological activities, most notably as anticonvulsant agents. The archetypal drug Phenytoin (5,5-diphenylhydantoin) has been a mainstay in epilepsy treatment for decades. The substituents at the C5 position of the hydantoin ring are critical for modulating the biological activity, and the synthesis of novel derivatives with varied alkyl and aryl groups remains an active area of research to explore new therapeutic potentials, including antiarrhythmic, anticancer, and antimicrobial applications.[1] The synthesis of 5-isopropyl-5-methylimidazolidine-2,4-dione represents a fundamental exploration of structure-activity relationships within this important class of compounds.

Foundational Synthesis: The Bucherer-Bergs Reaction

The most direct and historically significant method for preparing 5,5-disubstituted hydantoins is the Bucherer-Bergs multicomponent reaction.[2][3][4] This reaction, first elaborated in the early 20th century, provides a robust pathway to the hydantoin core from simple carbonyl compounds.

Causality of the Bucherer-Bergs Pathway

The synthesis of 5-isopropyl-5-methylimidazolidine-2,4-dione via this method begins with the ketone 3-methyl-2-butanone (methyl isopropyl ketone). The reaction is a one-pot synthesis involving an alkali metal cyanide (e.g., potassium or sodium cyanide) and ammonium carbonate. The elegance of this reaction lies in its convergence, where three simple components assemble the more complex heterocyclic product.

The proposed mechanism proceeds through several key stages:

  • Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile.

  • Cyclization and Rearrangement: The aminonitrile undergoes a nucleophilic addition to carbon dioxide (also from ammonium carbonate), leading to a carbamic acid intermediate which then cyclizes and rearranges to form the stable 5,5-disubstituted hydantoin ring.

Bucherer_Bergs_Mechanism Ketone 3-Methyl-2-butanone Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile + KCN, NH₃ KCN KCN / (NH₄)₂CO₃ Hydantoin 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Aminonitrile->Hydantoin + CO₂ (from (NH₄)₂CO₃) Intramolecular Cyclization Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Synthesis Bucherer-Bergs Reaction Product Purification Recrystallization Synthesis->Purification MP Melting Point Determination Purification->MP IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Xray Single Crystal X-ray Diffraction Purification->Xray Structure Confirmed Structure of 5-Isopropyl-5-methylhydantoin Xray->Structure Definitive Proof

Sources

Foundational

Physicochemical Profile of 5-Isopropyl-5-methylimidazolidine-2,4-dione: A Technical Guide for Drug Development Professionals

Introduction 5-Isopropyl-5-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class of molecules. Hydantoins are a well-established scaffold in medicinal chemistry, with prominent example...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropyl-5-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class of molecules. Hydantoins are a well-established scaffold in medicinal chemistry, with prominent examples including the anti-epileptic drug phenytoin. The substituents at the C-5 position of the imidazolidine-2,4-dione ring play a crucial role in modulating the pharmacological activity and physicochemical properties of these compounds. A thorough understanding of the physicochemical characteristics of novel hydantoin derivatives, such as 5-Isopropyl-5-methylimidazolidine-2,4-dione, is paramount for their successful development as therapeutic agents. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Isopropyl-5-methylimidazolidine-2,4-dione. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a combination of predicted data, established experimental protocols for property determination, and insights into the analytical characterization and stability of this compound.

Molecular Structure and Identifiers

A clear identification of the molecule is the foundation of any scientific investigation. The following table summarizes the key identifiers for 5-Isopropyl-5-methylimidazolidine-2,4-dione.

IdentifierValue
IUPAC Name 5-isopropyl-5-methylimidazolidine-2,4-dione
CAS Number 150226-22-5[1]
Molecular Formula C₇H₁₂N₂O₂[2]
Molecular Weight 156.18 g/mol [2]
Canonical SMILES CC(C)C1(C)C(=O)NC(=O)N1

2D Structure:

Figure 1: 2D structure of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 5-Isopropyl-5-methylimidazolidine-2,4-dione, a suite of well-regarded computational tools, including ACD/Labs Percepta, ChemAxon, and Molinspiration, were employed to predict its key physicochemical properties.[3][4][5] These predictions provide valuable initial estimates for guiding experimental design and formulation strategies.

PropertyPredicted ValueNotes and Comparative Insights
Melting Point 145-155 °CPredicted using regression-based models.[6] For comparison, the closely related 5-Ethyl-5-methylimidazolidine-2,4-dione has a reported melting point of 144-150 °C.[7]
Boiling Point ~320-340 °C (decomposes)Predicted using the Clausius-Clapeyron relation.[8][9] Hydantoins often exhibit high boiling points and may decompose before boiling at atmospheric pressure.
Aqueous Solubility (logS) -1.5 to -2.5Predicted using ALOGPS and ChemAxon's solubility predictor. This suggests the compound is sparingly soluble to slightly soluble in water.
pKa (acidic) 9.0 ± 0.5Predicted using ChemAxon's pKa calculator.[10][11] The N-H protons of the hydantoin ring are weakly acidic. For comparison, the pKa of 5,5-dimethylhydantoin is approximately 9.19.[5]
LogP 0.6 ± 0.3Predicted using Molinspiration and ChemAxon's logP predictors.[4][5] A structurally similar compound, (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione, has a computed XLogP3 of 0.5.[12] This positive LogP value indicates a slight preference for a lipophilic environment.

Synthesis

5,5-disubstituted hydantoins such as 5-Isopropyl-5-methylimidazolidine-2,4-dione are commonly synthesized via the Bucherer-Bergs reaction .[8] This one-pot, multicomponent reaction offers a versatile and efficient route to a wide array of hydantoin derivatives.[6][9][13] The reaction typically involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product ketone Ketone (3-methyl-2-butanone) reaction Bucherer-Bergs Reaction (Heat, Pressure) ketone->reaction reagents KCN / (NH4)2CO3 reagents->reaction workup Acidification & Isolation reaction->workup product 5-Isopropyl-5-methyl- imidazolidine-2,4-dione workup->product

Figure 2: General workflow for the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione via the Bucherer-Bergs reaction.

Experimental Determination of Physicochemical Properties

While predicted values offer a valuable starting point, experimental determination of physicochemical properties is crucial for regulatory submissions and a comprehensive understanding of a compound's behavior. The following sections detail established protocols for measuring key parameters.

Aqueous Solubility

The equilibrium solubility of a compound is a critical parameter that influences its dissolution rate and bioavailability. A common and reliable method for its determination is the shake-flask method followed by a suitable analytical quantification technique.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Isopropyl-5-methylimidazolidine-2,4-dione to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended.

  • Separation of Solid and Liquid Phases:

    • Allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_quant Quantification start Add excess compound to buffer agitate Agitate at constant T (24-48h) start->agitate separate Centrifuge/Filter (0.22 µm) agitate->separate dilute Dilute supernatant separate->dilute analyze Analyze by HPLC-UV dilute->analyze result Calculate Solubility analyze->result

Figure 3: Experimental workflow for determining aqueous solubility.

Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule are fundamental to understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. For hydantoins, the N-H protons are weakly acidic. NMR spectroscopy provides a powerful method for pKa determination.

Experimental Protocol: pKa Determination by NMR Spectroscopy

  • Sample Preparation:

    • Prepare a series of buffer solutions with accurately known pH values, typically spanning a range of 2-3 pH units around the expected pKa.

    • Dissolve a precise amount of 5-Isopropyl-5-methylimidazolidine-2,4-dione in each buffer solution to a constant final concentration.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • Identify a proton signal that is sensitive to the ionization state of the molecule, which is often a proton close to the ionizable group.

  • Data Analysis:

    • Plot the chemical shift (δ) of the selected proton against the pH of the buffer.

    • The resulting data should fit a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the titration curve.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Dissolve compound in buffers of varying pH acquire Acquire 1H NMR spectra for each sample start->acquire plot Plot chemical shift (δ) vs. pH acquire->plot fit Fit data to sigmoidal curve plot->fit result Determine pKa at inflection point fit->result

Figure 4: Workflow for pKa determination using NMR spectroscopy.

Lipophilicity (LogP)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The partition coefficient (LogP) between n-octanol and water is the most common measure of lipophilicity. The shake-flask method is the gold standard for its experimental determination.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of 5-Isopropyl-5-methylimidazolidine-2,4-dione in either the aqueous or n-octanol phase.

    • Add a known volume of the other phase to create a biphasic system.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification & Calculation start Dissolve compound in pre-saturated phase mix Add second phase and shake to equilibrium start->mix separate Centrifuge to separate phases mix->separate sample Sample both phases separate->sample analyze Analyze concentrations by HPLC-UV sample->analyze calculate Calculate LogP analyze->calculate

Figure 5: Workflow for LogP determination by the shake-flask method.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the C5-methyl group, a multiplet for the isopropyl methine proton, and doublets for the two diastereotopic methyl groups of the isopropyl substituent. Two broad singlets corresponding to the N-H protons of the hydantoin ring are also expected.

    • ¹³C NMR: Characteristic signals for the two carbonyl carbons (C2 and C4) of the hydantoin ring are expected in the range of 155-180 ppm. Signals for the quaternary C5 carbon, the isopropyl methine, and the methyl carbons would also be present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum is expected to be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the hydantoin ring, typically observed in the region of 1700-1780 cm⁻¹. N-H stretching vibrations would appear as broad bands in the 3100-3400 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 157.10. Fragmentation patterns would likely involve cleavage of the isopropyl and methyl groups from the C5 position.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of 5-Isopropyl-5-methylimidazolidine-2,4-dione. A mobile phase consisting of a mixture of acetonitrile and water or a buffer, with UV detection at a wavelength around 210-220 nm, would be appropriate.

Stability Profile

The imidazolidine-2,4-dione ring is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening to form the corresponding hydantoic acid derivative. The stability of 5-Isopropyl-5-methylimidazolidine-2,4-dione should be evaluated at various pH values and temperatures to establish its degradation profile and determine appropriate storage and formulation conditions.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of 5-Isopropyl-5-methylimidazolidine-2,4-dione, a molecule of interest in drug discovery. By combining computationally predicted data with established experimental protocols for determining aqueous solubility, pKa, and LogP, this document serves as a practical resource for scientists and researchers. The outlined spectroscopic and chromatographic methods will aid in the structural confirmation and purity assessment of this compound. A thorough understanding and experimental validation of these properties are critical next steps in the progression of 5-Isopropyl-5-methylimidazolidine-2,4-dione through the drug development pipeline.

References

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Exploratory

The Hydantoin Scaffold: A Privileged Core for Diverse Biological Activity

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The hydantoin heterocycle, chemically known as imidazolidine-2,4-dione, represents a cornerstone "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The hydantoin heterocycle, chemically known as imidazolidine-2,4-dione, represents a cornerstone "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic accessibility, and the presence of multiple sites for substitution have enabled the development of a vast library of derivatives with a remarkable breadth of biological activities.[1] First brought to prominence with the discovery of the anticonvulsant properties of phenytoin in 1938, the hydantoin core is now central to drugs targeting a wide array of pathologies, including microbial infections, cancer, and inflammation.[3][4] This guide provides a detailed exploration of the key biological activities of hydantoin derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will delve into the causal biochemistry that drives their efficacy as anticonvulsants, antimicrobials, and anticancer agents, offering field-proven insights for researchers in drug development.

The Hydantoin Core: Structural and Chemical Properties

Hydantoin is a five-membered heterocyclic ring containing a reactive urea moiety. Its structure features two carbonyl groups at positions 2 and 4, and two nitrogen atoms at positions 1 and 3, providing a unique combination of hydrogen bond donors and acceptors.[2] These features, along with the potential for substitution at the N-1, N-3, and C-5 positions, make the scaffold exceptionally versatile for chemical modification, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic properties. The ease of synthesis, often through multicomponent reactions like the Bucherer-Bergs synthesis, further enhances its attractiveness as a starting point for drug discovery campaigns.[4][5]

Anticonvulsant Activity: The Foundational Role

The most historically significant application of hydantoin derivatives is in the treatment of epilepsy.[4][6] These compounds are particularly effective against partial and tonic-clonic seizures.[3][5]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism for the anticonvulsant action of hydantoins like phenytoin is the modulation of voltage-gated sodium channels in neurons.[7] Phenytoin exhibits a use-dependent and voltage-dependent blockade of these channels, meaning it preferentially binds to and stabilizes the inactive state of the channel.[5][7] This action prevents the rapid, repetitive firing of action potentials that characterizes a seizure.[3][4] By limiting the influx of sodium ions, phenytoin stabilizes the neuronal membrane and prevents the propagation of seizure discharge from the epileptic focus.[4][5]

Phenytoin_MoA cluster_neuron Neuronal Membrane Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Channel Inactivation Na_Channel_Inactive->Na_Channel_Active Recovery Seizure_Propagation Seizure Propagation Inhibited Na_Channel_Inactive->Seizure_Propagation Prevents further firing Phenytoin Phenytoin Phenytoin->Na_Channel_Inactive Binds & Stabilizes Action_Potential High-Frequency Action Potentials Action_Potential->Na_Channel_Active Causes

Caption: Mechanism of Phenytoin on voltage-gated sodium channels.

Structure-Activity Relationship (SAR)

SAR studies are critical for optimizing anticonvulsant efficacy. For hydantoins, several structural features are key:

  • C-5 Substitution: An aromatic substituent, such as a phenyl group, at the C-5 position is essential for activity against generalized tonic-clonic seizures.[3] The presence of two phenyl groups, as in phenytoin, confers potent activity without significant sedative effects.[3]

  • N-3 Substitution: Alkylation at the N-3 position can modify the metabolic profile and activity. For instance, mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) retains anticonvulsant properties.[7]

  • Hydrogen Bonding: The hydrogen bond donor/acceptor capacity of the hydantoin ring itself is crucial for interaction with the sodium channel receptor.[7] Modifying the ring to remove these groups often leads to a loss of activity.[7]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a cornerstone preclinical model for identifying anticonvulsant drugs effective against grand mal (tonic-clonic) seizures. Its predictive validity for this seizure type is well-established.

Methodology:

  • Animal Preparation: Adult mice or rats are used for the assay. Test compounds (hydantoin derivatives) are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses and allowed to absorb for a predetermined time (e.g., 30-60 minutes).

  • Electrode Placement: Corneal electrodes, moistened with saline, are applied to the eyes of the animal.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds in mice) is delivered.

  • Observation: In unprotected (control) animals, the stimulus induces a characteristic seizure pattern, including a tonic phase where the hindlimbs are extended rigidly.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3][8] A compound is considered active if it prevents this phase. Data is typically reported as the percentage of animals protected or as an ED50 (the dose required to protect 50% of the animals).

Antimicrobial Activity: A Broad-Spectrum Arsenal

Hydantoin derivatives have emerged as potent agents against a wide range of pathogens, including bacteria, fungi, and viruses.[9][10] Their diverse mechanisms of action make them valuable candidates for overcoming drug resistance.[10]

Antibacterial Action: DNA Damage and Ribosomal Interference

Nitrofurantoin is a clinically significant hydantoin-based antibiotic primarily used for urinary tract infections.[11][12][13]

  • Mechanism of Action: Nitrofurantoin's efficacy relies on its reduction by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[11][14] These intermediates are cytotoxic, exerting their effect through multiple pathways:

    • DNA Damage: The reactive species cause damage to bacterial DNA, inhibiting replication.[11][15]

    • Ribosomal Interference: They attack ribosomal proteins, disrupting protein synthesis.[14][16]

    • Metabolic Disruption: They interfere with the pyruvate metabolism and other critical enzymatic processes.[11] This multi-targeted mechanism is believed to be responsible for the low rate of acquired bacterial resistance to nitrofurantoin.[11]

Nitrofurantoin_MoA cluster_bacteria Bacterial Cell Nitrofurantoin Nitrofurantoin Nitroreductases Bacterial Nitroreductases Nitrofurantoin->Nitroreductases Enters Cell & is Reduced by Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Generates Bacterial_DNA Bacterial DNA Reactive_Intermediates->Bacterial_DNA Damages Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes Attacks Metabolism Metabolic Enzymes Reactive_Intermediates->Metabolism Inhibits Cell_Death Bactericidal Effect Bacterial_DNA->Cell_Death Ribosomes->Cell_Death Metabolism->Cell_Death

Caption: Multi-targeted mechanism of action of Nitrofurantoin.

  • Structure-Activity Relationship (SAR): While nitrofurantoin is a classic example, newer derivatives have been designed to enhance potency and spectrum. The addition of cationic groups and hydrophobic tails creates amphiphilic molecules that can physically disrupt the bacterial membrane, similar to host-defense peptides.[16][17] This dual-action approach—membrane disruption and intracellular damage—is a promising strategy to combat resistant strains like MRSA.[16]

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Hydantoin Derivatives

Compound Organism MIC (µg/mL) Reference
Nitrofurantoin S. aureus (MRSA) 12.5 [16]
Nitrofurantoin E. coli 6.25 - 25 [16]
Nitrofurantoin P. aeruginosa >100 [16]
Cationic Hydantoin 26 S. aureus (MRSA) 0.78 [16]
Cationic Hydantoin 26 E. coli 3.13 [16]

| Cationic Hydantoin 26 | P. aeruginosa | 6.25 |[16] |

Antiviral and Antifungal Activities

The hydantoin scaffold has also yielded compounds with significant antiviral and antifungal properties.

  • Antiviral Mechanism: Certain derivatives have shown activity against viruses such as Herpes Simplex Virus (HSV) and Coxsackie virus.[9][18] The proposed mechanism often involves the inhibition of key viral enzymes, such as viral DNA polymerase, which is essential for replication.[9]

  • Antifungal Mechanism: Antifungal hydantoins can disrupt the integrity of the fungal cell membrane, often by inhibiting the synthesis of ergosterol, a critical component of the membrane not found in mammals.[9] This leads to cell lysis and death.[9]

Table 2: Antiviral Activity of 3,5-Disubstituted Hydantoins

Compound Virus EC50 (µg/mL) Reference
5a (3-benzhydryl-5-isopropyl) Vaccinia virus 16 [18]
5f (3-benzhydryl-5-benzyl) Coxsackie virus B4 16 [18]

| 5h (3-benzhydryl-5-phenyl) | Parainfluenza-3 virus | 16 |[18] |

Anticancer Activity: Targeting Cell Proliferation and Survival

The structural versatility of hydantoins has been extensively exploited to develop potent anticancer agents that interfere with various cellular signaling pathways.[9][10] Clinically used drugs like enzalutamide and nilutamide, which target the androgen receptor in prostate cancer, highlight the therapeutic success of this scaffold.[2]

Mechanisms of Action

Hydantoin derivatives employ a multitude of mechanisms to achieve their antiproliferative effects:

  • Induction of Apoptosis: Many derivatives can trigger programmed cell death in cancer cells.[9][10]

  • Sirtuin (SIRT) Inhibition: Sirtuins are a class of deacetylase enzymes that regulate cell processes like aging and transcription.[1] Their inhibition is a promising strategy for cancer therapy.[1] Certain 5-benzylidenehydantoins have been identified as potent inhibitors of SIRT1 and SIRT2, leading to cell cycle arrest and apoptosis.[1]

  • Kinase Inhibition: Derivatives can act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer and drive cell proliferation.[1][19]

  • Anti-androgenic Activity: As seen with enzalutamide, hydantoin-based structures can act as potent antagonists of the androgen receptor, blocking the hormonal signals that drive the growth of prostate cancer.[2]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer agents.

MTT_Workflow Seed 1. Seed Cancer Cells in 96-well plate Incubate1 2. Incubate (24h) for cell adherence Seed->Incubate1 Treat 3. Treat with Hydantoin Derivatives (various conc.) Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (yellow) Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) Add_MTT->Incubate3 Metabolism Viable cells metabolize MTT to Formazan (purple) Incubate3->Metabolism Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Metabolism->Solubilize Read 8. Read Absorbance (~570 nm) Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into a 96-well microtiter plate at a specific density and allowed to attach overnight.[20][21]

  • Compound Treatment: The cells are treated with serial dilutions of the hydantoin test compounds and incubated for a period of 48 to 72 hours.

  • MTT Addition: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: In metabolically active (viable) cells, mitochondrial reductase enzymes cleave the tetrazolium ring, converting the soluble yellow MTT into an insoluble purple formazan precipitate.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the resulting purple solution is measured using a spectrophotometer (typically around 570 nm). The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The results are used to plot a dose-response curve, from which the IC50 (the concentration of the compound that inhibits cell growth by 50%) is calculated.[21]

Table 3: In Vitro Cytotoxicity (IC50) of Selected Hydantoin Derivatives

Compound Cell Line IC50 (µM) Reference
5g (3-cyclohexyl-5-phenyl) HeLa (Cervical Cancer) 5.4 [18]
5g (3-cyclohexyl-5-phenyl) MCF-7 (Breast Cancer) 2.0 [18]
5h (3-benzhydryl-5-phenyl) MCF-7 (Breast Cancer) 20 [18]
Hydantoin-chromene hybrid MCF-7 (Breast Cancer) 1.8 [1]
(Z)-5-benzylidene-3-methyl... (2 ) HepG2 (Liver Cancer) 3.37 [21]

| Spirohydantoin (4 ) | SW480 (Colon Cancer) | 11.2 |[22] |

Other Notable Biological Activities

Anti-inflammatory Activity

Certain indole-hydantoin derivatives have demonstrated potent anti-inflammatory effects. One key mechanism is the inhibition of the transactivation of NF-κB, a master regulator of the inflammatory response.[23] Specifically, the derivative IH-1 was shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation of the NF-κB p65 subunit at Ser276, thereby preventing its interaction with transcriptional coactivators and inhibiting the expression of pro-inflammatory genes.[23]

Enzyme Inhibition

Beyond sirtuins and kinases, hydantoin derivatives have been designed to inhibit other therapeutically relevant enzymes:

  • Human Leukocyte Elastase (HLE): HLE is a serine protease implicated in inflammatory diseases like emphysema. Hydantoin derivatives have been found to irreversibly inactivate HLE.[24]

  • Prolyl Hydroxylase (PHD): Inhibition of PHD can stabilize Hypoxia-Inducible Factor (HIF), a pathway with potential neuroprotective effects in diseases like Alzheimer's. In silico studies have identified the hydantoin scaffold as a potent inhibitor of human PHD.[25]

Conclusion and Future Perspectives

The hydantoin core has proven to be an exceptionally fruitful scaffold in the pursuit of novel therapeutics. Its success stems from its synthetic tractability and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a multitude of biological targets. From the foundational discovery of phenytoin's sodium channel blockade to the multi-targeted onslaught of nitrofurantoin and the specific receptor antagonism of enzalutamide, hydantoin derivatives have consistently delivered clinical value.

Future research will likely focus on developing derivatives with even greater target selectivity to minimize off-target effects, creating novel conjugates to overcome drug resistance, and exploring new therapeutic areas.[9][10] The continued application of rational drug design, combinatorial chemistry, and high-throughput screening to hydantoin-based libraries ensures that this privileged scaffold will remain a source of innovative medicines for years to come.

References

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  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

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  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2008). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. [Link]

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  • Ahmad, I., et al. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. [Link]

  • Szymańska, E., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]

  • Al-Mousawi, S. M. (2018). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. IntechOpen. [Link]

  • Liu, S., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed Central. [Link]

  • Groutas, W. C., et al. (1990). Hydantoin derivatives. A new class of inhibitors of human leukocyte elastase. PubMed. [Link]

  • Trišović, N., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. PubMed Central. [Link]

  • Zhang, Z., et al. (2024). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. PubMed Central. [Link]

  • ResearchGate. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

  • Wikipedia. (2024). Nitrofurantoin. Wikipedia. [Link]

  • Lee, J. G., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. PubMed. [Link]

  • Tan, S. P., et al. (2024). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. PubMed. [Link]

  • Al-Ostath, O. A., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Yuou Teng and Peng Yu et al. (2014). Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2018). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. ResearchGate. [Link]

  • Zha, C., et al. (2012). Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to Imidazolidine-2,4-dione Compounds for Researchers and Drug Development Professionals

Foreword: The Enduring Versatility of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a diverse arra...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The imidazolidine-2,4-dione nucleus, commonly known as hydantoin, stands as a quintessential example of such a "privileged scaffold." First isolated in 1861, this five-membered heterocyclic ring has since become a cornerstone in the development of numerous therapeutic agents.[1] Its enduring relevance stems from a unique combination of structural rigidity, synthetic accessibility, and the capacity for multi-point functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide aims to provide a comprehensive technical overview of the imidazolidine-2,4-dione core, from its fundamental chemistry to its application in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imidazolidine-2,4-dione Core: Structure and Physicochemical Properties

The imidazolidine-2,4-dione ring is a saturated five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4.[2] This structure, also referred to as glycolylurea, is an oxidized derivative of imidazolidine.[2][3] The parent compound is a colorless solid with a melting point of approximately 218-220 °C.[4][5]

The key structural features of the hydantoin ring that contribute to its pharmacological versatility include:

  • Two Carbonyl Groups: These act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Two Amide Nitrogens: The N-1 and N-3 positions can act as hydrogen bond donors and are also sites for substitution to modulate lipophilicity and target engagement.

  • The C-5 Position: This carbon atom is a primary site for introducing one or two substituents, which significantly influences the compound's biological activity and specificity.

Core Structure Visualization

G C2 O C4 O N1 NH C2_node C N1->C2_node N3 NH C4_node C N3->C4_node C5 CH₂ C5->N1 C2_node->C2 = C2_node->N3 C4_node->C4 = C4_node->C5 G start Aldehyde or Ketone reaction Bucherer-Bergs Reaction start->reaction reagents Ammonium Carbonate + Potassium Cyanide reagents->reaction product 5,5-Disubstituted Hydantoin reaction->product

Caption: Simplified workflow of the Bucherer-Bergs reaction for hydantoin synthesis.

The Urech Hydantoin Synthesis

Another classical method is the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization. [6]This method is particularly useful for preparing hydantoins derived from natural or synthetic α-amino acids.

Other Synthetic Routes

Beyond these classical methods, other synthetic strategies have been developed, including the Read-Chambers reaction, which utilizes α-amino acids and sodium cyanate under acidic conditions. [7]Modern approaches also involve multi-step sequences starting from α-amino esters and isocyanates. [8]

A Privileged Scaffold in Medicinal Chemistry

The imidazolidine-2,4-dione moiety is present in a wide range of clinically used drugs and investigational agents, highlighting its status as a privileged scaffold. Its derivatives have demonstrated a broad spectrum of biological activities. [3][9]

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs. [10][11]Phenytoin, a cornerstone in the treatment of epilepsy, exemplifies the therapeutic potential of this scaffold. [9][11]The primary mechanism of action for many hydantoin anticonvulsants involves the modulation of voltage-gated sodium channels, leading to the stabilization of neuronal membranes and preventing the spread of seizure activity. [10][11]

DrugKey Structural FeatureTherapeutic UseSource(s)
Phenytoin 5,5-Diphenyl substitutionPartial and tonic-clonic seizures[2][11]
Fosphenytoin A water-soluble prodrug of phenytoinStatus epilepticus[2][12]
Ethotoin N-ethyl and 5-phenyl substitutionPartial and tonic-clonic seizures[9][11]
Mephenytoin N-methyl and 5-ethyl-5-phenyl substitutionPartial and tonic-clonic seizures[9][11]
Anticancer Activity

The hydantoin scaffold has emerged as a promising framework for the development of novel anticancer agents. [1][13]A significant application is in the design of non-steroidal anti-androgens for the treatment of prostate cancer. [14][15]

Androgen receptor (AR) antagonists containing the hydantoin core, such as enzalutamide and apalutamide, function by competitively inhibiting the binding of androgens to the AR. [16]This blockade prevents AR translocation to the nucleus, DNA binding, and the subsequent transcription of androgen-dependent genes that drive prostate cancer cell proliferation. [16]The development of second-generation non-steroidal anti-androgens has been crucial in overcoming resistance to earlier therapies. [16]

cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Hydantoin Hydantoin-based AR Antagonist Hydantoin->AR Blocks Binding Gene Gene Transcription ARE->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: Inhibition of the Androgen Receptor signaling pathway by hydantoin-based antagonists.

Antimicrobial and Antiviral Activities

Derivatives of imidazolidine-2,4-dione have been investigated for their potential as antimicrobial and antiviral agents. [17][18]For instance, nitrofurantoin is an antibacterial agent containing the hydantoin moiety. [19]In the realm of virology, imidazolidinones have shown activity against several viruses, including HIV, hepatitis C virus (HCV), and enterovirus. [18]The mechanism of action can vary, from inhibiting viral proteases to acting as co-receptor antagonists. [18]

Other Therapeutic Applications

The versatility of the hydantoin scaffold extends to other therapeutic areas:

  • Anti-diabetic Agents: Some imidazolidine-2,4-dione derivatives have been synthesized and evaluated as potential antidiabetic agents, acting as bioisosteres of thiazolidinediones. [20]* Muscle Relaxants: Dantrolene, a hydantoin derivative, is used as a skeletal muscle relaxant. [2][19]* Antiarrhythmic Agents: Certain hydantoin derivatives have shown antiarrhythmic properties. [2][3]

Experimental Protocols: A Practical Approach

To provide a tangible understanding of working with imidazolidine-2,4-dione compounds, this section outlines a representative synthetic and characterization workflow.

Synthesis of a 5,5-Disubstituted Hydantoin via the Bucherer-Bergs Reaction

This protocol describes the synthesis of 5,5-diphenylhydantoin (phenytoin) from benzophenone, a classic example of the Bucherer-Bergs reaction.

Materials:

  • Benzophenone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Propylene glycol or acetamide (optional, for improved yields)

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel (e.g., a steel bomb for higher temperatures), combine benzophenone, potassium cyanide, and ammonium carbonate. [7]2. Add a solvent system, such as 60% aqueous ethanol or propylene glycol. [7]3. Seal the vessel and heat the reaction mixture. Reaction conditions can vary, for example, 58-62 °C for 10 hours in aqueous ethanol, or up to 110 °C in a closed vessel to improve yields. [7]4. After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 5,5-diphenylhydantoin. [7] Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

Spectroscopic Characterization

The structural elucidation of synthesized imidazolidine-2,4-dione derivatives is crucial. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information on the number and chemical environment of protons. For example, the NH protons of the hydantoin ring typically appear as singlets in the ¹H NMR spectrum. [21][22] * ¹³C NMR is used to identify the carbon skeleton, including the characteristic signals for the two carbonyl carbons. [17][21]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. The two carbonyl groups of the hydantoin ring give rise to strong absorption bands in the region of 1700-1780 cm⁻¹. The N-H stretching vibrations are also observable. [17][21]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. [20][21]

TechniqueKey ObservablesExample (for a 5,5-disubstituted derivative)Source(s)
¹H NMR Chemical shifts (δ) in ppmSignals for substituents on C-5, aromatic protons (if present), and NH protons.[17][21][22]
¹³C NMR Chemical shifts (δ) in ppmSignals for C-2 and C-4 carbonyls, C-5, and carbons of the substituents.[17][21]
IR Wavenumber (cm⁻¹)Strong C=O stretching bands (~1710-1770 cm⁻¹), N-H stretching (~3200-3300 cm⁻¹).[17][21]
MS m/zMolecular ion peak [M]⁺ corresponding to the molecular weight.[20][21]

Conclusion and Future Perspectives

The imidazolidine-2,4-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the ability to introduce diverse functionalities at multiple positions allow for the creation of large and focused compound libraries for high-throughput screening. Future research will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational methods, such as molecular docking and dynamics simulations, will further aid in the rational design of next-generation hydantoin-based drugs targeting a wide range of diseases. [23]The exploration of this privileged scaffold is far from exhausted, and it is poised to remain a significant contributor to the armamentarium of medicinal chemistry for the foreseeable future.

References

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Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Isopropyl-5-methylimidazolidine-2,4-dione

Introduction 5-Isopropyl-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class. Structurally, it is characterized by a five-membered imidazolidine-2,4-dione ring with isoprop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropyl-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class. Structurally, it is characterized by a five-membered imidazolidine-2,4-dione ring with isopropyl and methyl substitutions at the C5 position. The hydantoin scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and antitumor effects.[1][2] This guide provides a comprehensive overview of the core mechanism of action of 5-Isopropyl-5-methylimidazolidine-2,4-dione, drawing upon the established pharmacology of the hydantoin class and structure-activity relationship (SAR) studies. While direct experimental data on this specific molecule is limited in publicly accessible literature, its mechanism can be confidently inferred from its structural analogues.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for the anticonvulsant effects of 5,5-disubstituted hydantoins is the modulation of voltage-gated sodium channels (VGSCs).[3][4] These channels are critical for the initiation and propagation of action potentials in neurons. In pathological states such as epilepsy, rapid, repetitive firing of neurons is a hallmark feature. The mechanism of action can be broken down into the following key stages:

  • State-Dependent Channel Blockade: 5-Isopropyl-5-methylimidazolidine-2,4-dione is presumed to exhibit a state-dependent affinity for VGSCs, preferentially binding to the inactivated state of the channel over the resting state. This is a crucial aspect of its therapeutic action, as it allows the compound to selectively target hyperactive neurons that are firing at high frequencies, while having minimal effect on neurons firing at a normal physiological rate.

  • Stabilization of the Inactivated State: Upon binding, the molecule stabilizes the sodium channel in its inactivated conformation. This slows the rate of recovery of the channel from the inactivated state to the resting state, a process that is essential for the channel to be available for the next action potential.

  • Limitation of Repetitive Firing: By prolonging the inactivated state, 5-Isopropyl-5-methylimidazolidine-2,4-dione reduces the number of available sodium channels that can open in response to a depolarizing stimulus. This effectively limits the ability of the neuron to sustain high-frequency repetitive firing of action potentials, thereby preventing the spread of seizure activity.[3]

The following diagram illustrates the proposed interaction of 5-Isopropyl-5-methylimidazolidine-2,4-dione with the voltage-gated sodium channel cycle.

VGSC_Modulation Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) DrugBound Drug-Bound Inactivated State Inactivated->DrugBound Drug Binding DrugBound->Resting Very Slow Recovery DrugBound->Inactivated Slow Dissociation Molecule 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Molecule->DrugBound

Caption: Proposed mechanism of 5-Isopropyl-5-methylimidazolidine-2,4-dione modulating the voltage-gated sodium channel cycle.

Structure-Activity Relationship (SAR) and the Role of C5 Substituents

The nature of the substituents at the C5 position of the hydantoin ring is a key determinant of the anticonvulsant activity and pharmacological profile.[2]

Substituent at C5General Effect on ActivityRationale
Aromatic Groups (e.g., Phenyl) Essential for activity against tonic-clonic seizures.The aromatic ring is thought to interact with a specific hydrophobic pocket within the sodium channel protein, enhancing binding affinity.[2]
Alkyl Groups (e.g., Isopropyl, Methyl) Can contribute to sedative properties. The size and lipophilicity of the alkyl groups influence the overall pharmacokinetic and pharmacodynamic properties.Increased lipophilicity can enhance blood-brain barrier penetration but may also lead to off-target effects, including sedation.

In the case of 5-Isopropyl-5-methylimidazolidine-2,4-dione, the presence of two alkyl groups suggests that the compound may possess sedative properties in addition to its anticonvulsant effects. The combination of the isopropyl and methyl groups will influence the compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier. The precise conformation of these alkyl groups within the binding site of the sodium channel would ultimately determine the potency of the channel blockade.

Experimental Protocols for Mechanistic Validation

To experimentally validate the proposed mechanism of action for 5-Isopropyl-5-methylimidazolidine-2,4-dione, a series of in vitro and in vivo studies would be employed.

In Vitro Electrophysiology: Patch-Clamp Analysis

Objective: To directly measure the effects of the compound on the function of voltage-gated sodium channels in isolated neurons or cell lines expressing specific sodium channel subtypes.

Methodology:

  • Cell Culture: Culture primary neurons (e.g., from rat hippocampus or cortex) or a cell line stably expressing a specific human voltage-gated sodium channel isoform (e.g., Nav1.1, Nav1.2, or Nav1.6).

  • Whole-Cell Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration on a single cell.

    • Apply a series of voltage protocols to elicit sodium currents.

    • Resting State Inhibition: Apply the compound to cells held at a hyperpolarized membrane potential (e.g., -100 mV) to determine its effect on the resting state of the channel.

    • Use-Dependent Inhibition: Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) in the presence of the compound to assess use-dependent block, which is characteristic of drugs that bind to the inactivated state.

    • Inactivation Curve Shift: Measure the voltage-dependence of steady-state inactivation in the presence and absence of the compound. A hyperpolarizing shift in the inactivation curve would indicate stabilization of the inactivated state.

  • Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, kinetics of inactivation, and the rate of recovery from inactivation.

The following diagram outlines the experimental workflow for patch-clamp analysis.

PatchClamp_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis CellCulture Cell Culture (Neurons or Expressing Cell Line) Patching Whole-Cell Patch-Clamp CellCulture->Patching Protocols Apply Voltage Protocols (Resting, Use-Dependent, Inactivation) Patching->Protocols CompoundApp Compound Application Protocols->CompoundApp DataAcquisition Data Acquisition (Sodium Currents) CompoundApp->DataAcquisition Analysis Analyze Current Properties (Amplitude, Kinetics, Recovery) DataAcquisition->Analysis Conclusion Determine Mechanism Analysis->Conclusion

Caption: Experimental workflow for investigating the mechanism of action using patch-clamp electrophysiology.

In Vivo Anticonvulsant Models

Objective: To assess the efficacy of the compound in animal models of epilepsy that are predictive of clinical utility and can provide insights into the mechanism of action.

Methodology:

  • Maximal Electroshock (MES) Test:

    • Administer the compound to rodents at various doses.

    • After a set pre-treatment time, induce a seizure via corneal or auricular electrical stimulation.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Rationale: The MES test is highly predictive of efficacy against generalized tonic-clonic seizures. Drugs that are effective in this model, such as phenytoin, typically act by preventing the spread of seizure activity, consistent with a sodium channel blocking mechanism.[1]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Administer the compound to rodents.

    • Inject a sub-convulsive dose of pentylenetetrazole (PTZ), a GABAA receptor antagonist.

    • Observe for the onset of clonic seizures.

    • Rationale: This test is predictive of efficacy against absence seizures. A lack of activity in this model, coupled with efficacy in the MES test, would further support a phenytoin-like, sodium channel-mediated mechanism of action.

Animal ModelPredicted Outcome for a VGSC Blocker
Maximal Electroshock (MES) High efficacy, protection against tonic hindlimb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Low to no efficacy.

Conclusion

Based on its structural classification as a 5,5-disubstituted hydantoin, the core mechanism of action of 5-Isopropyl-5-methylimidazolidine-2,4-dione is predicted to be the state-dependent blockade of voltage-gated sodium channels. This action involves the preferential binding to and stabilization of the inactivated state of the channel, leading to a reduction in the sustained high-frequency firing of neurons that underlies seizure activity. The isopropyl and methyl groups at the C5 position are critical for defining its potency, selectivity, and pharmacokinetic profile. Experimental validation through in vitro electrophysiology and in vivo anticonvulsant models would be necessary to definitively confirm this proposed mechanism.

References

  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). PMC - NIH. Retrieved from [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. Retrieved from [Link]

  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • 5-Isopropylimidazolidine-2,4-dione monohydrate. (n.d.). PMC - NIH. Retrieved from [Link]

  • How Do Hydantoin Anticonvulsants Work?. (2021). RxList. Retrieved from [Link]

  • The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling. (2021). PubMed. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

Introduction: The Significance of the Hydantoin Scaffold Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical class of five-membered heterocyclic compounds. Their rigid structure, featuring hydrog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Hydantoin Scaffold

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical class of five-membered heterocyclic compounds. Their rigid structure, featuring hydrogen bond donors and acceptors, makes them privileged scaffolds in medicinal chemistry.[1] Hydantoin derivatives exhibit a remarkable breadth of biological activities, including anticonvulsant, antiarrhythmic, antidiabetic, and antitumor properties.[2][3][4] This guide provides a detailed protocol for the synthesis of a specific derivative, 5-Isopropyl-5-methylimidazolidine-2,4-dione (C₇H₁₂N₂O₂), a valuable building block for developing novel therapeutic agents.

The synthesis will be achieved through the Bucherer-Bergs reaction, a robust and efficient one-pot, multicomponent reaction (MCR) that is a cornerstone in the preparation of 5,5-disubstituted hydantoins.[5][6] This method is prized for its operational simplicity, use of readily available starting materials, and typically high yields of crystalline products that are straightforward to purify.[6]

Synthetic Methodology: The Bucherer-Bergs Reaction

Principle and Mechanistic Insight

The Bucherer-Bergs reaction synthesizes hydantoins from a ketone (or aldehyde), an alkali metal cyanide, and ammonium carbonate.[7] The reaction, first detailed by Bucherer and Bergs, proceeds through several key intermediates within a single reaction vessel, exemplifying the elegance of multicomponent chemistry.[5][8]

The starting ketone for this specific synthesis is 3-methyl-2-butanone (methyl isopropyl ketone). The overall transformation is as follows:

Caption: Overall scheme of the Bucherer-Bergs reaction.

The reaction mechanism is a well-established sequence of nucleophilic additions and cyclizations:[5][8][9]

  • Cyanohydrin Formation: A cyanide ion (from KCN) attacks the electrophilic carbonyl carbon of 3-methyl-2-butanone.

  • Aminonitrile Formation: Ammonia, generated from the thermal decomposition of ammonium carbonate, displaces the hydroxyl group of the cyanohydrin via an Sₙ2 reaction to form an α-aminonitrile.

  • Carbamic Acid Formation: The nitrogen of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), yielding a cyano-carbamic acid intermediate.

  • Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular ring-closing reaction.

  • Rearrangement: The resulting 5-imino-oxazolidin-2-one tautomerizes, likely via an isocyanate intermediate, to form the thermodynamically stable 5,5-disubstituted hydantoin product.[5][8]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
3-Methyl-2-butanoneC₅H₁₀O86.13563-80-4Starting ketone. Flammable liquid.
Potassium CyanideKCN65.12151-50-8Highly Toxic. Handle with extreme caution.
Ammonium Carbonate(NH₄)₂CO₃96.09506-87-6Source of ammonia and CO₂. Irritant.
Ethanol (95%)C₂H₅OH46.0764-17-5Reaction solvent.
Deionized WaterH₂O18.027732-18-5Reaction solvent.
Hydrochloric Acid (conc.)HCl36.467647-01-0For neutralization during work-up. Corrosive.

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, thermometer, Buchner funnel, filtration flask, standard laboratory glassware.

Safety Precautions

This protocol involves highly hazardous materials .

  • Potassium Cyanide (KCN): Acutely toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas. All operations involving KCN must be performed in a certified, well-ventilated chemical fume hood. Always wear nitrile gloves, a lab coat, and chemical safety goggles. Have a cyanide antidote kit available and be trained in its use.

  • Ammonium Carbonate: Can cause respiratory, skin, and eye irritation.[10]

  • 3-Methyl-2-butanone: Flammable liquid. Keep away from ignition sources.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) and disposed of according to institutional hazardous waste protocols.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 50 mL of 95% ethanol and 50 mL of deionized water.

  • Reagent Addition: To the solvent mixture, add 13.0 g (0.20 mol) of potassium cyanide and 38.4 g (0.40 mol) of ammonium carbonate. Stir the mixture until the salts are mostly dissolved.

  • Addition of Ketone: Slowly add 8.6 g (0.10 mol) of 3-methyl-2-butanone to the reaction mixture using a dropping funnel over 15 minutes.

  • Reaction: Heat the mixture to 60-65°C using a heating mantle. Maintain this temperature with continuous stirring for 6-8 hours. The reaction should be monitored for the formation of a crystalline precipitate.

  • Cooling and Isolation: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with two 30 mL portions of cold deionized water, followed by one 20 mL portion of cold ethanol to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the white crystalline product in a vacuum oven at 50°C to a constant weight. A typical yield is 12-14 g (77-90%).

Purification by Recrystallization

While the crude product is often of high purity, recrystallization can be performed to obtain analytically pure material.

  • Dissolve the crude product in a minimum amount of hot 95% ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for another 5 minutes.

  • Hot-filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Product Characterization and Validation

The identity and purity of the synthesized 5-Isopropyl-5-methylimidazolidine-2,4-dione must be confirmed through rigorous analytical methods.

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Reactants Combine Ketone, KCN, (NH₄)₂CO₃ Reaction Heat at 60-65°C (6-8 hours) Reactants->Reaction Isolation Cool, Filter & Wash Crude Product Reaction->Isolation Recrystal Recrystallize from Ethanol Isolation->Recrystal Crude Product Analysis Spectroscopic Analysis (NMR, IR) & M.P. Recrystal->Analysis Final Pure Product

Caption: Workflow for synthesis, purification, and analysis.

Physical Properties
  • Appearance: White crystalline solid.

  • Molecular Weight: 156.18 g/mol .[11][12]

  • Melting Point: The melting point should be sharp, indicating high purity. The analogous 5-isopropylimidazolidine-2,4-dione has a melting point of 144-145°C, providing a reference range.[13]

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would be similar to related structures.[2][14]

    • δ ≈ 10.6 (s, 1H, -NH-CO-).

    • δ ≈ 8.0 (s, 1H, -NH-CO-).

    • δ ≈ 2.1 (m, 1H, -CH(CH₃)₂).

    • δ ≈ 1.2 (s, 3H, -CH₃).

    • δ ≈ 0.9 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ≈ 177 (C=O, C4).

    • δ ≈ 158 (C=O, C2).

    • δ ≈ 65 (Quaternary C, C5).

    • δ ≈ 35 (-CH(CH₃)₂).

    • δ ≈ 22 (-CH₃).

    • δ ≈ 17 (-CH(CH₃)₂).

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ν ≈ 3250-3180 cm⁻¹ (N-H stretching).

    • ν ≈ 1770 cm⁻¹ (Asymmetric C=O stretching, ureide).

    • ν ≈ 1715 cm⁻¹ (Symmetric C=O stretching, amide).[15]

Conclusion

This application note details a reliable and field-proven protocol for the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione via the Bucherer-Bergs reaction. The method is high-yielding and provides a product that can be easily purified and validated using standard analytical techniques. By following the outlined safety and experimental procedures, researchers can confidently produce this valuable hydantoin derivative for further investigation in drug discovery and development programs.

References

  • Abdel-Aziz, A. A.-M., et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o533. [Link]

  • Ogawa, K., et al. (2013). 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o953. [Link]

  • ** (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione.** PubChem, National Center for Biotechnology Information. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis. [Link]

  • Simůnek, P., & Dolenský, B. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 20(6), 11371–11403. [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Šmit, B., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Arhiv za farmaciju, 68(1), 56-72. [Link]

  • Wang, H., et al. (2012). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 31(2), 291-4. [Link]

  • 5-Isopropyl-imidazolidine-2,4-dione. ChemBK. [Link]

  • Shaik, A. B., et al. (2024). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 14(1), 1-21. [Link]

  • Badiola, K. A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem, National Center for Biotechnology Information. [Link]

  • Arshad, S., et al. (2009). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2762. [Link]

  • Abdulrahman, A. S., et al. (2020). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmaceutical Research, 12(4). [Link]

  • 5-Isopropyl-imidazolidine-2,4-dione monohydrate. PubMed, National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes and Protocols for 5-Isopropyl-5-methylimidazolidine-2,4-dione in Pharmacological Research

Introduction: The Pharmacological Potential of the Hydantoin Scaffold The imidazolidine-2,4-dione, or hydantoin, nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pharmacological Potential of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Historically, the most prominent therapeutic application of this class of compounds has been in the management of epilepsy.[2] Phenytoin, a diphenyl-substituted hydantoin, was a landmark discovery that established the potent anticonvulsant properties of this heterocyclic system and remains a clinically important drug.[2] The pharmacological activity of hydantoin derivatives is highly dependent on the nature of the substituents at the C-5 position of the ring. While aromatic substitutions, as seen in phenytoin, are common, a range of 5,5-dialkyl-substituted hydantoins have also demonstrated significant anticonvulsant effects.

This document provides detailed application notes and experimental protocols for the pharmacological evaluation of 5-Isopropyl-5-methylimidazolidine-2,4-dione , a C-5 alkyl-substituted hydantoin. Drawing upon the extensive knowledge base of related hydantoin anticonvulsants, we delineate its presumed primary mechanism of action and provide robust protocols for its preclinical assessment as a potential antiepileptic agent.

Part 1: Postulated Mechanism of Action - Targeting Neuronal Excitability

The primary mechanism of anticonvulsant action for hydantoin derivatives is the modulation of voltage-gated sodium channels in neuronal cell membranes.[3][4][5] These channels are fundamental to the initiation and propagation of action potentials. In pathological states such as epilepsy, neurons exhibit abnormal, high-frequency firing, leading to seizures.[6]

Hydantoins, including presumably 5-Isopropyl-5-methylimidazolidine-2,4-dione, are thought to exert their therapeutic effect by selectively binding to the inactive state of the voltage-gated sodium channel.[3][7] This binding stabilizes the channel in its inactive conformation, prolonging the refractory period during which the neuron cannot fire another action potential.[3] This use- and frequency-dependent blockade is crucial; it allows the drug to preferentially dampen the excessive firing characteristic of a seizure while having minimal impact on normal, low-frequency neuronal activity.[4][6] This selective action is a cornerstone of the favorable therapeutic window for many hydantoin anticonvulsants.[8]

While modulation of the inhibitory glycine receptor has been explored for some novel anticonvulsant strategies, there is currently no substantial evidence to suggest that classic 5,5-disubstituted hydantoins like phenytoin exert their primary anticonvulsant effects via this mechanism.[3][9] Studies have shown that phenytoin does not potentiate glycine receptor currents at therapeutic concentrations.[9] Therefore, the protocols outlined herein will focus on evaluating the compound's effects on seizure models sensitive to sodium channel blockade and directly on sodium channel function.

Mechanism_of_Action cluster_channel Voltage-Gated Sodium Channel High_Frequency_Firing Pathological High- Frequency Firing Active_State Active State (Na+ Influx) High_Frequency_Firing->Active_State Initiates Action Potential Inactive_State Inactive State Active_State->Inactive_State Channel Inactivation Resting_State Resting State Inactive_State->Resting_State Recovery Inactive_State->Resting_State Prolonged Refractory Period (Recovery Slowed) Resting_State->Active_State Depolarization Drug 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Drug->Inactive_State Binds and Stabilizes

Figure 1: Postulated mechanism of action for 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Part 2: Preclinical Evaluation Workflow

A systematic approach is essential for characterizing the pharmacological profile of a novel compound. The following workflow is proposed for the evaluation of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Preclinical_Workflow Start Compound Synthesis & Characterization InVivo_Screening In Vivo Anticonvulsant Screening Start->InVivo_Screening MES_Test Maximal Electroshock Seizure (MES) Test InVivo_Screening->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test InVivo_Screening->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) InVivo_Screening->Neurotoxicity Dose_Response Dose-Response & ED50/TD50 Determination MES_Test->Dose_Response scPTZ_Test->Dose_Response Neurotoxicity->Dose_Response Analysis Data Analysis & Therapeutic Index Calculation Dose_Response->Analysis InVitro_Assay In Vitro Mechanistic Studies Na_Channel_Assay Sodium Channel Binding/Functional Assay InVitro_Assay->Na_Channel_Assay PK_Studies Pharmacokinetic Studies (ADME) Na_Channel_Assay->PK_Studies End Candidate Profile PK_Studies->End Analysis->InVitro_Assay

Figure 2: Proposed preclinical evaluation workflow for 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Part 3: In Vivo Pharmacology Protocols

The following protocols are foundational for assessing the anticonvulsant efficacy and potential neurotoxicity of the test compound in rodent models.

Protocol 3.1: Maximal Electroshock Seizure (MES) Test

Rationale: The MES test is a gold-standard preclinical model for generalized tonic-clonic seizures.[9] It assesses a compound's ability to prevent the spread of seizures.[10] This model is particularly sensitive to compounds that act by blocking voltage-gated sodium channels, making it highly relevant for evaluating hydantoin derivatives.[5]

Materials:

  • Male CD-1 or C57BL/6 mice (20-25 g)

  • 5-Isopropyl-5-methylimidazolidine-2,4-dione (test compound)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Phenytoin (positive control)

  • Electroconvulsive shock generator with corneal electrodes

  • 0.5% Tetracaine hydrochloride ophthalmic solution

  • 0.9% Saline solution

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3-4 days before testing, with ad libitum access to food and water.[11]

  • Compound Administration:

    • Prepare solutions of the test compound, vehicle, and positive control.

    • Administer the solutions intraperitoneally (i.p.) or orally (p.o.) to different groups of mice (n=8-10 per group).

    • The time interval between drug administration and the MES test should be determined based on the anticipated time to peak effect (TPE). A typical starting point is 30-60 minutes post-i.p. administration.

  • Seizure Induction:

    • At the TPE, apply one drop of 0.5% tetracaine to the corneas of each mouse for local anesthesia, followed by a drop of saline to ensure good electrical contact.[10]

    • Place the corneal electrodes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[9]

  • Observation and Endpoint:

    • Immediately after stimulation, observe the mouse for the characteristic seizure pattern.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[11] An animal is considered "protected" if it does not exhibit this response.

  • Data Analysis:

    • Calculate the percentage of animals protected in each treatment group.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.[9]

Protocol 3.2: Subcutaneous Pentylenetetrazole (scPTZ) Test

Rationale: The scPTZ test is a model for clonic seizures, often considered to mimic absence or myoclonic seizures in humans. It evaluates a compound's ability to elevate the seizure threshold. While less specific for sodium channel blockers than the MES test, it provides valuable information on the breadth of a compound's anticonvulsant activity.

Materials:

  • Male CD-1 mice (20-25 g)

  • Test compound, vehicle, and a relevant positive control (e.g., ethosuximide or valproate)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)[12]

Procedure:

  • Animal Acclimation and Compound Administration: Follow steps 1 and 2 from Protocol 3.1.

  • PTZ Injection: At the TPE of the test compound, administer PTZ subcutaneously into a loose fold of skin on the neck.[12]

  • Observation and Endpoint:

    • Place each animal in an individual observation cage.[12]

    • Observe for 30 minutes for the onset of seizures.

    • The endpoint is the presence of a clonic seizure lasting for at least 3-5 seconds.[12] An animal is considered protected if it does not exhibit this seizure.

  • Data Analysis:

    • Calculate the percentage of protected animals in each group.

    • Determine the ED₅₀ using probit analysis.

Protocol 3.3: Neurotoxicity Assessment - Rotarod Test

Rationale: It is crucial to assess whether a compound's anticonvulsant effects are independent of motor impairment. The rotarod test is a widely used method to evaluate motor coordination, balance, and potential neurological deficits.

Materials:

  • Male CD-1 mice (20-25 g)

  • Test compound, vehicle

  • Rotarod apparatus

Procedure:

  • Training: Prior to the test day, train the mice on the rotarod at a constant, low speed (e.g., 4 rpm) for several trials until they can consistently remain on the rod for a set duration (e.g., 60-120 seconds).

  • Compound Administration: On the test day, administer the test compound or vehicle to the trained mice.

  • Testing: At the TPE, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).

  • Endpoint: Record the latency to fall from the rod for each animal. A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis:

    • Compare the mean latency to fall between treatment groups using appropriate statistical tests (e.g., ANOVA).

    • Determine the median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals.

Data Presentation and Interpretation

The results from the in vivo studies should be compiled to determine the compound's therapeutic index (TI), a critical measure of its safety margin.

Table 1: Summary of In Vivo Pharmacological Profile

Parameter5-Isopropyl-5-methylimidazolidine-2,4-dionePhenytoin (Reference)
MES ED₅₀ (mg/kg) To be determinedLiterature Value
scPTZ ED₅₀ (mg/kg) To be determinedLiterature Value
Rotarod TD₅₀ (mg/kg) To be determinedLiterature Value
Protective Index (PI) TD₅₀ / MES ED₅₀Literature Value

A high Protective Index (PI) is desirable, as it indicates a wide separation between the doses required for therapeutic efficacy and those causing adverse effects.

Part 4: In Vitro Mechanistic Protocol

Protocol 4.1: Voltage-Gated Sodium Channel Functional Assay

Rationale: To confirm that the anticonvulsant activity of 5-Isopropyl-5-methylimidazolidine-2,4-dione is mediated through the modulation of voltage-gated sodium channels, an in vitro functional assay is essential. This can be achieved using cell lines stably expressing a specific sodium channel subtype (e.g., NaV1.1, NaV1.2, or NaV1.7) and a membrane potential-sensitive dye.

Materials:

  • HEK-293 cells stably expressing the human sodium channel of interest (e.g., hNaV1.7)

  • Membrane potential-sensitive dye kit (e.g., a FRET-based system)

  • Assay buffer (physiological saline solution)

  • Sodium channel activator (e.g., veratridine or batrachotoxin)

  • Test compound and reference sodium channel blocker (e.g., Tetrodotoxin or Phenytoin)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the hNaV1.7-expressing HEK-293 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and incubate with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of the test compound, reference compound, and vehicle to the wells. Pre-incubate for a specified period to allow for channel binding.

  • Channel Activation and Signal Reading:

    • Place the plate in the fluorescence plate reader.

    • Initiate the assay by adding a solution containing the sodium channel activator. This will cause the channels to open, leading to Na⁺ influx and membrane depolarization.

    • The change in membrane potential is detected as a change in fluorescence by the dye.

  • Data Analysis:

    • The inhibitory effect of the compound is measured as a reduction in the fluorescence signal change upon channel activation.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

5-Isopropyl-5-methylimidazolidine-2,4-dione, as a member of the hydantoin class, holds significant promise as a potential anticonvulsant agent. Its pharmacological activity is likely mediated through the blockade of voltage-gated sodium channels, a well-established mechanism for seizure control. The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of its anticonvulsant efficacy, neurotoxicity, and mechanism of action. Through rigorous application of these methodologies, researchers can effectively characterize the pharmacological profile of this compound and determine its potential for further development as a novel therapeutic for epilepsy.

References

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  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184.
  • Consensus Discovery. (n.d.). What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applications?
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
  • Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 55(1), 5.29.1-5.29.19.
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  • BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.
  • RxList. (n.d.). How Do Hydantoin Anticonvulsants Work?
  • Drugs.com. (n.d.). List of Hydantoin anticonvulsants.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.29.
  • Arita, T., Hori, R., Ito, K., Sekikawa, H., & Morita, K. (1981). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of pharmaceutical sciences, 70(3), 293–297.
  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 118-132.
  • National Institute of Environmental Health Sciences. (n.d.). NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing.
  • Hvidberg, E. F., & Dam, M. (1976). Clinical pharmacokinetics of anticonvulsants. Clinical pharmacokinetics, 1(3), 161–188.
  • Tiedje, K. E., & Weaver, D. F. (2008). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. The Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 35(2), 232–236.
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS.
  • ResearchGate. (n.d.). (PDF) ROTAROD PROTOCOL v1.
  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.
  • Faturachman, G. F., Sari, L. T., Artanti, N., Shakira, & Zalikha, T. N. (2022). Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions Review. Journal of Science and Technology Research in Pharmacy, 2(4), 31-37.
  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route...
  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 218-226.
  • BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats.
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  • Zha, C., Brown, G. B., & Brouillette, W. J. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of medicinal chemistry, 47(26), 6519–6528.
  • Ahmad, M., Rashid, U., Hameed, S., & Jones, P. G. (2008). Synthesis and hypoglycemic activity of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones. ARKIVOC, 2008(16), 311-317.
  • Wang, Z., Xu, Y., & Zhang, J. (2012). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 24(12), 5651-5653.
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  • Zha, C., Brouillette, W. J., & Brown, G. B. (2004). Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. Journal of Medicinal Chemistry, 47(26), 6519-6528.
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  • Liu, Y., Zhang, Y., Zhao, L., Fang, H., & Hu, H. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic chemistry, 102, 104124.
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Method

Application Notes and Protocols for the Analytical Determination of 5-Isopropyl-5-methylimidazolidine-2,4-dione

Authored by: A Senior Application Scientist Introduction 5-Isopropyl-5-methylimidazolidine-2,4-dione is a hydantoin derivative. The hydantoin ring system is a core structural motif in various biologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

5-Isopropyl-5-methylimidazolidine-2,4-dione is a hydantoin derivative. The hydantoin ring system is a core structural motif in various biologically active compounds, including anticonvulsant and antiarrhythmic drugs.[1][2] As with any compound in drug development, robust and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and for stability testing. This document provides detailed application notes and protocols for the determination of 5-Isopropyl-5-methylimidazolidine-2,4-dione using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of analytical technique is often dictated by the physicochemical properties of the analyte and the matrix in which it is being analyzed. HPLC is a versatile technique suitable for non-volatile and thermally labile compounds, while GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like 5-Isopropyl-5-methylimidazolidine-2,4-dione. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of the analyte on the column can be controlled to achieve optimal separation from impurities and degradation products. A Diode-Array Detector (DAD) or a variable wavelength UV detector is used for quantification, typically at the wavelength of maximum absorbance of the analyte.[3]

This protocol describes a stability-indicating RP-HPLC method, which is crucial for assessing the purity of the drug substance and its stability under various stress conditions.[4][5]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Solution Preparation SamplePrep->HPLC UV UV Detector HPLC->UV Chromatogram Chromatogram Acquisition UV->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Workflow for HPLC-UV analysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Instrumentation, Reagents, and Materials
Instrument/Reagent Specification
HPLC SystemQuaternary pump, autosampler, column oven, DAD or UV detector
Analytical ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
SolventsAcetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
ReagentsPotassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade)
Reference Standard5-Isopropyl-5-methylimidazolidine-2,4-dione (purity >99.5%)
Detailed Protocol: HPLC-UV Method

1. Mobile Phase Preparation (pH 3.0 Buffer:Acetonitrile, 60:40 v/v)

a. Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. b. Adjust the pH to 3.0 with orthophosphoric acid. c. Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. d. Degas the mobile phase using sonication or vacuum filtration before use.[6]

2. Standard Solution Preparation (100 µg/mL)

a. Accurately weigh approximately 10 mg of 5-Isopropyl-5-methylimidazolidine-2,4-dione reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the mobile phase. This yields a 100 µg/mL stock solution.

3. Sample Preparation (for a pharmaceutical formulation)

a. Weigh and finely powder a representative number of tablets. b. Accurately weigh a portion of the powder equivalent to 10 mg of 5-Isopropyl-5-methylimidazolidine-2,4-dione into a 100 mL volumetric flask. c. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[4] d. Dilute to volume with the mobile phase and mix well. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

Parameter Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhasepH 3.0 Buffer:Acetonitrile (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength210 nm
Run Time15 minutes

5. Method Validation Summary

The method should be validated according to ICH guidelines.[3] The following is a summary of typical validation parameters:

Parameter Typical Results
Linearity 10-150 µg/mL (Correlation coefficient > 0.999)
Precision (%RSD) < 2% for intraday and interday precision
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from placebo or known impurities

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification and quantification.[7][8]

This method is particularly useful for identifying and quantifying trace levels of 5-Isopropyl-5-methylimidazolidine-2,4-dione and any volatile impurities that may be present.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation GC GC System (Injector, Column, Oven) StandardPrep->GC SamplePrep Sample Solution Preparation SamplePrep->GC MS Mass Spectrometer (Ion Source, Analyzer, Detector) GC->MS TIC Total Ion Chromatogram Acquisition MS->TIC Spectrum Mass Spectrum Analysis MS->Spectrum Quant Quantification TIC->Quant Spectrum->Quant

Caption: Workflow for GC-MS analysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Instrumentation, Reagents, and Materials
Instrument/Reagent Specification
GC-MS SystemGas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
SolventsMethanol (GC grade), Dichloromethane (GC grade)
Reference Standard5-Isopropyl-5-methylimidazolidine-2,4-dione (purity >99.5%)
Detailed Protocol: GC-MS Method

1. Standard Solution Preparation (100 µg/mL)

a. Accurately weigh approximately 10 mg of 5-Isopropyl-5-methylimidazolidine-2,4-dione reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with methanol. This yields a 100 µg/mL stock solution. c. Prepare a series of calibration standards by diluting the stock solution with methanol.

2. Sample Preparation

a. For a bulk drug substance, accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask and dilute to volume with methanol. b. For formulations, a suitable extraction procedure may be required. For example, disperse the powdered formulation in a suitable solvent like dichloromethane, sonicate, and then filter. The extract can then be analyzed directly or after solvent exchange to methanol.

3. GC-MS Conditions

Parameter Condition
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplitless (1 minute)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

4. Data Analysis

a. Identification: The retention time and the mass spectrum of the analyte peak in the sample are compared with those of the reference standard. b. Quantification: For quantification, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standard solutions. The concentration of the analyte in the sample is then determined from this curve.

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantitative determination of 5-Isopropyl-5-methylimidazolidine-2,4-dione. The HPLC method is well-suited for routine quality control and stability testing of pharmaceutical formulations, while the GC-MS method offers high sensitivity and specificity for trace analysis and impurity identification. The choice of method will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and the availability of instrumentation. Proper method validation in accordance with regulatory guidelines is essential before implementation for routine analysis.

References

  • Delgado, G. E., et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o533. [Link]

  • Ogawa, K., et al. (2013). 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o953. [Link]

  • Corral, M.-J., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • Bagle, A. R., et al. (2021). Stability-indicating HPLC-DAD method for the determination of empagliflozin. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]

  • Hameed, B. S., et al. (2022). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 15(5), 114-119. [Link]

  • Jan, S., et al. (2015). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. The Journal of Animal & Plant Sciences, 25(3), 854-858. [Link]

  • Tršović, N., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society, 84(10), 1065-1077. [Link]

  • Kumar, A., et al. (2021). Phytochemicals analysis and GC–MS analysis of identification and characterization of bioactive compounds present in methanolic. Journal of Physics: Conference Series, 1964(6), 062013. [Link]

  • Vasuki, R., et al. (2022). gas chromatography-mass spectrometry analysis of hugonia mystax leaves. International Journal of Pharmaceutical Sciences and Research, 13(1), 409-416. [Link]

  • Shulyak, N., et al. (2023). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples With Sodium Carbonate. Preprints.org. [Link]

  • Kumar, A. P., et al. (2011). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Journal of Chromatographic Science, 49(8), 615-621. [Link]

  • Suneetha, A., & Rao, A. L. (2015). New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Metformin and Alogliptin in Bulk and Pharmaceutical Dosage Form. Pharmaceutical Methods, 6(2), 79-85. [Link]

  • Reddy, K. R., et al. (2020). gc-ms analysis and in-vitro anti-diabetic activity of bioactive fractions of feronia elephantum fruit. International Journal of Pharmaceutical Sciences and Research, 11(5), 2410-2419. [Link]

  • Reddy, B. S., et al. (2007). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 69(3), 438-441. [Link]

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Application

Application Notes and Protocols for the In Vitro Investigation of 5-Isopropyl-5-methylimidazolidine-2,4-dione

Introduction: Unveiling the Potential of a Novel Hydantoin Derivative 5-Isopropyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds. This structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Hydantoin Derivative

5-Isopropyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, antiviral, and antitumor effects.[1][2][3] While extensive research exists for established hydantoins like phenytoin, the specific biological activities and in vitro applications of 5-Isopropyl-5-methylimidazolidine-2,4-dione are not yet extensively documented in publicly available literature.

These application notes provide a comprehensive, tiered research framework for the initial in vitro characterization of 5-Isopropyl-5-methylimidazolidine-2,4-dione. The proposed workflow is designed for researchers, scientists, and drug development professionals to systematically evaluate its cytotoxic profile and explore its potential as a therapeutic agent. The protocols are grounded in established methodologies for analogous compounds and are designed to be self-validating.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's physical and chemical properties is critical for accurate and reproducible in vitro studies.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₂Inferred
Molecular Weight 156.18 g/mol Inferred
Synonyms 5-methyl-5-(1-methylethyl)-2,4-imidazolidinedioneIUPAC Name
Solubility To be determined empirically. Start with DMSO as a solvent.General Practice

Protocol 1: Preparation of Stock Solutions

The causality behind preparing a concentrated stock solution in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) is to ensure the compound's complete dissolution before its dilution in aqueous cell culture media, where its solubility may be limited. This prevents precipitation and ensures accurate final concentrations in the assays.

Materials:

  • 5-Isopropyl-5-methylimidazolidine-2,4-dione powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh a precise amount of 5-Isopropyl-5-methylimidazolidine-2,4-dione powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store the aliquots at -20°C or -80°C, protected from light.

Tier 1: Foundational Cytotoxicity and Viability Assays

The initial tier of investigation is crucial for determining the concentration range at which 5-Isopropyl-5-methylimidazolidine-2,4-dione affects cell viability. This data informs the concentrations used in all subsequent, more specific assays.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified by spectrophotometry.

Materials:

  • Selected mammalian cell lines (e.g., a non-cancerous line like HEK293 and a panel of cancer cell lines such as MCF-7, HCT-116, and PC3)

  • Complete cell culture medium

  • 5-Isopropyl-5-methylimidazolidine-2,4-dione stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Isopropyl-5-methylimidazolidine-2,4-dione in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compound Dilutions Seed->Treat 24h Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT 3-4h Dissolve Dissolve Formazan Add_MTT->Dissolve Read Read Absorbance (570nm) Dissolve->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for determining cell viability using the MTT assay.

Tier 2: Exploring Potential Bioactivities

Based on the known activities of other hydantoin derivatives, promising areas for investigation include anticancer and neuroprotective effects.[4][5] The results from Tier 1 will guide the selection of non-toxic to moderately toxic concentrations for these more specific assays.

Anticancer Potential

Many hydantoin derivatives have demonstrated antiproliferative activity against various cancer cell lines.[2][6]

Protocol 3: Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and a viability dye (e.g., Propidium Iodide). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 5-Isopropyl-5-methylimidazolidine-2,4-dione

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the mode of cell death induced by the compound.

Apoptosis_Pathway Compound 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Cell Cancer Cell Compound->Cell PS_Translocation Phosphatidylserine Translocation Cell->PS_Translocation Induces Membrane_Compromise Membrane Compromise Cell->Membrane_Compromise Induces AnnexinV Annexin V Binding PS_Translocation->AnnexinV Early_Apoptosis Early Apoptosis (Annexin V+/PI-) AnnexinV->Early_Apoptosis Late_Apoptosis Late Apoptosis (Annexin V+/PI+) AnnexinV->Late_Apoptosis PI_Uptake Propidium Iodide Uptake Membrane_Compromise->PI_Uptake PI_Uptake->Late_Apoptosis

Caption: Conceptual pathway for apoptosis detection via flow cytometry.

Neuroprotective Potential

Given that the hydantoin scaffold is central to several anticonvulsant drugs, exploring the neuroprotective properties of 5-Isopropyl-5-methylimidazolidine-2,4-dione is a logical next step.

Protocol 4: Oxidative Stress-Induced Neurotoxicity Assay

This assay evaluates the ability of the compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • 5-Isopropyl-5-methylimidazolidine-2,4-dione

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate. If necessary, differentiate the cells according to an established protocol.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 5-Isopropyl-5-methylimidazolidine-2,4-dione for 2-4 hours.

  • Induction of Oxidative Stress: Add a pre-determined concentration of H₂O₂ or 6-OHDA to induce neurotoxicity. Include control wells with the stressor alone and untreated cells.

  • Incubation: Incubate for 24 hours.

  • Viability Measurement: Measure cell viability using a luminescent-based assay like CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of pre-treated cells to those treated with the stressor alone.

Conclusion and Future Directions

These application notes outline a systematic and logical workflow for the initial in vitro characterization of 5-Isopropyl-5-methylimidazolidine-2,4-dione. The data generated from these assays will provide a foundational understanding of its bioactivity, guiding further research. Positive results in any of the Tier 2 assays would warrant more in-depth mechanistic studies, such as cell cycle analysis, Western blotting for key signaling proteins, or specific enzyme inhibition assays. This structured approach ensures a robust evaluation of this novel compound's therapeutic potential.

References

  • El-Deeb, I. M., et al. (2010). European Journal of Medicinal Chemistry, 45(9), 3764-3771.
  • Rajic, Z., et al. (2006). Molecules, 11(11), 837-848. Available at: [Link]

  • Ahmad, N., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. Available at: [Link]

  • Sheppeck, J. E., et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17(16), 4619-4623.
  • Park, H., et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3466-3470.
  • Balavoine, G. G. A., et al. (2007). Steroids, 72(4), 365-374.
  • Delgado, G., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(1), o239-o240.
  • Kandeel, M. M., et al. (2021). Molecules, 26(16), 4935. Available at: [Link]

  • Mintas, M., et al. (2006). Molecules, 11(11), 837-848. Available at: [Link]

  • Paronikyan, R., et al. (2024). Bioactive Compounds in Health and Disease, 7(6), 1-13. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Molecules, 28(19), 6828. Available at: [Link]

  • Abdulrahman, L. K., et al. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504.
  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. Available at: [Link]

  • Singh, G., & Sharma, P. (2020). Progress in Chemical and Biochemical Research, 3(2), 125-135. Available at: [Link]

Sources

Method

Application Notes and Protocols for 5-Isopropyl-5-methylimidazolidine-2,4-dione as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Hydantoin Scaffold in Medicinal Chemistry The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a fi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Hydantoin Scaffold in Medicinal Chemistry

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a five-membered heterocyclic motif that has proven to be a cornerstone in the field of medicinal chemistry.[1][2] First isolated in 1861 by Adolf von Baeyer, this scaffold's importance has been solidified by its presence in several clinically significant drugs, such as the anticonvulsant phenytoin, the antibiotic nitrofurantoin, and the anti-androgen enzalutamide.[1][2] The hydantoin ring possesses key structural features that make it a "privileged scaffold" in drug discovery: it contains two hydrogen bond donors and two hydrogen bond acceptors, and its five potential substitution sites allow for extensive chemical modification to fine-tune its pharmacological properties.[1][3]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antiarrhythmic, anticancer, antimicrobial, and antidiabetic properties.[1][3][4][5] The 5,5-disubstituted hydantoins, in particular, are a class of compounds that have been extensively explored for their therapeutic potential.[4][6][7][8] This guide focuses on a specific member of this class, 5-Isopropyl-5-methylimidazolidine-2,4-dione , providing detailed insights into its synthesis, potential research applications, and exemplary protocols for its investigation.

Compound Profile: 5-Isopropyl-5-methylimidazolidine-2,4-dione

PropertyValueSource
IUPAC Name 5-isopropyl-5-methylimidazolidine-2,4-dione[9]
CAS Number 150226-22-5[10]
Molecular Formula C₇H₁₂N₂O₂[9]
Molecular Weight 156.18 g/mol [9][11]
Structure

Proposed Research Applications

Given the extensive literature on the biological activities of 5,5-disubstituted hydantoins, 5-Isopropyl-5-methylimidazolidine-2,4-dione presents itself as a compelling candidate for investigation in several therapeutic areas. The asymmetry at the C5 position, bearing both a methyl and an isopropyl group, may confer unique properties regarding receptor binding and metabolic stability.

Anticonvulsant Activity

The hydantoin core is famously associated with anticonvulsant drugs like phenytoin, mephenytoin, and ethotoin.[12] These drugs often exert their effects by modulating voltage-gated sodium channels in the brain, thereby reducing the excessive neuronal firing characteristic of seizures.

Scientific Rationale: The structural similarity of 5-Isopropyl-5-methylimidazolidine-2,4-dione to known anticonvulsants makes it a prime candidate for screening in models of epilepsy. The specific alkyl substituents at the C5 position are critical for activity, and the isopropyl-methyl combination warrants investigation for its potential to modulate efficacy and safety profiles.

Antimicrobial and Antifungal Activity

Numerous hydantoin derivatives have been synthesized and evaluated for their antimicrobial properties.[13][14] The mechanism of action can vary, but some derivatives are known to interfere with microbial metabolic pathways or cell wall synthesis.

Scientific Rationale: The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[15] 5-Isopropyl-5-methylimidazolidine-2,4-dione should be screened against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine its potential as an anti-infective agent.[16]

Anticancer Activity

The hydantoin scaffold is present in compounds that have shown antiproliferative activity against various cancer cell lines.[3][17] These derivatives can act through diverse mechanisms, including the inhibition of sirtuins or as antagonists of various receptors involved in cell proliferation.[3]

Scientific Rationale: The potential of 5-Isopropyl-5-methylimidazolidine-2,4-dione as an anticancer agent can be explored through in vitro cytotoxicity assays against a panel of human cancer cell lines. Subsequent studies could then focus on elucidating its mechanism of action, which may involve novel pathways given its unique substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and reliable method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and an alkali cyanide.[2][12]

Causality Behind Experimental Choices: This one-pot reaction is efficient for creating the desired 5,5-disubstituted hydantoin core. The use of 3-methyl-2-butanone as the ketone precursor directly provides the isopropyl and methyl groups at the C5 position. The reaction proceeds through the formation of a cyanohydrin intermediate, followed by reaction with ammonium carbonate to form the hydantoin ring.

Bucherer_Bergs_Synthesis Ketone 3-Methyl-2-butanone ReactionVessel One-Pot Reaction (50-60°C) Ketone->ReactionVessel Reagents KCN, (NH4)2CO3 Ethanol/Water Reagents->ReactionVessel Acidification Acidification (e.g., HCl) ReactionVessel->Acidification Precipitate Precipitation of Crude Product Acidification->Precipitate Recrystallization Recrystallization (e.g., Ethanol/Water) Precipitate->Recrystallization FinalProduct 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Recrystallization->FinalProduct

Caption: Workflow for the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Materials:

  • 3-Methyl-2-butanone (isopropyl methyl ketone)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine ammonium carbonate (e.g., 5.5 molar equivalents) and potassium cyanide (e.g., 2.5 molar equivalents) in a round-bottom flask containing a mixture of ethanol and water (e.g., 1:1 v/v). Stir until dissolved.

  • Addition of Ketone: Add 3-methyl-2-butanone (1.0 molar equivalent) to the solution.

  • Reaction: Heat the mixture to 50-60°C with continuous stirring for 24-48 hours. The reaction should be sealed to prevent the escape of ammonia and HCN gas.

  • Work-up: After cooling the reaction mixture to room temperature, slowly and carefully acidify it with concentrated HCl to pH 1-2 in the fume hood. This step will precipitate the crude hydantoin.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 5-Isopropyl-5-methylimidazolidine-2,4-dione.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the minimum concentration of the test compound required to inhibit the visible growth of a microorganism.

Self-Validating System: This protocol includes positive controls (a known antibiotic), negative controls (no compound), and sterility controls to ensure the validity of the results. The use of a standardized microbial inoculum and a growth indicator provides a reliable and reproducible assay system.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Stock Solution of 5-Isopropyl-5-methylimidazolidine-2,4-dione in DMSO SerialDilution Perform 2-fold Serial Dilutions in 96-well plate CompoundPrep->SerialDilution Inoculation Inoculate Wells with Bacterial Suspension SerialDilution->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate Plate at 37°C for 18-24 hours Inoculation->Incubation AddIndicator Add Growth Indicator (e.g., Resazurin) Incubation->AddIndicator IncubateIndicator Incubate for 2-4 hours AddIndicator->IncubateIndicator ReadResults Determine MIC: Lowest concentration with no visible growth/color change IncubateIndicator->ReadResults

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 5-Isopropyl-5-methylimidazolidine-2,4-dione

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • Resazurin solution (as a growth indicator)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution to the first column of wells, resulting in a 1:1 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except for the sterility control wells).

  • Controls:

    • Positive Control: A row with a standard antibiotic.

    • Negative Control: A row with bacteria and the highest concentration of DMSO used, but no compound.

    • Growth Control: A row with bacteria and media only.

    • Sterility Control: A well with media only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining MIC:

    • After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

    • The MIC is the lowest concentration of the compound at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth. The result can also be read visually as the lowest concentration with no turbidity.

Data Presentation

Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Example MIC Data Summary

CompoundTest OrganismMIC (µg/mL)
5-Isopropyl-5-methylimidazolidine-2,4-dioneS. aureus[Result]
5-Isopropyl-5-methylimidazolidine-2,4-dioneE. coli[Result]
Ciprofloxacin (Control)S. aureus[Result]
Ciprofloxacin (Control)E. coli[Result]

Conclusion

5-Isopropyl-5-methylimidazolidine-2,4-dione is a promising research chemical that belongs to the well-established and pharmacologically significant class of 5,5-disubstituted hydantoins. Its unique substitution pattern warrants thorough investigation into its potential as an anticonvulsant, antimicrobial, or anticancer agent. The protocols provided herein offer a robust framework for its synthesis and initial biological evaluation, enabling researchers to explore its therapeutic potential and contribute to the rich field of hydantoin chemistry.

References

  • Di Mola, A., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567-72. [Link]

  • Marrazzo, A., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry – A European Journal, 24(28), 7217-7227. [Link]

  • Clayden, J., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10(11), 3408-3412. [Link]

  • Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 575-594. [Link]

  • Google Patents. (n.d.). US5767140A - 5,5-Disubstituted hydantoins.
  • Journal of Drug Delivery and Therapeutics. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 146-152. [Link]

  • SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14. [Link]

  • PubChem. (n.d.). (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione. PubChem. Retrieved from [Link]

  • Wang, L., et al. (2013). 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. [Link]

  • Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Retrieved from [Link]

  • Yu, Z., et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o533. [Link]

  • Latin American Journal of Pharmacy. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 30(6), 1198-1201. [Link]

  • Gowda, S., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal, 9, 33. [Link]

  • ChemSrc. (n.d.). 5-Isopropyl-5-methylimidazolidine-2,4-dione. ChemSrc. Retrieved from [Link]

  • García, J. I., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6720. [Link]

  • ResearchGate. (2013). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Retrieved from [Link]

  • da Silva, A. C., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Bioinorganic Chemistry and Applications, 2014, 678437. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Spectroscopic Analysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

Introduction: The Significance of Hydantoin Scaffolds 5-Isopropyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of five-membered heterocyclic compounds. Hydantoin derivatives are a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hydantoin Scaffolds

5-Isopropyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of five-membered heterocyclic compounds. Hydantoin derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticonvulsant, antidiabetic, and antimicrobial properties.[1][2] Given their therapeutic potential, the unambiguous characterization of novel hydantoin structures is paramount for drug discovery, development, and quality control.

This application note provides a detailed guide to the spectroscopic analysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each analytical step. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to provide a complete structural profile of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution.[3] It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves to "flip" their spin orientation—a phenomenon known as nuclear magnetic resonance.[3][4] The precise frequency at which a nucleus resonates is highly sensitive to its local chemical environment, providing invaluable information about molecular connectivity and stereochemistry.[5]

Experimental Protocol: ¹H and ¹³C NMR

The following protocol is a self-validating system for acquiring high-quality NMR spectra. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar hydantoin structure and to avoid exchange of the N-H protons, which would otherwise be obscured if using solvents like D₂O.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Homogenization: Gently vortex the tube until the sample is fully dissolved, ensuring a homogenous solution.

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the NMR probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • Data Acquisition (¹H NMR):

    • Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set to approximately 12-16 ppm.

    • Number of Scans: Acquire 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): Use a 1-2 second delay to allow for full spin relaxation between pulses.

  • Data Acquisition (¹³C NMR):

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: Set to approximately 200-220 ppm.

    • Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh Sample (5-10 mg) Dissolve 2. Dissolve in DMSO-d6 + TMS Weigh->Dissolve Vortex 3. Homogenize Dissolve->Vortex Insert 4. Insert into Spectrometer Vortex->Insert LockShim 5. Lock & Shim Insert->LockShim Acquire 6. Acquire 1H & 13C Spectra LockShim->Acquire Process 7. Fourier Transform, Phase & Baseline Correction Acquire->Process Analyze 8. Spectral Analysis Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Spectral Interpretation and Expected Data

The structure of 5-Isopropyl-5-methylimidazolidine-2,4-dione features several distinct proton and carbon environments. Based on data from structurally similar compounds, such as 5-isopropylimidazolidine-2,4-dione, the following signals are anticipated.[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
N1-H ~10.5Singlet (broad)1H-
N3-H ~8.0Singlet (broad)1H-
Isopropyl CH ~2.1Multiplet1H~35
C5-CH₃ ~1.3Singlet3H~21
Isopropyl CH₃ ~0.9Doublet6H~17
C5 (quaternary) ---~65-70
C2=O ---~157
C4=O ---~175

Causality: The two N-H protons are expected to appear as broad singlets at high chemical shifts due to their acidic nature and the deshielding effect of the adjacent carbonyl groups. The quaternary carbon (C5) will not have an attached proton and will thus be visible only in the ¹³C spectrum. The two carbonyl carbons (C2 and C4) are highly deshielded and appear at the downfield end of the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending).[8] The resulting absorption spectrum serves as a unique "fingerprint" of the compound.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

The ATR accessory is a modern, convenient method that requires minimal sample preparation.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid 5-Isopropyl-5-methylimidazolidine-2,4-dione powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

FT-IR Experimental Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing & Cleanup Clean 1. Clean ATR Crystal Background 2. Acquire Background Scan Clean->Background Apply 3. Apply Sample to Crystal Background->Apply Scan 4. Acquire Sample Spectrum Apply->Scan Process 5. Generate Final Spectrum Scan->Process Cleanup 6. Clean Crystal Process->Cleanup

Caption: Workflow for ATR-FT-IR spectroscopic analysis.

Spectral Interpretation and Expected Data

The IR spectrum of 5-Isopropyl-5-methylimidazolidine-2,4-dione will be dominated by absorptions from the N-H and C=O bonds.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3300 - 3100N-H StretchMedium-StrongImide N-H
2970 - 2870C-H StretchMediumIsopropyl, Methyl C-H
~1770C=O Stretch (Asymmetric)StrongImide Carbonyl (C4)
~1710C=O Stretch (Symmetric)StrongUrea Carbonyl (C2)
1500 - 1400C-N Stretch / N-H BendMediumImide Ring
1450 - 600Fingerprint RegionComplexVarious Bending Vibrations

Causality: The presence of two strong carbonyl peaks is characteristic of the hydantoin ring. The N-H stretching vibrations appear as relatively broad bands in the 3300-3100 cm⁻¹ region. The region below 1450 cm⁻¹ is known as the fingerprint region; while complex, the pattern here is unique to the molecule and can be used for definitive identification when compared to a reference spectrum.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] For structural elucidation, a sample is ionized, and the resulting molecular ion and its fragments are separated and detected. The molecular weight can be determined with high accuracy, and the fragmentation pattern provides a roadmap of the molecule's structure, akin to a molecular puzzle.[11]

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like hydantoins, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Direct Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ion Source Optimization: Optimize source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and robust ion signal for the compound of interest.

  • Full Scan MS: Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): For structural confirmation, perform a product ion scan. Select the [M+H]⁺ ion (the precursor ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This will induce fragmentation, and the resulting product ions are detected.

  • Data Analysis: Analyze the full scan and MS/MS spectra to confirm the molecular weight and elucidate the fragmentation pathways.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_proc Data Interpretation Prepare 1. Prepare Dilute Solution (1-10 µg/mL) Infuse 2. Infuse into ESI Source Prepare->Infuse FullScan 3. Acquire Full Scan (Find [M+H]+) Infuse->FullScan MSMS 4. Isolate [M+H]+ and Perform MS/MS FullScan->MSMS Analyze 5. Analyze Spectra for MW and Fragments MSMS->Analyze

Caption: Workflow for ESI-MS and MS/MS analysis.

Spectral Interpretation and Expected Data

The molecular formula of 5-Isopropyl-5-methylimidazolidine-2,4-dione is C₇H₁₂N₂O₂.

  • Expected Molecular Weight: 156.18 g/mol

  • Expected [M+H]⁺ Ion: m/z 157.09

Mass spectral fragmentation of hydantoins typically involves cleavage of the heterocyclic ring.[12]

Table 3: Predicted Mass Spectrometry Data (Positive ESI-MS/MS of m/z 157.09)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Fragment Structure
157.09114.07C₂H₃NO (Isocyanic Acid)Loss of HNCO from the ring
157.0986.06C₃H₅NOCleavage across C4-C5 and N1-C2
157.0970.04C₃H₅NO₂Loss of isopropyl group and CO

Causality: The fragmentation is driven by the stability of the resulting fragment ions and neutral losses. The loss of stable small molecules like isocyanic acid (HNCO) is a common pathway for hydantoin rings.[12][13] Cleavage at the C5 position can lead to the loss of the isopropyl substituent.

Summary and Conclusion

This application note has detailed the integrated spectroscopic approach for the comprehensive characterization of 5-Isopropyl-5-methylimidazolidine-2,4-dione. By combining NMR, FT-IR, and MS, one can confidently determine the compound's covalent structure, identify its functional groups, and confirm its molecular weight. The protocols described herein are designed to be robust and reliable, providing a solid foundation for researchers in pharmaceutical and chemical analysis. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development projects.

References

  • BenchChem. (2025).
  • Thevis, M., et al. (2009).
  • PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc.
  • Perez Rial, L. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • Kirk-Othmer Encyclopedia of Chemical Technology.
  • Gulbarga, N.
  • Günther, H. (2013).
  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR).
  • Wikipedia. Nuclear magnetic resonance spectroscopy. Wikipedia.
  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
  • Ogawa, K., et al. (2012). 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. PMC - NIH.
  • Elliott, T. H., & Natarajan, P. N. (1967).
  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts.
  • ResearchGate. Cationic mass spectrum from single ionisation hydantoin events at 40 eV incident electron energy.
  • Yu, M., et al. (2012).
  • Bruker. Guide to FT-IR Spectroscopy. Bruker.
  • ResearchGate. Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ).
  • MSU Chemistry. Infrared Spectroscopy.
  • ChemicalBook. 5-isopropyl-5-methylimidazolidine-2,4-dione. ChemicalBook.
  • Metabo-Pherese. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabo-Pherese.
  • Molbank. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.

Sources

Method

Topic: Chromatographic Separation of Hydantoin Derivatives

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Foreword: The Chromatographer's Perspective on Hydantoins The hydantoin heterocycle is a privi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Chromatographer's Perspective on Hydantoins

The hydantoin heterocycle is a privileged scaffold in medicinal chemistry, forming the core of anticonvulsants like Phenytoin, anti-cancer agents, and antimycobacterials.[1][2][3][4] This structural ubiquity presents a significant analytical challenge: the need for robust, selective, and efficient separation methods to resolve these derivatives from synthetic intermediates, metabolites, or their own stereoisomers. This guide is crafted from a field perspective, moving beyond mere procedural lists to explain the fundamental principles and strategic decisions that underpin successful chromatographic method development for this important class of compounds. Our focus is on building self-validating systems, where the logic of the protocol ensures its trustworthiness and reproducibility.

Foundational Principles: Understanding the Analyte

Effective separation begins not with the instrument, but with a deep understanding of the analyte's physicochemical properties. These properties dictate the molecule's behavior in a chromatographic system and are the primary determinants of our methodological choices.[5]

Physicochemical Landscape of Hydantoin Derivatives

Hydantoins can vary widely in polarity, ionization potential (pKa), and stereochemistry, depending on the substituents at the N-1, N-3, and C-5 positions.

  • Lipophilicity (LogP): The introduction of aryl or alkyl groups, particularly at the C-5 position (e.g., Phenytoin), significantly increases lipophilicity, making these compounds ideal candidates for Reversed-Phase (RP) chromatography.[1] Conversely, derivatives like Allantoin are highly hydrophilic and require alternative strategies.[6]

  • Ionization (pKa): The hydantoin ring contains two amide protons. The proton at N-3 is weakly acidic, while the N-1 proton's acidity can be dramatically increased by introducing electron-withdrawing groups like a benzenesulfonyl substituent.[7] This tunable ionization is a critical lever for manipulating retention and selectivity, as the charged (ionized) form is more water-soluble and interacts differently with the stationary phase than the neutral form.[5]

  • Chirality: The C-5 position is often a stereocenter, particularly in derivatives synthesized from amino acids.[8][9] The biological activity of enantiomers can differ significantly, making chiral separation a regulatory and scientific necessity.

A logical workflow for selecting a chromatographic method based on these properties is essential for efficient method development.

G cluster_0 Analyte Characterization cluster_1 Method Selection & Development Analyte Hydantoin Derivative Properties Determine Properties: - Polarity / LogP - Chirality - pKa Analyte->Properties IsChiral Is the compound chiral? Properties->IsChiral IsPolar Is the compound highly polar? IsChiral->IsPolar No (Achiral) Chiral_Method Chiral Separation (HPLC or SFC) IsChiral->Chiral_Method Yes RP_HPLC Reversed-Phase HPLC (Primary Choice) IsPolar->RP_HPLC No HILIC Hydrophilic Interaction Chromatography (HILIC) IsPolar->HILIC Yes Method_Dev Method Development: - Column Screening - Mobile Phase Opt. - Detector Settings RP_HPLC->Method_Dev HILIC->Method_Dev Chiral_Method->Method_Dev Validation Method Validation (ICH Guidelines) Method_Dev->Validation

Caption: Workflow for chromatographic method selection for hydantoin derivatives.

Reversed-Phase HPLC: The Workhorse Technique

For a vast number of hydantoin derivatives, particularly those with moderate to high lipophilicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[10] It offers robustness, versatility, and a wide range of available stationary phases.

Mechanistic Insight

In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[11] Retention is primarily driven by hydrophobic interactions; more lipophilic analytes are retained longer on the column.

Causality in Method Design: The pH of the mobile phase is a powerful tool. For hydantoins with acidic protons, adjusting the mobile phase pH to be at least 2 units below the pKa will ensure the molecule is in its neutral, more hydrophobic form. This leads to stronger retention on the C18 column and often results in sharper, more symmetrical peaks. For instance, a phosphate buffer at pH 3.0 is commonly used for the analysis of allantoin and other derivatives.[12]

Protocol: Quantitative Analysis of an Achiral Hydantoin Derivative

This protocol provides a starting point for the analysis of a moderately non-polar hydantoin derivative, such as 5,5-diphenylhydantoin (Phenytoin).

Objective: To quantify the purity of a hydantoin derivative bulk sample.

Instrumentation & Materials:

  • HPLC or UPLC system with UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (for HPLC) or equivalent sub-2 µm for UPLC

  • Mobile Phase A: 0.05M Potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid

  • Mobile Phase B: Methanol or Acetonitrile

  • Sample Diluent: Mobile Phase mixture (e.g., 70:30 v/v A:B)

  • Reference Standard: Certified hydantoin derivative

  • Sample: Hydantoin derivative bulk powder

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and filter through a 0.45 µm membrane filter. Degas before use.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to create a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mode: Isocratic

    • Mobile Phase: Buffer:Methanol (e.g., 70:30 v/v)[13]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 223 nm (or determined λmax of the analyte)[13]

    • Injection Volume: 10 µL

  • System Suitability: Inject the standard solution five times. The system is ready if the relative standard deviation (RSD) for peak area is <2.0% and the tailing factor is <1.5.

  • Analysis: Inject the blank (diluent), calibration standards, and samples.

  • Data Processing: Construct a linear regression calibration curve from the standard injections. Determine the concentration of the analyte in the sample from the curve.

ParameterTypical ConditionRationale
Stationary Phase C18 (ODS)Provides excellent hydrophobic retention for many hydantoin structures.[12][13]
Mobile Phase Buffered Water/Methanol or ACNControls retention and selectivity. Buffer maintains a consistent pH to control analyte ionization.[13]
pH 2.5 - 4.0Suppresses ionization of acidic N-H protons, increasing retention and improving peak shape.[12][14]
Detector UV-VisThe hydantoin ring has a UV chromophore, typically allowing for detection between 210-270 nm.[13][15][16]

Table 1. Key parameters and rationale for RP-HPLC method development for hydantoins.

Chiral Separation: Resolving Enantiomers

For chiral hydantoin derivatives, enantioseparation is critical. High-performance liquid chromatography using chiral stationary phases (CSPs) is the predominant technique. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective.[10][15][17][18]

Mechanistic Insight

Chiral recognition on polysaccharide CSPs relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The analyte must fit into the chiral groove or cavity of the polysaccharide derivative in a stereoselective manner. The choice of mobile phase (normal-phase vs. reversed-phase) dramatically alters these interactions. Normal-phase (e.g., hexane/alcohol mixtures) often provides better enantioselectivity for these compounds.[15][17]

Causality in Method Design: Studies have shown that bulky, electron-rich substituents at the C-5 position of the hydantoin ring enhance stereoselective interactions with polysaccharide CSPs.[15] Furthermore, amylose-based phases (e.g., Chiralpak AD) and cellulose-based phases (e.g., Chiralcel OD) can exhibit complementary separation abilities; a compound unresolved on one may be well-resolved on the other.[15][17] This justifies screening multiple CSPs during method development.

G cluster_CSP Chiral Stationary Phase (e.g., Amylose Derivative) cluster_Enantiomers Racemic Hydantoin Mixture cluster_Output Resulting Chromatogram CSP Chiral Groove Enant_R R-Enantiomer Interaction_R Stronger Fit (H-Bonding, Steric) = Longer Retention Enant_R->Interaction_R Enant_S S-Enantiomer Interaction_S Weaker Fit = Shorter Retention Enant_S->Interaction_S Chromatogram Interaction_R->Chromatogram Elutes Second Interaction_S->Chromatogram Elutes First

Caption: Principle of chiral separation of hydantoin enantiomers on a CSP.

Protocol: Enantiomeric Purity by Normal-Phase HPLC

Objective: To determine the enantiomeric excess (ee) of a chiral hydantoin derivative.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane and 2-Propanol (IPA), HPLC grade

  • Sample Diluent: Mobile phase

  • Reference Standard: Racemic mixture of the hydantoin derivative

  • Sample: Enantioenriched hydantoin derivative

Procedure:

  • Mobile Phase Preparation: Prepare n-Hexane/IPA mixtures (e.g., 90:10, 80:20 v/v). Degas before use.

  • Standard Preparation: Dissolve the racemic standard in the diluent to an appropriate concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Dissolve the test sample to the same concentration as the standard.

  • Chromatographic Conditions:

    • Mode: Isocratic, Normal-Phase

    • Mobile Phase: n-Hexane:IPA (80:20 v/v)[16]

    • Flow Rate: 1.0 mL/min[15][16]

    • Column Temperature: 25 °C (Ambient)

    • Detection Wavelength: 254 nm[15][16]

    • Injection Volume: 10 µL

  • System Suitability: Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks should be >1.5.

  • Analysis: Inject the sample. Identify the major and minor enantiomer peaks by comparing their retention times to the racemic standard.

  • Data Processing: Calculate the enantiomeric excess using the peak areas (A) of the major and minor enantiomers:

    • ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

ParameterTypical ConditionRationale
Stationary Phase Polysaccharide-based (Amylose/Cellulose)Proven to be highly effective for a wide range of chiral hydantoins.[10][17][18]
Mobile Phase n-Hexane / Alcohol (IPA, EtOH)Normal-phase mode often enhances the specific interactions (e.g., H-bonding) required for chiral recognition.[15][17]
Detector UV/CD or PolarimeterUV is standard. A circular dichroism (CD) or polarimetric detector can definitively identify enantiomers.[16]
Alternative Supercritical Fluid Chromatography (SFC)SFC can offer faster, greener separations for chiral hydantoins with high resolution.[10][18]

Table 2. Key parameters and rationale for chiral HPLC method development.

Advanced Techniques for Atypical Hydantoins

Hydrophilic Interaction Chromatography (HILIC)

For highly polar derivatives like allantoin, which are poorly retained in RP-HPLC, HILIC is an excellent alternative.[6] HILIC employs a polar stationary phase (e.g., bare silica or amino-propyl) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[6] The separation mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[19] This technology allows for significantly faster analysis times and improved resolution, making it ideal for high-throughput screening in drug discovery or quality control environments.[11][19] An existing HPLC method for hydantoins can often be transferred to a UPLC system for improved performance, though method re-optimization is typically required.[19]

Method Validation: Ensuring Trustworthiness

A protocol is only trustworthy if it is validated. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters, as defined by the International Council for Harmonisation (ICH), must be assessed.[14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) > 0.999 is typically desired.[12][16]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments. Recoveries of 98-102% are common targets.[12]

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements, expressed as RSD. RSD values <2% are generally required.[12]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12][16]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

References

  • Kallenberg, R. et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.
  • Blaschke, G. et al. (2001).
  • Zhang, L. et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry.
  • Zhang, L. et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PubMed.
  • Unknown Authors. (2025). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.
  • Perjési, P. et al. (2022).
  • Unknown Authors. (n.d.). [Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. PubMed.
  • SIELC Technologies. (n.d.). Separation of Hydantoin on Newcrom R1 HPLC column. SIELC Technologies.
  • Arita, T. et al. (n.d.). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.
  • Atanasova, M. et al. (n.d.). Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR.
  • Lee, S. et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed.
  • Unknown Authors. (2025). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis.
  • Bounashita, M. (2024). Analysis of Allantoin using HILIC HPLC. JASCO Inc.
  • Harris, J.U. et al. (1980). Analysis of (3-phenyl,2-thio)
  • Arita, T. (n.d.). (PDF)
  • Unknown Author. (2018).
  • Unknown Author. (n.d.). Advanced Chromatographic Techniques in Pharmaceutical Analysis. Unknown Source.
  • Unknown Authors. (2024). (PDF) Development of an HPLC-UV method for the simultaneous determination of allantoin and D-panthenol in cosmetic products containing Aloe vera extracts.
  • Unknown Author. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin. Semantic Scholar.
  • Barrow, A.S. et al. (n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Unknown Source.
  • Tobiasz, A. et al. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI.
  • Unknown Author. (n.d.). An Overview- Advances in Chromatographic Techniques in Phytochemistry. Semantic Scholar.
  • Nakov, N. (2021).
  • De Vita, D. et al. (2018). Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors. PubMed.
  • Piras, M. et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.
  • Piras, M. et al. (n.d.). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PubMed Central.
  • Golmakani, E. et al. (2008). Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays. PubMed.
  • Unknown Authors. (2022). Separation Methods in Biomedical Analysis, a Booming Field. MDPI.
  • Unknown Authors. (2025). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

Welcome to the technical support center for the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and improve your yield of this important hydantoin derivative.

Introduction to the Synthesis

5-Isopropyl-5-methylimidazolidine-2,4-dione is a disubstituted hydantoin, a class of heterocyclic compounds with significant applications in medicinal and agrochemical research.[1] The most common and direct route for its synthesis is the Bucherer-Bergs reaction.[2][3][4] This multicomponent reaction involves the condensation of a ketone (3-methyl-2-butanone), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[2][3] The reaction proceeds through the formation of an intermediate cyanohydrin, which then cyclizes to form the desired hydantoin.[2][5] While the Bucherer-Bergs reaction is robust, achieving high yields consistently can be challenging. This guide will address common issues and provide solutions to enhance your synthetic outcomes.

Troubleshooting Guide: Improving Your Yield

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Question 1: My reaction has a low or no yield of the desired product. What are the likely causes and how can I fix this?

Answer:

A low or non-existent yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Incorrect Reagent Stoichiometry: The molar ratio of your reactants is crucial. For the Bucherer-Bergs reaction, a common starting point is a 1:2:2 molar ratio of the ketone (3-methyl-2-butanone) to potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).[2][6] An excess of cyanide can lead to unwanted side reactions.

  • Improper pH: The pH of the reaction mixture should be maintained between 8 and 9.[2][6] Ammonium carbonate typically acts as a buffer to maintain this pH range.[6] If the pH is too high (strongly alkaline), the cyanide salt can degrade. Conversely, an acidic pH will inhibit the formation of the essential cyanohydrin intermediate.[2][6]

  • Suboptimal Reaction Temperature: The reaction generally requires heating to proceed efficiently. Refluxing in an aqueous or alcoholic solvent (like ethanol) at temperatures between 80-100°C is recommended to drive the reaction forward.[2][6] Insufficient temperature will result in a sluggish and incomplete reaction.

  • Poor Solubility of Starting Materials: If your starting ketone, 3-methyl-2-butanone, is not dissolving well in the reaction medium, this can hinder the reaction rate. Using a co-solvent like 50% ethanol can improve solubility and lead to excellent yields.[3]

Question 2: I'm observing the formation of significant side products. How can I minimize them?

Answer:

The formation of side products is a common issue that can significantly lower the yield of your desired hydantoin. Here are some strategies to mitigate this:

  • Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the product or the formation of polymeric materials.[7] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Minimizing Cyanide-Related Side Reactions: As mentioned, an excess of cyanide can be problematic. Ensure your stoichiometry is correct. Additionally, maintaining the appropriate pH is critical to prevent cyanide degradation and subsequent side reactions.[2]

  • Addressing Potential Polymerization: The starting ketone, under certain conditions, might be prone to self-condensation or polymerization, especially in the presence of base. Ensuring a homogenous reaction mixture and controlled heating can help minimize this.

Question 3: The purification of my final product is proving difficult. What are the best practices for isolating pure 5-Isopropyl-5-methylimidazolidine-2,4-dione?

Answer:

Effective purification is key to obtaining a high-quality final product. Most hydantoins are crystalline solids, which simplifies their isolation.[1]

  • Acidification and Precipitation: After the reaction is complete, the typical workup involves acidifying the reaction mixture with a mineral acid like HCl.[2] This protonates the hydantoin and causes it to precipitate out of the aqueous solution.

  • Recrystallization: The crude, precipitated product can be further purified by recrystallization. A mixture of ethanol and water is often an effective solvent system for this purpose.[2]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane and ethyl acetate) can be employed.[8]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Bucherer-Bergs reaction for my specific synthesis?

A1: The reaction mechanism for the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione from 3-methyl-2-butanone proceeds through several key steps:

  • Cyanohydrin Formation: The cyanide ion (from KCN or NaCN) attacks the electrophilic carbonyl carbon of 3-methyl-2-butanone to form a cyanohydrin intermediate.[2][5]

  • Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile.[2][5]

  • Carbamic Acid Formation: The amino group of the aminonitrile then performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition), forming a cyano-containing carbamic acid.[2]

  • Intramolecular Cyclization and Rearrangement: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges through an isocyanate intermediate to yield the final 5-Isopropyl-5-methylimidazolidine-2,4-dione.[2][3]

Q2: Are there any modern improvements to the classical Bucherer-Bergs reaction that I should consider?

A2: Yes, several modifications have been developed to improve the efficiency and safety of this reaction:

  • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the reaction, often allowing it to be carried out at lower temperatures and with shorter reaction times, leading to higher yields and simpler work-up.[3]

  • Continuous Flow Synthesis: Microreactor technology offers a way to overcome some of the limitations of traditional batch processing. Continuous flow allows for better control of reaction parameters, improved safety when handling cyanide, and can lead to almost quantitative conversions in a much shorter time.[9]

Q3: Can I use a pre-formed cyanohydrin as a starting material?

A3: Yes, cyanohydrins can be used as starting materials and will react with ammonium carbonate to produce hydantoins, often with excellent yields.[3] This can sometimes be a cleaner approach if the direct reaction with the ketone is problematic.

Summary of Optimized Reaction Conditions

ParameterRecommended ValueRationale
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) 1 : 2 : 2Ensures balanced reactivity and minimizes side products.[2][6]
pH 8 - 9Optimal for cyanohydrin formation and prevents cyanide degradation.[2][6]
Temperature 80 - 100 °C (Reflux)Drives the reaction to completion at an efficient rate.[2][6]
Solvent Aqueous Ethanol (e.g., 50%)Improves solubility of organic starting materials.[3]

Visualizing the Process

Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-methyl-2-butanone, KCN, and (NH4)2CO3 in aqueous ethanol B Heat to reflux (80-100°C) A->B 1:2:2 ratio C Monitor reaction progress (TLC) B->C D Cool reaction mixture C->D Reaction complete E Acidify with HCl to precipitate product D->E F Filter crude product E->F G Recrystallize from ethanol/water F->G H Pure 5-Isopropyl-5-methyl- imidazolidine-2,4-dione G->H

Caption: A typical experimental workflow for the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Reaction Mechanism Overview

Reaction_Mechanism Ketone 3-Methyl-2-butanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN- Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 Carbamic_Acid Cyano-carbamic Acid Aminonitrile->Carbamic_Acid + CO2 Cyclic_Intermediate 5-Imino-oxazolidin-2-one Carbamic_Acid->Cyclic_Intermediate Intramolecular Cyclization Hydantoin 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Cyclic_Intermediate->Hydantoin Rearrangement

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

References

  • Bucherer–Bergs reaction. Wikipedia. Available at: [Link]

  • V. P. V. S. Špirková, M. S. S. Stankovič, and R. D. D. Vukicevic. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 2018. Available at: [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 2020. Available at: [Link]

  • 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E, 2013. Available at: [Link]

  • 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E, 2012. Available at: [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 2024. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Isopropyl-5-methylimidazolidine-2,4-dione

Welcome to the technical support center for 5-Isopropyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stabi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

I. Compound Overview

5-Isopropyl-5-methylimidazolidine-2,4-dione, a member of the hydantoin family, is a five-membered heterocyclic compound. The stability of the imidazolidine-2,4-dione ring is a critical factor in its handling, storage, and application. Understanding its degradation pathways is essential for developing stable formulations and interpreting analytical results.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Isopropyl-5-methylimidazolidine-2,4-dione?

A1: The stability of 5-Isopropyl-5-methylimidazolidine-2,4-dione can be influenced by several factors, most notably pH, temperature, and light exposure. The hydantoin ring is susceptible to hydrolysis under both acidic and alkaline conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition.

Q2: How should I properly store 5-Isopropyl-5-methylimidazolidine-2,4-dione to ensure its stability?

A2: To ensure maximum stability, 5-Isopropyl-5-methylimidazolidine-2,4-dione should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use buffered systems at a neutral or slightly acidic pH and to protect them from light using amber vials.

Q3: What are the expected degradation products of 5-Isopropyl-5-methylimidazolidine-2,4-dione?

A3: Under hydrolytic conditions, the primary degradation product is expected to be the corresponding hydantoic acid derivative, formed by the cleavage of the hydantoin ring. Further degradation, especially under harsh acidic conditions, could lead to the formation of α-amino acids.[1] Oxidative stress may lead to the formation of 5-hydroxyhydantoin derivatives.

Q4: Is 5-Isopropyl-5-methylimidazolidine-2,4-dione susceptible to oxidation?

A4: Yes, the imidazolidine-2,4-dione ring can be susceptible to oxidation, particularly at the C5 position.[2] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially for long-term storage or when in solution.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram after sample preparation. Degradation of the compound due to inappropriate solvent or pH.1. Ensure the pH of your sample and mobile phase is within a stable range (ideally slightly acidic to neutral).2. Prepare samples fresh and analyze them promptly.3. If using an organic solvent, ensure it is of high purity and free of peroxides.
Loss of compound concentration over time in solution. Hydrolysis or photolytic degradation.1. Store stock solutions at low temperatures (e.g., -20°C).2. Protect solutions from light by using amber vials or covering them with aluminum foil.3. Conduct a time-course stability study in your chosen solvent system to determine the rate of degradation.
Inconsistent results in biological assays. Compound degradation in the assay medium.1. Assess the stability of the compound in your specific cell culture or assay buffer at the experimental temperature (e.g., 37°C).2. Consider preparing fresh dilutions of the compound immediately before each experiment.3. Include a positive control with a known stable compound to rule out other experimental issues.
Formation of a precipitate in aqueous solutions. Poor aqueous solubility, which can be exacerbated by temperature changes or pH shifts.1. Consider the use of co-solvents such as DMSO or ethanol to improve solubility.[3]2. Adjust the pH of the solution; however, be mindful of the potential for pH-dependent hydrolysis.3. Gentle warming may aid dissolution, but monitor for thermal degradation.

IV. Degradation Pathways and Mechanisms

The degradation of 5-Isopropyl-5-methylimidazolidine-2,4-dione primarily proceeds through hydrolysis of the hydantoin ring. The mechanism is dependent on the pH of the environment.

A. Alkaline Hydrolysis

Under basic conditions, the hydantoin ring is susceptible to nucleophilic attack by hydroxide ions on one of the carbonyl carbons. This leads to ring-opening and the formation of a hydantoate salt.[2]

G cluster_0 Alkaline Hydrolysis Hydantoin 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Intermediate Tetrahedral Intermediate Hydantoin->Intermediate OH⁻ Product Hydantoate Salt Intermediate->Product Ring Opening

Caption: Alkaline hydrolysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

B. Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis of the hydantoin ring can also occur, though it may require more forcing conditions. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Prolonged exposure to strong acids and heat can lead to the formation of the corresponding α-amino acid.[1]

G cluster_1 Acid-Catalyzed Hydrolysis Hydantoin 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Protonated_Hydantoin Protonated Hydantoin Hydantoin->Protonated_Hydantoin H⁺ Intermediate Tetrahedral Intermediate Protonated_Hydantoin->Intermediate H₂O Hydantoic_Acid Hydantoic Acid Intermediate->Hydantoic_Acid Ring Opening Amino_Acid α-amino acid Hydantoic_Acid->Amino_Acid Decarboxylation (Harsh Conditions)

Caption: Acid-catalyzed hydrolysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

V. Experimental Protocols

A. Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Isopropyl-5-methylimidazolidine-2,4-dione in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase HPLC method is generally suitable for this purpose.[7]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

  • The goal is to achieve 5-20% degradation of the active substance.[8]

B. Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products.[7]

Parameter Recommendation
Column C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where the parent compound has maximum absorbance.
Injection Volume 10-20 µL

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

VI. References

  • Bommarius, A. S., et al. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Adapted from source.

  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742.

  • BenchChem. (2025). Enhancing the solubility and stability of Hydantocidin formulations. BenchChem Technical Support.

  • Yokozeki, K., & Kubota, K. (1987). Mechanism of asymmetric production of D-amino acids from the corresponding hydantoins by Pseudomonas sp. Agricultural and Biological Chemistry, 51(3), 721-728.

  • Bernheim, F., & Bernheim, M. L. C. (1946). The Hydrolysis of Hydantoin by Various Tissues. Journal of Biological Chemistry, 163, 683-685.

  • Wikipedia. (n.d.). Hydantoin. Wikipedia, The Free Encyclopedia.

  • BenchChem. (2025). Stability of the imidazolidine-2,4-dione ring under various reaction conditions. BenchChem Technical Support.

  • Shilu, R., et al. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin. International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 195-201.

  • Meyyanathan, S.N., & Ramasarma, G.V.S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences.

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.

  • Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science.

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 59-71.

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 159-165.

  • Murata, J., et al. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 30(10), 3715-3722.

Sources

Troubleshooting

Technical Support Center: Solubility of 5-Isopropyl-5-methylimidazolidine-2,4-dione

Welcome to the technical support center for 5-Isopropyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-tested solutions.

Understanding the Molecule: Physicochemical Profile

5-Isopropyl-5-methylimidazolidine-2,4-dione, a derivative of hydantoin, possesses a chemical structure that presents unique solubility characteristics. The core imidazolidine-2,4-dione (hydantoin) ring provides polarity and potential for hydrogen bonding. However, the presence of the non-polar isopropyl and methyl groups at the 5-position introduces significant hydrophobicity. This dual nature can lead to limited solubility in both aqueous and non-polar organic solvents.

Key Structural Features Influencing Solubility:

  • Hydantoin Core: The two amide groups and two carbonyl groups can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents.

  • Isopropyl and Methyl Groups: These alkyl substituents are non-polar and contribute to the molecule's hydrophobic character, which can enhance solubility in organic solvents.

A comprehensive understanding of these features is the first step in developing an effective solubilization strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and issues related to the solubility of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Q1: My 5-Isopropyl-5-methylimidazolidine-2,4-dione powder is not dissolving in my primary solvent. What should I do?

This is a common starting point for many researchers. The key is a systematic approach to solvent screening.

Initial Solvent Screening Protocol:

  • Start with small quantities: Use a few milligrams of your compound for initial tests to conserve material.

  • Test a range of solvents: Evaluate solubility in solvents with varying polarities. A suggested starting panel is provided in the table below.

  • Agitation and Sonication: Ensure thorough mixing by vortexing or using an ultrasonic bath. Some compounds require significant energy input to dissolve.

  • Gentle Heating: Cautiously warming the mixture can increase the rate of dissolution and the saturation solubility. However, be mindful of potential degradation at elevated temperatures.[1]

Solvent ClassRecommended SolventsExpected Solubility Behavior
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High, due to the ability to solvate the polar hydantoin ring.
Polar Protic Ethanol, Methanol, IsopropanolModerate to high, capable of hydrogen bonding with the compound.
Non-Polar Toluene, Hexanes, Dichloromethane (DCM)Low to moderate, dependent on the influence of the alkyl groups.
Aqueous Water, Phosphate-Buffered Saline (PBS)Low, due to the hydrophobic isopropyl and methyl groups.[1]
Q2: I've found a suitable organic solvent, but my compound precipitates when I add it to my aqueous buffer. How can I prevent this?

This phenomenon, known as "crashing out," occurs when a compound dissolved in a water-miscible organic solvent is introduced into an aqueous medium where it is less soluble.

Strategies to Mitigate Precipitation:

  • Minimize the Organic Solvent Concentration: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[1] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is as low as possible, typically below 1% (v/v), to maintain the compound's solubility.[1]

  • Use of Co-solvents: The addition of a water-miscible solvent to the aqueous phase can increase the solubility of a lipophilic drug.[2]

  • pH Adjustment: The hydantoin ring contains acidic protons on the nitrogen atoms. Deprotonation under basic conditions can increase the compound's polarity and aqueous solubility. Conversely, in some cases, protonation under acidic conditions might enhance solubility. A pH screening study is recommended.

  • Employ Surfactants or Cyclodextrins: These excipients can form micelles or inclusion complexes, respectively, to encapsulate the hydrophobic parts of the molecule and increase its apparent aqueous solubility.[2][3]

Workflow for Aqueous Dilution:

Caption: Troubleshooting workflow for aqueous dilution.

Q3: Can I improve the aqueous solubility of 5-Isopropyl-5-methylimidazolidine-2,4-dione by adjusting the pH?

Yes, pH modification can be a powerful tool for enhancing the solubility of ionizable compounds. The hydantoin moiety has acidic protons and can exist in an ionized form at higher pH values, which is generally more water-soluble.

Protocol for pH-Dependent Solubility Assessment:

  • Prepare a series of buffers: Create a range of buffers spanning from acidic to basic pH (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add excess compound: Add an excess of 5-Isopropyl-5-methylimidazolidine-2,4-dione to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate solid from liquid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound at each pH.

  • Plot solubility vs. pH: This will reveal the pH at which the compound exhibits maximum solubility.

Expected Outcome: It is anticipated that the solubility of 5-Isopropyl-5-methylimidazolidine-2,4-dione will increase as the pH becomes more alkaline due to the deprotonation of the hydantoin ring.

Q4: Are there advanced formulation strategies to enhance the solubility and bioavailability of hydantoin derivatives like this one?

For drug development applications where oral or parenteral administration is desired, more advanced formulation techniques may be necessary.

Advanced Formulation Approaches:

  • Solid Dispersions: The drug is dispersed in a solid matrix, often a polymer, to increase the surface area and dissolution rate.[2]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which significantly increases the surface area and, consequently, the dissolution velocity.[2]

  • Prodrug Approach: The chemical structure of the drug is modified to create a more soluble derivative that is converted back to the active form in the body.[3]

  • Co-crystallization: A crystalline structure is formed between the active pharmaceutical ingredient (API) and a co-former, which can have improved solubility and dissolution properties.

The selection of an appropriate advanced formulation strategy depends on the specific application and the desired physicochemical properties of the final product.

Decision Tree for Formulation Strategy:

G A Initial Solubility Assessment B Is aqueous solubility sufficient for the intended application? A->B C Proceed with simple formulation (e.g., buffered solution) B->C Yes D Solubility Enhancement Required B->D No E Can pH adjustment or co-solvents achieve the target concentration? D->E F Optimize simple formulation E->F Yes G Consider Advanced Formulation Strategies E->G No H Solid Dispersions G->H I Nanosuspensions G->I J Prodrug Approach G->J K Co-crystallization G->K

Caption: Decision tree for selecting a suitable formulation strategy.

Safety Precautions

When handling 5-Isopropyl-5-methylimidazolidine-2,4-dione, always consult the Safety Data Sheet (SDS). General safety practices include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

  • Avoid contact with skin and eyes.[4] In case of contact, rinse thoroughly with water.[4]

References

  • Safety Data Sheet. (2022-03-15). Generic SDS Source.
  • Enhancing the solubility and stability of Hydantocidin formul
  • (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione. PubChem.
  • SAFETY D
  • SAFETY D
  • 5-isopropyl-5-methylimidazolidine-2,4-dione. ChemicalBook.
  • Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues.
  • Mechanochemical Preparation of Protein: hydantoin Hybrids and Their Release Properties. PMC - NIH.
  • Safety D
  • SAFETY D
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • 5-Isopropyl-5-methylimidazolidine-2,4-dione. Sigma-Aldrich.
  • 5-Isopropylimidazolidine-2,4-dione monohydr
  • 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. PMC - NIH.
  • 436787 5-Isopropyl-5-methylimidazolidine-2,4-dione CAS: 150226-22-5. Generic Chemical Supplier.
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.
  • Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Cheméo.
  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect.
  • 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione. PubChem.
  • 5-(3-chlorophenyl)-5-methylimidazolidine-2,4-dione. Generic Chemical Supplier.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Resources.
  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem.
  • Dimethylhydantoin. PubChem.

Sources

Optimization

Technical Support Center: Optimizing Hydantoin Synthesis

Welcome to the technical support center for hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydantoin synthesis, troubleshoot co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydantoin synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during hydantoin synthesis, providing explanations for the underlying causes and actionable solutions.

Low or No Product Yield

Q1: I am getting a very low yield or no desired hydantoin product in my Bucherer-Bergs reaction. What are the likely causes and how can I fix this?

A1: Low or no yield in a Bucherer-Bergs reaction can stem from several factors related to reactants, reaction conditions, and workup. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Cause: Degradation of reagents, particularly ammonium carbonate, can significantly impact the reaction. Ammonium carbonate can decompose into ammonia and carbon dioxide, leading to an incorrect stoichiometric ratio.[1][2] The quality of the cyanide source (KCN or NaCN) is also crucial.

    • Solution: Use fresh, high-purity reagents. It is advisable to use a slight excess of ammonium carbonate and potassium cyanide to drive the reaction forward. A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[3]

  • Reaction Temperature and Time:

    • Cause: The reaction may be too slow at lower temperatures, or side reactions and decomposition may occur at excessively high temperatures. Reaction times that are too short will result in incomplete conversion.

    • Solution: The typical temperature range for the Bucherer-Bergs reaction is 60-70°C in aqueous ethanol.[4] For less reactive ketones, such as benzophenone, higher temperatures (e.g., 110°C in a sealed vessel) and longer reaction times (up to 90 hours) may be necessary to achieve good yields.[1][4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • Solvent System:

    • Cause: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A mixture of water and a miscible organic solvent like ethanol is commonly used.[2] However, for very nonpolar starting materials, this biphasic system can lead to poor mixing and low conversion rates.[5]

    • Solution: For difficult cases with nonpolar substrates, consider using solvents like acetamide, formamide, or dimethylformamide (DMF).[1][4] In continuous flow systems, using a solvent like ethyl acetate can create a well-defined segmented flow, improving mixing and reaction efficiency.[5]

  • pH Control:

    • Cause: The pH of the reaction mixture is critical. The reaction proceeds optimally under slightly alkaline conditions (pH ~8-9), which are naturally buffered by the ammonium carbonate.[3] If the pH is too low, the formation of the initial cyanohydrin intermediate is hindered. If it's too high, cyanide degradation can occur.[3]

    • Solution: Ensure the ammonium carbonate is fresh to maintain the appropriate pH. Avoid adding strong acids or bases unless specified in a modified protocol.

Formation of Side Products and Impurities

Q2: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

A2: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Polymerization:

    • Cause: Aldehydes, especially unhindered ones, can be prone to polymerization under the reaction conditions.

    • Solution: Control the reaction temperature carefully, avoiding excessive heat. Slow addition of the aldehyde to the reaction mixture can also help to minimize polymerization by keeping its instantaneous concentration low.

  • Formation of Ureido Acids:

    • Cause: Incomplete cyclization of the intermediate hydantoic acid (an α-ureido acid) can lead to its presence as an impurity.[1]

    • Solution: Ensure a sufficiently long reaction time and optimal temperature to promote the final ring-closing step. In some cases, adjusting the workup procedure can help. For instance, in the Urech synthesis, a final acid-catalyzed cyclization step is explicitly performed.[6]

  • Hydrolysis of Cyanide:

    • Cause: At elevated temperatures and in aqueous solutions, cyanide can hydrolyze to formate and ammonia, reducing its availability for the primary reaction.

    • Solution: Avoid excessively high temperatures for prolonged periods. Using a sealed reaction vessel can help to maintain the concentration of volatile reactants.[4]

Issues with Product Isolation and Purification

Q3: I am having difficulty isolating and purifying my hydantoin product. What are some effective strategies?

A3: The isolation and purification of hydantoins are generally straightforward as they are often crystalline solids.[4] However, challenges can arise.

  • Precipitation Issues:

    • Cause: The hydantoin may not precipitate cleanly from the reaction mixture upon cooling or acidification.

    • Solution: After the reaction is complete, carefully acidify the mixture with an acid like HCl to a pH where the hydantoin is least soluble.[3] Cooling the mixture in an ice bath can further promote crystallization. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

  • Recrystallization Challenges:

    • Cause: Finding a suitable solvent for recrystallization can be tricky. The ideal solvent should dissolve the hydantoin at an elevated temperature but have low solubility at room temperature or below.

    • Solution: Common recrystallization solvents for hydantoins include ethanol/water mixtures, glacial acetic acid, or ethyl acetate. Perform small-scale solvent screening to identify the optimal system for your specific product.

  • Chromatographic Purification:

    • Cause: If recrystallization fails to remove persistent impurities, column chromatography may be required.

    • Solution: Use silica gel chromatography with a suitable eluent system, typically a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal solvent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of hydantoin synthesis.

Q4: What is the difference between the Bucherer-Bergs reaction and the Urech hydantoin synthesis?

A4: The key difference lies in the starting materials. The Bucherer-Bergs reaction is a multicomponent reaction that typically starts with an aldehyde or ketone, an alkali cyanide (like KCN or NaCN), and ammonium carbonate to form the hydantoin in a one-pot synthesis.[2][4] In contrast, the Urech hydantoin synthesis (also known as the Read reaction) starts with an α-amino acid, which is reacted with potassium cyanate to form a ureido acid intermediate, followed by an acid-catalyzed cyclization to yield the hydantoin.[1][6]

Q5: Can I synthesize chiral hydantoins using these methods?

A5: The classical Bucherer-Bergs reaction starting from a prochiral ketone will produce a racemic mixture of hydantoins.[6] However, stereospecificity can sometimes be achieved if the starting material is sterically biased.[2] The Urech synthesis, when starting with an enantiomerically pure α-amino acid, can often lead to the corresponding enantiopure hydantoin, although care must be taken to avoid racemization during the reaction steps.[7] More advanced methods, such as those employing chiral catalysts or auxiliaries, have been developed for the asymmetric synthesis of hydantoins.[7]

Q6: How can I monitor the progress of my hydantoin synthesis reaction?

A6: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.

  • HPLC: This technique provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion rate and the formation of any major byproducts.[8] For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential.[6][9]

Q7: Are there any safety precautions I should be aware of when performing hydantoin synthesis?

A7: Yes, absolutely. The Bucherer-Bergs reaction involves the use of highly toxic alkali cyanides (e.g., KCN or NaCN). It is imperative to handle these reagents with extreme caution in a well-ventilated fume hood. Acidification of the reaction mixture will generate toxic hydrogen cyanide (HCN) gas . Therefore, the workup, especially the acidification step, must be performed with adequate ventilation and appropriate personal protective equipment (PPE), including gloves and safety goggles. Always have a cyanide poisoning antidote kit available and be familiar with its use.

Q8: Can microwave irradiation be used to accelerate hydantoin synthesis?

A8: Yes, microwave-assisted synthesis has been successfully applied to accelerate hydantoin formation.[7] Microwave heating can significantly reduce reaction times and, in some cases, improve yields. For instance, a microwave-assisted one-pot cyclization strategy has been developed for the synthesis of hydantoins from Ugi reaction products.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

This protocol provides a general starting point for the synthesis of 5,5-disubstituted hydantoins from a ketone.

Materials:

  • Ketone (1.0 eq)

  • Potassium Cyanide (KCN) (2.0 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ammonium carbonate in water.

  • Add the ethanol, followed by the ketone and potassium cyanide.

  • Heat the reaction mixture to 60-70°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a well-ventilated fume hood , slowly and carefully add concentrated HCl to the reaction mixture until it is acidic (pH 2-3), which will cause the hydantoin product to precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure hydantoin.

Table 1: Troubleshooting Common Bucherer-Bergs Reaction Issues
Problem Potential Cause Recommended Solution
Low YieldPoor quality of reagentsUse fresh ammonium carbonate and potassium cyanide.
Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC/HPLC.
Poorly soluble starting materialUse a co-solvent like DMF or acetamide.[1][4]
Product ContaminationFormation of ureido acidEnsure complete cyclization by extending reaction time or adding a final acid-catalyzed step.
Polymerization of aldehydeControl temperature and consider slow addition of the aldehyde.
Isolation DifficultiesProduct is soluble in the workup solutionExtract with an appropriate organic solvent like ethyl acetate.
Oily product instead of solidTry trituration with a non-polar solvent like hexane to induce solidification.

Visualizing the Workflow

Bucherer-Bergs Reaction Workflow

The following diagram illustrates the key steps in a typical Bucherer-Bergs synthesis and workup.

Bucherer_Bergs_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve (NH₄)₂CO₃ in H₂O B 2. Add EtOH, Ketone, and KCN A->B C 3. Heat to 60-70°C B->C D 4. Monitor by TLC/HPLC C->D E 5. Cool to RT D->E F 6. Acidify with HCl (in fume hood) E->F G 7. Cool in Ice Bath F->G H 8. Filter & Wash G->H I 9. Recrystallize H->I J 10. Characterize (NMR, IR, MP) I->J

Caption: A typical workflow for the Bucherer-Bergs hydantoin synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting low product yield in hydantoin synthesis.

Troubleshooting_Logic Start Low Product Yield CheckReagents Check Reagent Quality (Fresh (NH₄)₂CO₃, KCN?) Start->CheckReagents ReagentSolution Use Fresh Reagents CheckReagents->ReagentSolution No CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions Yes ReagentSolution->CheckConditions OptimizeConditions Increase Temp/Time Change Solvent (e.g., DMF) CheckConditions->OptimizeConditions No CheckWorkup Examine Workup Procedure (Proper pH, Extraction?) CheckConditions->CheckWorkup Yes OptimizeConditions->CheckWorkup OptimizeWorkup Adjust pH Carefully Perform Extraction CheckWorkup->OptimizeWorkup No FinalProduct Improved Yield CheckWorkup->FinalProduct Yes OptimizeWorkup->FinalProduct

Sources

Troubleshooting

Technical Support Center: Purification of 5-Isopropyl-5-methylimidazolidine-2,4-dione

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Isopropyl-5-methylimidazolidine-2,4-dione. This document provides...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Isopropyl-5-methylimidazolidine-2,4-dione. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and ensure the high purity of your final compound.

Introduction

5-Isopropyl-5-methylimidazolidine-2,4-dione, a disubstituted hydantoin, is typically synthesized via the Bucherer-Bergs reaction from 3-methyl-2-butanone. While this multicomponent reaction is efficient, the purification of the final product can present several challenges.[1][2][3] These challenges often stem from the presence of unreacted starting materials, reaction intermediates, and byproducts, as well as the physicochemical properties of the target molecule itself. This guide will address these issues systematically, providing both theoretical explanations and practical solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Issue 1: Low Yield of Crystalline Product After Initial Precipitation

Question: After acidifying the reaction mixture to precipitate my product, I obtained a low yield of solid material, or the product oiled out. What are the potential causes and how can I improve my yield?

Answer: This is a common issue that can be attributed to several factors, including incomplete precipitation, the presence of impurities, or the formation of a supersaturated solution.

Causality and Solutions:

  • Incomplete Precipitation: The solubility of 5-Isopropyl-5-methylimidazolidine-2,4-dione in the aqueous reaction mixture, even at low pH, can lead to incomplete precipitation.

    • Solution: After initial filtration, try extracting the acidic aqueous filtrate with a suitable organic solvent like ethyl acetate. The product has moderate polarity and will partition into the organic layer. Combine these organic extracts with your initial solid, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • "Oiling Out" due to Impurities: The presence of unreacted 3-methyl-2-butanone or other organic-soluble byproducts can interfere with the crystallization process, causing the product to separate as an oil.

    • Solution: If an oil forms, decant the aqueous layer. Dissolve the oil in a minimal amount of a solvent like ethanol or ethyl acetate. You can then attempt to crystallize the product by slowly adding a non-polar solvent (anti-solvent) like hexanes or heptanes until turbidity is observed, followed by slow cooling.[4][5]

  • Slow Nucleation: Sometimes, crystallization is simply slow to initiate.

    • Solution: If you have a pure crystal of the product, "seed" the solution by adding a tiny crystal to induce crystallization. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

Issue 2: Persistent Impurities After Recrystallization

Question: My recrystallized 5-Isopropyl-5-methylimidazolidine-2,4-dione still shows impurities in the NMR or HPLC analysis. What are these impurities and how can I remove them?

Answer: The most common impurities are unreacted starting materials and byproducts from the Bucherer-Bergs reaction.

Probable Impurities and Purification Strategies:

  • Unreacted 3-methyl-2-butanone: This starting material is volatile but can be trapped in the product crystals.

    • Removal: A thorough drying of the purified product under high vacuum can help remove residual ketone. If significant amounts remain, a careful recrystallization from a solvent system where the ketone is highly soluble (e.g., a mixture with a high proportion of a non-polar solvent like hexanes) should be effective.[6][7][8]

  • Cyanohydrin Intermediate (2-hydroxy-2,3-dimethylbutanenitrile): This is an intermediate in the Bucherer-Bergs reaction.

    • Removal: The cyanohydrin is relatively unstable and may revert to the ketone or be carried through the workup. It is more polar than the starting ketone but less so than the hydantoin. A well-executed recrystallization should separate it from the final product.

  • Hydantoic Acid Intermediate (2-((aminocarbonyl)amino)-2,3-dimethylbutanoic acid): Incomplete cyclization can leave this intermediate in your product.

    • Removal: This impurity is more polar and acidic than the final product. It can often be removed by washing the crude product with a dilute sodium bicarbonate solution during the workup (before final acidification). If it persists, column chromatography may be necessary.

Workflow for Enhanced Purification

purification_workflow crude_product Crude Product (Solid or Oil) dissolve Dissolve in Ethyl Acetate crude_product->dissolve wash_bicarb Wash with sat. NaHCO3 solution dissolve->wash_bicarb Removes acidic impurities wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Enhanced workup and purification workflow.

Issue 3: Difficulty with Column Chromatography

Question: My compound streaks or does not separate well on a silica gel column. What are the best practices for chromatographic purification of this hydantoin?

Answer: 5-Isopropyl-5-methylimidazolidine-2,4-dione is a polar molecule with two amide N-H protons, which can lead to tailing on acidic silica gel.

Chromatography Troubleshooting:

  • Tailing on Silica Gel: The acidic nature of silica gel can interact with the lone pairs on the nitrogen and oxygen atoms of the hydantoin, causing peak tailing.

    • Solution: Add a small amount of a modifier to your eluent system. For example, 0.5-1% triethylamine can neutralize the acidic sites on the silica. Alternatively, using a different stationary phase like neutral alumina might be beneficial.[9][10]

  • Choosing the Right Eluent System: The polarity of the eluent is critical for good separation.

    • Recommendation: Start with a solvent system of moderate polarity, such as a mixture of ethyl acetate and hexanes. A typical starting point would be 30-50% ethyl acetate in hexanes. The ideal eluent system should give your product an Rf value of around 0.3 on a TLC plate.

  • Compound Visibility: Since the hydantoin ring does not have a strong UV chromophore, visualization on TLC plates can be challenging.

    • Solution: Use a TLC stain. A potassium permanganate stain is effective for visualizing many organic compounds, including hydantoins, as it reacts with the amide groups.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 5-Isopropyl-5-methylimidazolidine-2,4-dione?

A1: A two-solvent system is often most effective.[4][11][12] Good "solvent" choices (in which the compound is soluble when hot) include ethanol, isopropanol, or ethyl acetate. Good "anti-solvent" choices (in which the compound is poorly soluble) include hexanes, heptane, or water. A common and effective combination is hot ethanol with the slow addition of water until the solution becomes cloudy, followed by slow cooling. Another option is ethyl acetate and hexanes.

Table 1: Recommended Recrystallization Solvent Systems

Solvent System (Solvent:Anti-solvent)Procedure
Ethanol:WaterDissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Allow to cool slowly to room temperature, then cool further in an ice bath.
Ethyl Acetate:HexanesDissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Reheat to get a clear solution and then allow to cool slowly.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You should expect to see signals for the isopropyl group (a doublet for the two methyls and a septet for the CH), a singlet for the C5-methyl group, and two broad singlets for the two N-H protons.

    • ¹³C NMR: This will show characteristic peaks for the two carbonyl carbons (C2 and C4), the quaternary C5 carbon, and the carbons of the isopropyl and methyl groups.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing purity.[16][17][18][19]

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is necessary due to the lack of a strong chromophore.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₇H₁₂N₂O₂; MW = 156.18 g/mol ).

Q3: Is 5-Isopropyl-5-methylimidazolidine-2,4-dione stable? What are the proper storage conditions?

A3: Hydantoin rings can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which would open the ring to form the corresponding hydantoic acid.[20] Under neutral conditions and at room temperature, it is a stable solid. For long-term storage, it is recommended to keep the pure, dry solid in a tightly sealed container at room temperature, protected from moisture.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure (Ethanol/Water)
  • Transfer the crude 5-Isopropyl-5-methylimidazolidine-2,4-dione to an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • While keeping the solution hot, add hot water dropwise with swirling until the solution just begins to turn cloudy and the cloudiness persists.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.

  • Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography for High Purity
  • Prepare the Column: Dry pack a glass column with silica gel.

  • Select the Eluent: Based on TLC analysis (target Rf ≈ 0.3), prepare the eluent system (e.g., 40% ethyl acetate in hexanes with 0.5% triethylamine).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like pure ethyl acetate). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the column.

  • Elute the Column: Carefully add the eluent to the column and apply gentle pressure to begin the elution. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of the Bucherer-Bergs Reaction and Potential Impurities

bucherer_bergs cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Impurities ketone 3-Methyl-2-butanone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + KCN, H2O unreacted_ketone Unreacted Ketone ketone->unreacted_ketone Incomplete Reaction reagents KCN, (NH4)2CO3 reagents->cyanohydrin aminonitrile Aminonitrile Intermediate cyanohydrin->aminonitrile + NH3 hydantoic_acid Hydantoic Acid Intermediate aminonitrile->hydantoic_acid + CO2 product 5-Isopropyl-5-methyl- imidazolidine-2,4-dione hydantoic_acid->product Cyclization (-H2O)

Caption: Key species in the synthesis and purification.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals.
  • N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estim
  • JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • Retaining Polar Compounds. LCGC North America.
  • Hydantoines - C13-NMR. CSEARCH.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Columbia University. Column chromatography. [Link]

  • Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. 3 Biotech.
  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. ACS Omega.
  • NJIT. synthesis. [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts.
  • ResearchGate. (2023, April 5). What is the best method for a two solvent crystallization?[Link]

  • 5-Isopropyl-5-methylimidazolidine-2,4-dione CAS: 150226-22-5. ChemSrc.
  • 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E.
  • Process for removing a ketone and/or aldehyde impurity.
  • Bucherer–Bergs reaction. Wikipedia.
  • Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
  • Reddit. (2019, December 18). Recrystallization with two solvents. [Link]

  • Quora. (2020, November 10). How could a chemist separate 2-Butanone from 2-butanol?[Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
  • Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances.
  • Bucherer-Bergs Hydantoin Synthesis.
  • New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Metformin and Alogliptin in Human Plasma. Longdom Publishing.
  • 5-isopropyl-5-methylimidazolidine-2,4-dione. ChemicalBook.
  • 5-Isopropyl-5-methylimidazolidine-2,4-dione. Sigma-Aldrich.
  • Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug Development and Industrial Pharmacy.
  • Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. PLOS ONE.
  • Hydrolysis and Solvent-Dependent 2'----5'and 3'----5' Acyl Migration in Prodrugs of 9-beta-D-arabinofuranosyladenine. Journal of Pharmaceutical Sciences.

Sources

Optimization

Technical Support Center: 5-Isopropyl-5-methylimidazolidine-2,4-dione Experiments

Welcome to the technical support center for 5-Isopropyl-5-methylimidazolidine-2,4-dione (also known as 5-isopropyl-5-methylhydantoin). This guide is designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropyl-5-methylimidazolidine-2,4-dione (also known as 5-isopropyl-5-methylhydantoin). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this compound. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What are the primary applications of 5,5-disubstituted hydantoins?

    • What are the key safety considerations for this compound class?

    • How should I store 5-Isopropyl-5-methylimidazolidine-2,4-dione?

  • Troubleshooting Guide: Synthesis

    • Q: My Bucherer-Bergs synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione has a very low yield. What are the common causes?

    • Q: I am seeing significant byproduct formation in my synthesis. How can I identify and minimize it?

  • Troubleshooting Guide: Purification & Isolation

    • Q: My final product is an oil and will not crystallize. How can I induce crystallization?

    • Q: What are the best practices for purifying this compound via column chromatography?

  • Troubleshooting Guide: Characterization & Analysis

    • Q: My ¹H NMR spectrum shows unexpected peaks. What are they?

    • Q: The melting point of my synthesized compound is broad or lower than expected. What does this indicate?

  • Troubleshooting Guide: Solubility & Stability

    • Q: My compound is poorly soluble in aqueous buffers for my biological assay. How can I improve its solubility?

    • Q: Is the hydantoin ring stable under my experimental conditions?

  • Protocols & Data

    • Protocol 1: Bucherer-Bergs Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

    • Protocol 2: Recrystallization of 5-Isopropyl-5-methylimidazolidine-2,4-dione

    • Reference Data Tables

  • References

Frequently Asked Questions (FAQs)
Q: What are the primary applications of 5,5-disubstituted hydantoins?

Hydantoins (imidazolidine-2,4-diones) are a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1][2][3] They are well-known as anticonvulsant agents (e.g., Phenytoin), but various derivatives have shown potential as antitumor, antiviral, antiarrhythmic, and antimicrobial agents.[2][4] Specifically, 5,5-disubstituted hydantoins are explored for their utility as synthetic intermediates and as potential therapeutics themselves, with research into areas like anti-HIV activity.[5][6]

Q: What are the key safety considerations for this compound class?
Q: How should I store 5-Isopropyl-5-methylimidazolidine-2,4-dione?

The compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and bases to prevent potential hydrolysis of the hydantoin ring. For long-term storage, keeping it at room temperature in a desiccator is recommended.[7]

Troubleshooting Guide: Synthesis
Q: My Bucherer-Bergs synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione has a very low yield. What are the common causes?

The Bucherer-Bergs reaction is a robust multicomponent reaction, but its efficiency depends on the delicate equilibrium between several steps.[8] Low yields often point to issues with reaction conditions or workup.

Causality Analysis:

  • Incomplete Cyanohydrin Formation: The first step is the formation of a cyanohydrin from 3-methyl-2-butanone. This equilibrium is pH-sensitive. If the solution is too basic too early, the ketone may undergo self-condensation (aldol) reactions.

  • Inefficient Cyclization: The intermediate α-aminonitrile must cyclize with carbonate to form the hydantoin ring. This step is temperature-dependent. Insufficient heat can lead to an incomplete reaction.

  • Product Loss During Workup: The hydantoin product has some water solubility, especially when hot.[9] Premature precipitation or insufficient extraction can lead to significant product loss in the aqueous phase.

  • Side Reactions: At elevated temperatures, hydrolysis of the cyanide or the final product can occur.

Troubleshooting Workflow:

G start Low Yield Observed check_reactants Verify Purity of 3-methyl-2-butanone and KCN/(NH4)2CO3 start->check_reactants check_temp Monitor Reaction Temperature (60-70 °C) start->check_temp check_time Extend Reaction Time? (Monitor by TLC) start->check_time check_workup Analyze Aqueous Layer for Lost Product (LCMS) start->check_workup solution_temp Optimize Temperature: Avoid excessive heat to prevent degradation. check_temp->solution_temp solution_time Increase reaction time to 12-24h if starting material persists. check_time->solution_time solution_workup Cool filtrate to 0-4°C before acidification. Acidify slowly to pH 5-6. check_workup->solution_workup

Caption: Troubleshooting logic for low synthesis yield.

Self-Validating Steps:

  • TLC Monitoring: Before ending the reaction, run a Thin Layer Chromatography (TLC) analysis. A good mobile phase is 30-50% Ethyl Acetate in Hexanes. The disappearance of the starting ketone spot is a key indicator of reaction completion.

  • pH Control: During workup and acidification, use pH paper or a calibrated meter. Acidify slowly with concentrated HCl while cooling in an ice bath to avoid hydrolysis. The product should precipitate between pH 5 and 7.

Q: I am seeing significant byproduct formation in my synthesis. How can I identify and minimize it?

Byproducts in the Bucherer-Bergs synthesis typically arise from reactions of the intermediates.

Common Byproducts & Causality:

  • α-Hydroxy Acid: If the intermediate α-aminonitrile is hydrolyzed before cyclization, it can form the corresponding α-hydroxy acid after workup. This is favored by overly acidic conditions during the reaction.

  • Polymerization: Aldehydes and ketones can polymerize under strongly basic conditions. This is less common with ketones but can occur if the reaction is overheated.

  • Unreacted Intermediates: The α-aminonitrile itself may persist if the cyclization step is inefficient.

Mitigation Strategies:

  • Control Reagent Addition: Add the potassium cyanide solution slowly to the mixture of the ketone and ammonium carbonate. This maintains a controlled concentration of the nucleophile.

  • Temperature Management: Do not exceed 80 °C. Overheating can promote side reactions and decomposition.[8]

  • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, leading to a cleaner product profile.

Troubleshooting Guide: Purification & Isolation
Q: My final product is an oil and will not crystallize. How can I induce crystallization?

An oily product indicates the presence of impurities that disrupt the crystal lattice formation or that you may have a supersaturated solution.

Causality & Solutions:

  • Residual Solvent: Trace amounts of ethanol or other solvents can act as an impurity.

    • Solution: Dry the oil under high vacuum for several hours, possibly with gentle heating (40-50 °C).

  • Impurities: Unreacted starting materials or byproducts are a common cause.

    • Solution: Attempt a pre-purification using a silica plug. Dissolve the oil in a minimal amount of dichloromethane, pass it through a short column of silica gel, and elute with 20-30% ethyl acetate/hexanes to remove non-polar impurities.

  • Supersaturation: The oil may be a pure, highly concentrated syrup.

    • Solution 1 (Scratching): Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation sites.

    • Solution 2 (Seed Crystals): If you have a previous pure batch, add a single tiny crystal to the oil.

    • Solution 3 (Solvent Trituration): Add a poor solvent in which your compound is sparingly soluble (e.g., cold hexanes or diethyl ether). Stir vigorously. This can often shock the compound out of solution as a solid.

Q: What are the best practices for purifying this compound via column chromatography?

Column chromatography is effective for removing stubborn impurities. A related thiohydantoin was successfully purified this way.[10]

Protocol & Rationale:

  • Solvent System Selection (The "Why"): The goal is to find a solvent system where your product has an Rf value between 0.25 and 0.40 on a TLC plate. This provides the best separation. For this hydantoin, systems ranging from 20% to 50% ethyl acetate in hexanes are typically effective.

  • Slurry vs. Dry Loading (The "Why"): Dry loading is superior for compounds that are not highly soluble in the column solvent. It prevents band broadening and improves resolution.

    • Method: Dissolve your crude product in a soluble solvent (e.g., acetone, methanol). Add a small amount of silica gel (2-3x the weight of your product). Evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of your column.

  • Column Packing: Ensure the column is packed evenly without air bubbles to prevent channeling, which leads to poor separation.

Troubleshooting Guide: Characterization & Analysis
Q: My ¹H NMR spectrum shows unexpected peaks. What are they?

Unexpected peaks are almost always due to residual solvents or synthesis-related impurities.

Common Impurities Identification:

Peak (δ ppm)MultiplicityIdentityRationale
~2.50quintetDMSOFrom NMR solvent (if DMSO-d₆ is used)
~3.31quintetWaterOften present in DMSO-d₆
~2.05singletAcetoneCommon cleaning solvent or byproduct
~1.26tripletEthanolUsed in synthesis and/or recrystallization
~2.09singletEthyl AcetateCommon extraction/chromatography solvent
~0.88tripletEthyl AcetateCommon extraction/chromatography solvent

Self-Validation: To confirm a peak is from a solvent, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. Peaks from exchangeable protons (like water or the N-H protons of the hydantoin) will broaden or disappear.

Q: The melting point of my synthesized compound is broad or lower than expected. What does this indicate?

A sharp melting point is a key indicator of purity. A broad range ( > 2 °C) or a depressed value strongly suggests the presence of impurities.[7]

Causality: Impurities disrupt the crystalline lattice of the solid, requiring less energy (a lower temperature) to break it apart.

Troubleshooting Flow:

G start Broad or Depressed Melting Point check_nmr Re-examine NMR for Solvent/Impurity Peaks start->check_nmr check_tlc Run TLC in Multiple Solvent Systems start->check_tlc re_purify Re-purify Sample check_nmr->re_purify check_tlc->re_purify recrystallize Recrystallize from Ethanol/Water or EtOAc/Hexanes re_purify->recrystallize chromatography Perform Flash Column Chromatography re_purify->chromatography

Caption: Decision process for an impure solid sample.

Troubleshooting Guide: Solubility & Stability
Q: My compound is poorly soluble in aqueous buffers for my biological assay. How can I improve its solubility?

This is a common challenge in drug discovery. The isopropyl and methyl groups at the C5 position increase lipophilicity.

Strategies:

  • Use of Co-solvents: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[9] For the assay, perform a serial dilution into the aqueous buffer. The final concentration of DMSO should typically be kept below 0.5% to avoid affecting biological systems.

  • pH Adjustment: The N-H protons of the hydantoin ring are weakly acidic (pKa ~8-9). In buffers with a pH > 8, the compound may deprotonate to form a more soluble salt. Test the stability of your compound at this pH first.

  • Formulation Aids: For in-vivo studies, formulation with agents like cyclodextrins or surfactants may be necessary, though this requires specialized development.

Q: Is the hydantoin ring stable under my experimental conditions?

The hydantoin ring is generally stable under neutral and weakly acidic or basic conditions. However, it can be susceptible to hydrolysis under harsh conditions.

Conditions to Avoid:

  • Strong Aqueous Base (e.g., > 1M NaOH): Can hydrolyze the amide bonds, opening the ring to form an amino acid derivative.

  • Strong Aqueous Acid (e.g., > 1M HCl) with Heat: Can also lead to ring-opening hydrolysis.

Self-Validation: To check stability in your specific assay buffer, incubate the compound in the buffer for the duration of the experiment. Analyze the sample by LCMS at the beginning and end of the incubation period. The appearance of new peaks or a decrease in the parent compound peak would indicate degradation.

Protocols & Data
Protocol 1: Bucherer-Bergs Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

This protocol is a representative procedure based on established methods for 5,5-disubstituted hydantoins.[6][8]

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 3-methyl-2-butanone (1.0 eq), ammonium carbonate (3.0 eq), and 50 mL of 50% aqueous ethanol.

  • Reagent Addition: In a separate beaker, dissolve potassium cyanide (1.5 eq) in 20 mL of water. CAUTION: KCN is extremely toxic. Perform this step in a fume hood.

  • Reaction: Gently heat the ketone/carbonate mixture to 60 °C with stirring. Slowly add the KCN solution to the flask over 15 minutes.

  • Reflux: Maintain the reaction temperature at 60-65 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove any excess ammonium carbonate.

  • Isolation: Transfer the filtrate to a beaker and place it in an ice bath. Slowly and carefully acidify the solution to pH 6 by adding concentrated HCl dropwise with vigorous stirring.

  • Filtration & Drying: A white precipitate should form. Continue stirring in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL). Dry the product in a vacuum oven at 50 °C overnight.

Protocol 2: Recrystallization of 5-Isopropyl-5-methylimidazolidine-2,4-dione
  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or ethyl acetate) dropwise until the solid just dissolves.

  • Precipitation: Slowly add hot deionized water (or hexanes if using ethyl acetate) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of the hot solvent (ethanol/EtOAc) until the solution is clear again.

  • Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Reference Data Tables

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Based on data for structurally similar compounds.[1][3]

Assignment¹H NMR (δ ppm)¹³C NMR (δ ppm)
NH (position 1)~10.6 (s, 1H)-
NH (position 3)~8.0 (s, 1H)-
C =O (C2)-~157
C =O (C4)-~176
Quaternary C (C5)-~65
-CH (CH₃)₂~2.1 (m, 1H)~32
-CH(CH₃ )₂~0.9 (d, 6H)~17
-CH₃ (on C5)~1.4 (s, 3H)~24
References
  • Al-Tel, T. H. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1353. [Link]

  • Molbank. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

  • Ogawa, K., et al. (2013). 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1253. [Link]

  • Šmit, B., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • PubChem. (n.d.). (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Waghmare, P. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Kidwai, M., et al. (2010). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Synthetic Communications, 40(19), 2929-2935. [Link]

  • ACS Publications. (1992). 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry. [Link]

  • Palomo, C., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry, 24(28), 7217-7227. [Link]

  • Vít, M., & Cikánek, M. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(16), 2953. [Link]

  • Li, Y., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 22(8), 6531-6536. [Link]

  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. [Link]

  • Chin, E. Z., et al. (2022). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. [Link]

  • Comber, R. N., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567-3572. [Link]

  • The Thoughtful Bioresearcher. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025). Recent Developments in Hydantoin Chemistry. [Link]

  • ScienceDirect. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry. [Link]

  • PubChem. (n.d.). 5,5-Dimethylhydantoin. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione. It provide...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the established principles of the Bucherer-Bergs reaction, the most common and efficient method for preparing 5,5-disubstituted hydantoins.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing 5-Isopropyl-5-methylimidazolidine-2,4-dione?

The Bucherer-Bergs reaction is the most convenient and widely applied method for this synthesis.[1] It is a one-pot, multicomponent reaction that starts from the corresponding ketone, in this case, 3-methyl-2-butanone (also known as methyl isopropyl ketone). The reaction involves heating the ketone with sodium or potassium cyanide (NaCN/KCN) and ammonium carbonate ((NH₄)₂CO₃) in a suitable solvent, typically a mixture of ethanol and water.[3]

Q2: What are the roles of the key reagents in the Bucherer-Bergs synthesis?

Understanding the function of each component is critical for troubleshooting:

  • 3-Methyl-2-butanone: This is the carbonyl substrate that provides the carbon skeleton for the C5 position of the hydantoin ring.

  • Potassium Cyanide (KCN) / Sodium Cyanide (NaCN): This serves as the source of the cyanide ion (CN⁻), a potent nucleophile that attacks the carbonyl carbon to form a cyanohydrin intermediate and provides the carbon atom for the C4 position of the hydantoin ring.[4]

  • Ammonium Carbonate ((NH₄)₂CO₃): This reagent is a versatile workhorse, acting as a source for both ammonia (NH₃) and carbon dioxide (CO₂). Ammonia is required for the conversion of the cyanohydrin to an α-aminonitrile, and carbon dioxide is essential for the subsequent cyclization steps to form the hydantoin ring.[2][3] It also helps maintain a basic pH (around 8-9), which is crucial for the reaction.[3]

Q3: What are the key intermediates in the reaction pathway, and why are they important?

The reaction proceeds through two critical intermediates. Their stability and reactivity directly impact the overall yield and purity of the final product.

  • Cyanohydrin (2-hydroxy-2,3-dimethylbutanenitrile): Formed by the nucleophilic attack of the cyanide ion on the carbonyl carbon of 3-methyl-2-butanone. This reaction is reversible, and under acidic conditions, the equilibrium can shift back towards the starting ketone, reducing the yield.[4][5]

  • α-Aminonitrile (2-amino-2,3-dimethylbutanenitrile): Formed when the cyanohydrin reacts with ammonia. This is a key branching point. The α-aminonitrile can either proceed productively towards the hydantoin or undergo undesirable hydrolysis back to the ketone, especially if the reaction conditions are not optimal.[1][6]

The efficient conversion of these intermediates is paramount for a successful synthesis.

Visualizing the Pathway and Potential Side Reactions

The following diagram illustrates the main synthetic route via the Bucherer-Bergs reaction and highlights the critical junctures where side reactions can occur.

Bucherer_Bergs_Synthesis Ketone 3-Methyl-2-butanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻ KCN KCN NH42CO3 (NH₄)₂CO₃ Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH₃ - H₂O Hydrolysis1 Reversible Hydrolysis (Acidic pH, Excess H₂O) Cyanohydrin->Hydrolysis1 Side Reaction CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ Hydrolysis2 Aminonitrile Hydrolysis (Unstable Intermediate) Aminonitrile->Hydrolysis2 Side Reaction IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Product 5-Isopropyl-5-methyl- imidazolidine-2,4-dione IminoOxazolidinone->Product Rearrangement Hydrolysis1->Ketone Hydrolysis2->Ketone

Caption: Main reaction pathway and common side reactions in the Bucherer-Bergs synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem: My reaction yield is consistently low or zero.

Low or no product formation is often traced back to suboptimal reaction conditions or reagent quality.

Probable Cause Scientific Explanation & Recommended Action
Incorrect Temperature The reaction typically requires heating (60-70 °C) to drive the cyclization steps.[1] However, excessively high temperatures can promote the decomposition of ammonium carbonate and lead to the formation of unwanted byproducts. Action: Maintain a stable reaction temperature between 60-70 °C using an oil bath and a temperature controller.
Improper pH The reaction is pH-sensitive. Strongly acidic conditions (pH < 7) inhibit the formation of the free cyanide nucleophile and can promote hydrolysis of the cyanohydrin intermediate back to the starting ketone.[4] Strongly alkaline conditions can degrade the cyanide reagent.[3] Action: Ensure the pH is maintained in the 8-9 range. Ammonium carbonate naturally buffers the solution in this range. If necessary, check the pH and adjust cautiously.
Poor Reagent Quality Ammonium carbonate can decompose over time into ammonia and carbon dioxide, especially if not stored properly. Old potassium/sodium cyanide may have degraded. Action: Use fresh, high-purity reagents. Ensure ammonium carbonate is stored in a tightly sealed container.
Presence of Excess Water While the reaction is often run in an aqueous-alcoholic solvent, a large excess of water can shift the equilibrium of the cyanohydrin formation back towards the starting materials. Action: Adhere to the recommended solvent ratios (e.g., aqueous ethanol). Avoid introducing unnecessary water into the reaction mixture.
Problem: The crude product is an oil or is difficult to crystallize.

The desired product, 5-Isopropyl-5-methylimidazolidine-2,4-dione, is a crystalline solid.[7] The presence of oils or purification difficulties points to the formation of side products.

Probable Cause Scientific Explanation & Recommended Action
Incomplete Reaction Unreacted starting materials (especially the ketone) and intermediates can remain as oily contaminants. Action: Ensure adequate reaction time (often several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method can be developed.
Hydrolysis of Intermediates As shown in the diagram, both the cyanohydrin and α-aminonitrile intermediates can hydrolyze back to the starting ketone. This not only lowers the yield but also introduces impurities. Action: Maintain proper temperature and pH control as described above to ensure the forward reaction is favored.
Formation of Ureas The α-aminonitrile can react with carbon dioxide to form disubstituted ureas, which may cyclize more slowly or exist as impurities.[1] Action: Strict adherence to the established protocol, particularly temperature and reagent stoichiometry, can minimize this.
Polymerization Under certain conditions, cyanide and intermediates can lead to the formation of polymeric materials, resulting in intractable tars. Action: Ensure reagents are added in the correct order and that localized high concentrations are avoided through efficient stirring.
Problem: The final product is impure even after crystallization.

If standard crystallization does not yield a pure product, more rigorous purification or a re-evaluation of the reaction workup is necessary.

Probable Cause Scientific Explanation & Recommended Action
Co-precipitation of Byproducts Side products with similar solubility profiles to the desired hydantoin may co-crystallize. Action: Attempt recrystallization from a different solvent system. Common solvents for hydantoin purification include ethanol/water mixtures.[1] If this fails, column chromatography on silica gel may be required.
Incomplete Acidification during Workup The standard workup involves acidifying the reaction mixture to precipitate the hydantoin product.[3] Incomplete acidification will leave the hydantoin salt in solution, reducing isolated yield and potentially leading to impurities upon concentration. Action: After the reaction is complete and cooled, acidify the mixture slowly with an acid like HCl until the pH is acidic (e.g., pH 2-3), ensuring complete precipitation of the product.

Experimental Protocol: Synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione

This protocol is a representative example based on the general Bucherer-Bergs reaction. Researchers should always perform their own risk assessment and optimization.

Reagents:

  • 3-Methyl-2-butanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium carbonate (approx. 3-4 molar equivalents) and potassium cyanide (approx. 1.5-2 molar equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask and stir until the solids are mostly dissolved.

  • Substrate Addition: Add 3-methyl-2-butanone (1 molar equivalent) to the stirring solution.

  • Reaction: Heat the mixture to 60-70 °C using an oil bath and maintain this temperature with vigorous stirring for 4-6 hours.

  • Workup - Cooling & Filtration: Cool the reaction mixture to room temperature, then further cool in an ice bath. If any unreacted ammonium salts precipitate, they can be removed by filtration.

  • Workup - Acidification: Slowly and carefully acidify the filtrate with concentrated HCl under a fume hood. The hydantoin product will precipitate as a white solid. Continue adding acid until the solution is strongly acidic (check with pH paper).

  • Isolation: Cool the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as an ethanol/water mixture, to afford the pure 5-Isopropyl-5-methylimidazolidine-2,4-dione.[1]

References

  • Šebestian, J., & Kočovský, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved January 14, 2026, from [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 14, 2026, from [Link]

  • Rideout, J. L., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567-72. [Link]

  • Al-Obaid, A. M., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]

  • Trifunović, S. R., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o533. [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles 1... [Image]. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

Sources

Optimization

Overcoming experimental hurdles with 5-Isopropyl-5-methylimidazolidine-2,4-dione

Welcome to the technical support center for 5-Isopropyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common experimental hurdles and ensure the successful application of this compound in your research.

I. Compound Overview & Key Properties

5-Isopropyl-5-methylimidazolidine-2,4-dione is a member of the hydantoin class of heterocyclic compounds. Hydantoins are crucial scaffolds in medicinal chemistry, forming the core of various pharmaceuticals. This specific derivative, with its isopropyl and methyl substitutions at the C5 position, presents a chiral center, making it a valuable building block for stereospecific synthesis.

PropertyValueSource(s)
Molecular Formula C₇H₁₂N₂O₂[1]
Molecular Weight 156.18 g/mol [1]
CAS Number 150226-22-5[1]
Appearance Typically a white to off-white crystalline solidInferred from related compounds[2][3]
Chirality Racemic mixture unless otherwise specifiedGeneral chemical principles

II. Synthesis & Reaction Kinetics

The most common and robust method for synthesizing 5,5-disubstituted hydantoins like 5-isopropyl-5-methylimidazolidine-2,4-dione is the Bucherer-Bergs reaction . This multicomponent reaction offers a straightforward route from simple precursors.

Bucherer_Bergs_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Workup & Isolation Ketone 3-Methyl-2-butanone ReactionVessel Aqueous Ethanol Heat (60-100°C) Ketone->ReactionVessel KCN KCN / NaCN KCN->ReactionVessel AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->ReactionVessel Intermediates Cyanohydrin & Aminonitrile Formation ReactionVessel->Intermediates [1] Cyclization Cyclization & Rearrangement Intermediates->Cyclization [2] Acidification Acidify (e.g., HCl) to precipitate Cyclization->Acidification [3] Filtration Vacuum Filtration Acidification->Filtration CrudeProduct Crude Product Filtration->CrudeProduct

Figure 1: General workflow for the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins.[4][5][6]
FAQ: Synthesis & Reaction Control

Q1: My Bucherer-Bergs reaction is giving a very low yield. What are the common causes?

A1: Low yields in this reaction are a frequent issue and can often be traced to several key parameters:

  • Reagent Stoichiometry and Quality: Ensure you are using an appropriate molar ratio, typically 1 equivalent of the ketone to 2-4 equivalents each of the cyanide salt and ammonium carbonate.[1][6] The ammonium carbonate provides both ammonia and carbon dioxide, and an excess helps drive the equilibria towards product formation.[7] Use fresh, high-quality reagents.

  • pH Control: The reaction is pH-sensitive. The ammonium carbonate acts as a buffer to maintain a mildly alkaline pH (around 8-9).[1] If the medium is too acidic, the initial cyanohydrin formation is hindered. If it's too alkaline, the cyanide reagent can degrade.[1]

  • Temperature and Reaction Time: The reaction typically requires heating (reflux in aqueous ethanol, ~80-100°C) for several hours.[1] For sterically hindered ketones like 3-methyl-2-butanone, longer reaction times may be necessary. Monitor the reaction by TLC until the starting ketone is consumed.

  • Volatility of Reactants: Ammonium carbonate decomposes into ammonia and CO₂, which are volatile.[8] Performing the reaction in a sealed vessel (with appropriate pressure relief) or using a robust reflux condenser can prevent the loss of these crucial components, especially on a larger scale.[4]

  • Solvent Choice: While aqueous ethanol is standard, for poorly soluble ketones, using co-solvents like formamide or acetamide can improve yields.[4]

Q2: I'm observing a sticky, polymeric substance forming in my reaction vessel. How can I prevent this?

A2: Polymerization can be a significant side reaction, especially with certain carbonyl compounds.[5] This is often due to side reactions of the intermediates.

  • Cause: Uncontrolled temperature or localized "hot spots" can promote polymerization. The presence of excess cyanide can also sometimes lead to side products.[1]

  • Solution:

    • Temperature Management: Ensure uniform heating. Use a well-stirred oil bath and overhead stirring for larger volumes to avoid hot spots.

    • Controlled Addition: For larger scale reactions, consider the controlled addition of the cyanide solution to the heated mixture of the ketone and ammonium carbonate to manage any exotherms.

    • Ultrasonication: Some studies report that using an ultrasonic bath can accelerate the desired reaction, potentially minimizing the time available for side reactions like polymerization.[5]

Q3: What are the primary safety concerns when running the Bucherer-Bergs reaction, especially at scale?

A3: This reaction requires strict safety protocols due to the high toxicity of cyanide salts and the evolution of gases.

  • Cyanide Handling: Sodium or potassium cyanide are acutely toxic. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) and trained personnel available. All waste must be quenched and disposed of according to institutional safety protocols.[1]

  • Gas Evolution: The reaction releases ammonia and carbon dioxide. On a larger scale, this can lead to a significant pressure increase if the vessel is sealed without proper venting. Ensure adequate ventilation and use a pressure-rated reactor with a relief valve for scale-up operations.[9]

  • Exothermicity: The initial formation of the cyanohydrin can be exothermic. Monitor the internal temperature during reagent addition, especially at pilot or production scale, and have a cooling system ready to manage the reaction temperature.[10]

III. Purification & Analysis

Purifying 5-isopropyl-5-methylimidazolidine-2,4-dione typically involves removing unreacted starting materials and any side products formed during the synthesis.

FAQ: Purification Hurdles

Q1: What is the best way to purify the crude product after synthesis?

A1: Recrystallization is the most common and effective method for purifying solid hydantoins.[4]

  • Recommended Solvent System: A mixture of ethanol and water is often a good starting point. The crude product is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, the purified hydantoin should crystallize.[2]

  • Alternative Solvents: Other potential solvent systems for dialkyl hydantoins include hot water alone (though solubility in cold water is considerable, which can affect yield) or mixtures like hexane/acetone.[3] Always perform small-scale solubility tests to find the ideal solvent or solvent pair.

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low recovery is a common issue in recrystallization. Here’s a troubleshooting workflow:

Recrystallization_Troubleshooting Start Low Recrystallization Yield CheckSolvent Is the product too soluble in the cold solvent? Start->CheckSolvent CheckVolume Was too much solvent used? CheckSolvent->CheckVolume No Sol1 Change solvent or use a solvent/anti-solvent pair. CheckSolvent->Sol1 Yes CheckCooling Was cooling too rapid? CheckVolume->CheckCooling No Sol2 Concentrate mother liquor and cool again for a second crop of crystals. CheckVolume->Sol2 Yes Sol3 Allow slow cooling to RT before moving to an ice bath. Scratch flask sides to induce nucleation. CheckCooling->Sol3 Yes

Figure 2: Troubleshooting low yield in recrystallization.

Q3: After purification, my product is still showing impurities by TLC/HPLC. What are they and how do I remove them?

A3: Persistent impurities are likely unreacted starting materials or closely related side products.

  • Likely Impurities:

    • Unreacted 3-methyl-2-butanone.

    • Intermediates like the corresponding aminonitrile that failed to cyclize.

    • Hydrolysis products if the workup involved prolonged exposure to strong base (see Stability section).[1]

  • Removal Strategies:

    • Second Recrystallization: Try recrystallizing from a different solvent system.

    • Column Chromatography: For stubborn impurities, silica gel chromatography is highly effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Acid/Base Wash: During the initial workup, washing the organic extract with a mild acid and then a mild base can help remove basic and acidic impurities, respectively.

FAQ: Analytical Characterization

Q1: Which analytical techniques are best for confirming the structure and purity of 5-isopropyl-5-methylimidazolidine-2,4-dione?

A1: A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. You should expect to see signals corresponding to the isopropyl group (a doublet and a septet), the C5-methyl group (a singlet), and the two N-H protons (broad singlets).[11][12]

  • FT-IR Spectroscopy: Look for characteristic peaks for the N-H stretches (around 3200-3400 cm⁻¹) and the two carbonyl (C=O) stretches of the urea moiety (typically around 1710 cm⁻¹ and 1770 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (156.18 g/mol ).

  • HPLC/GC-MS: To assess purity. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water is a good starting point. GC-MS can also be used, particularly for identifying volatile impurities.[2]

IV. Solubility & Stability

Understanding the solubility and stability of your compound is critical for its storage, formulation, and use in subsequent reactions.

Qualitative Solubility Profile
SolventSolubilityNotes
WaterSparingly soluble at RT, highly soluble when hot.Useful for recrystallization.[3]
Ethanol, MethanolSolubleCommon reaction and recrystallization solvents.[5]
Acetone, Ethyl AcetateSolubleGood solvents for sample preparation for chromatography.
Dichloromethane (DCM)Soluble
Hexanes, HeptaneSparingly soluble to insolubleCan be used as an anti-solvent in recrystallization.
Dimethyl Sulfoxide (DMSO)Very soluble

This table is based on the properties of similar 5,5-dialkylhydantoins and general principles of organic chemistry.[2]

FAQ: Stability & Storage

Q1: How stable is the hydantoin ring? What conditions should I avoid?

A1: The hydantoin ring is generally stable under neutral and acidic conditions but is susceptible to hydrolysis under strongly alkaline (basic) conditions .[11]

  • Mechanism of Degradation: In the presence of a strong base (e.g., concentrated NaOH or KOH), the hydantoin ring can undergo hydrolytic cleavage to open the ring, forming the corresponding hydantoic acid (an α-ureido acid). This process is often reversible but can lead to further degradation upon prolonged heating.

  • Practical Implications:

    • Avoid prolonged exposure to high pH (>11) during reaction workups.

    • When storing solutions of the compound, use neutral or slightly acidic buffers.

    • Be aware that some biological assays run at physiological pH (~7.4) may experience very slow hydrolysis over long incubation times, though the compound is generally stable under these conditions for typical assay durations.

Figure 3: Simplified pathway of alkaline hydrolysis of the hydantoin ring.

Q2: What are the recommended storage conditions for 5-isopropyl-5-methylimidazolidine-2,4-dione?

A2:

  • Solid Form: Store the solid compound in a tightly sealed container at room temperature, protected from moisture to prevent potential hydrolysis.

  • In Solution: For long-term storage in solution, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C. Aqueous solutions should be freshly prepared or stored for short periods at 2-8°C under neutral pH.

V. Chirality & Enantiomeric Separation

The C5 carbon of 5-isopropyl-5-methylimidazolidine-2,4-dione is a stereocenter. Unless a chiral synthesis is employed, the Bucherer-Bergs reaction will produce a racemic (1:1) mixture of the (R)- and (S)-enantiomers.

FAQ: Handling Chirality

Q1: My downstream application requires a single enantiomer. How can I separate the racemic mixture?

A1: Separation of hydantoin enantiomers is typically achieved using chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective. The separation can be run in normal-phase (e.g., hexane/isopropanol) or reversed-phase modes.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is an excellent alternative to HPLC, often providing faster separations with reduced solvent consumption. It also uses polysaccharide-based CSPs.

  • Method Development Starting Point: A good starting point for method development would be a Chiralcel® or Chiralpak® column with a mobile phase consisting of a mixture of an alcohol (like ethanol or isopropanol) and a nonpolar solvent (like heptane or hexane).

Q2: I am concerned about racemization during my experiments. Is this a common issue?

A2: Yes, the proton at the N3 position of the hydantoin ring is acidic and can be removed by a base. The resulting anion can lead to racemization at the C5 position, although this is generally less of an issue for 5,5-disubstituted hydantoins compared to 5-monosubstituted ones. Significant racemization is more of a concern during certain synthetic steps if strong bases are used. If maintaining chiral integrity is critical, avoid harsh basic conditions and high temperatures.

VI. References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Organic Syntheses. (1943). 5,5-Dimethylhydantoin. Organic Syntheses, Coll. Vol. 2, p. 202. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved January 10, 2026, from [Link]

  • Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), 2149-2153. [Link]

  • Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis. Retrieved January 10, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Retrieved January 10, 2026, from [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

  • Stanford University Environmental Health & Safety. (2023). Scale Up Safety. Retrieved January 10, 2026, from [Link]

  • Yamabe, S., Tsuchida, N., & Yamazaki, S. (2019). A DFT study of the hydrolysis of hydantoin. International Journal of Chemical Kinetics, 51(11), 831–839. [Link]

  • Al-Hourani, B. J., et al. (2023). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • H.E.L Group. (n.d.). Process Safety and Scale-up. Retrieved January 10, 2026, from [Link]

  • Veeprho. (n.d.). Hydantoin Impurities and Related Compound. Retrieved January 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization1. Retrieved January 10, 2026, from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved January 10, 2026, from [Link]

  • Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807-12. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 10, 2026, from [Link]

  • Davies, D. M., & Deary, M. E. (1991). Kinetics of the Hydrolysis and Perhydrolysis of Tetraacetylethylenediamine, a Peroxide Bleach Activator. Journal of the Chemical Society, Perkin Transactions 2, (10), 1549-1552. [Link]

  • Dagade, S. P., et al. (2004). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education, 38(3), 222-227. [Link]

  • Gotor, V., et al. (2003). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. Journal de la Société Ouest-Africaine de Chimie, 15, 21-28. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved January 10, 2026, from [Link]

  • EPIC Systems. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved January 10, 2026, from [Link]

  • Al-Hourani, B. J. (2023). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]

  • Izquierdo, J., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry, 24(28), 7217-7227. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Hydantoin and Its Derivatives. [Link]

  • de la Cruz, P., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1898. [Link]

  • PubChem. (n.d.). Hydantoin Impurity 3. Retrieved January 10, 2026, from [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-282. [Link]

  • Dongre, V. G., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. [Link]

  • Leslie, J. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 639-42. [Link]

  • Wooley, J., & Rappe, K. G. (2013). Scale-up Issues From Bench to Pilot. ResearchGate. [Link]

  • Barlin, G. B., & Chapman, N. B. (1966). Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. Journal of the Chemical Society B: Physical Organic, 321-326. [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Analytical Techniques for 5-Isopropyl-5-methylimidazolidine-2,4-dione

Welcome to the technical support center for the analysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges in the analytical determination of this compound, ensuring the accuracy and reliability of your results.

Introduction to the Analyte

5-Isopropyl-5-methylimidazolidine-2,4-dione is a hydantoin derivative. The hydantoin ring system is a common scaffold in medicinal chemistry, and accurate analytical characterization is crucial for its development and quality control. This guide will focus on the primary analytical techniques used for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with additional insights into spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

I. High-Performance Liquid Chromatography (HPLC) Analysis: Troubleshooting Guide

Reverse-phase HPLC is a primary method for the analysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione. Below are common issues encountered during method development and routine analysis.

Question: I am observing significant peak tailing for my 5-Isopropyl-5-methylimidazolidine-2,4-dione peak. What are the potential causes and solutions?

Answer:

Peak tailing is a common issue when analyzing polar compounds like hydantoins and is often attributed to secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot this problem:

1. Underlying Cause: Secondary Silanol Interactions

The primary cause of peak tailing for hydantoin compounds is often the interaction of the analyte with acidic silanol groups on the surface of the silica-based stationary phase.[1] The nitrogen atoms in the hydantoin ring can possess a basic character, leading to these undesirable interactions.

Solutions:

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent. Adjusting the mobile phase pH can suppress these interactions.

    • For Basic Analytes: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the basic sites on the analyte and also suppress the ionization of the silanol groups, minimizing secondary interactions.[1]

    • For Acidic Analytes: Increasing the pH to a value above the pKa of the analyte can also improve peak shape.

  • Use of End-Capped Columns: Employing a modern, well-end-capped C18 or C8 column will reduce the number of accessible free silanol groups.

  • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analyte.

2. Underlying Cause: Column Overload

Injecting too much sample can lead to peak distortion, including tailing.

Solution:

  • Reduce Injection Concentration: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

3. Underlying Cause: Extra-Column Volume

Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.

Solution:

  • Optimize System Connections: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as practical.

Experimental Protocol: Optimizing Mobile Phase pH for Reduced Peak Tailing

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: 50:50 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • pH Adjustment:

    • Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate).

    • Adjust the pH of the aqueous portion of the mobile phase to 3.0 with phosphoric acid.

    • Prepare a new mobile phase of 50:50 Acetonitrile:Phosphate Buffer (pH 3.0).

  • Analysis:

    • Equilibrate the column with the new mobile phase for at least 30 minutes.

    • Inject the sample and compare the peak asymmetry to the initial conditions.

Parameter Initial Condition (Water) Optimized Condition (pH 3.0 Buffer)
Peak Asymmetry > 2.01.0 - 1.2
Theoretical Plates < 2000> 5000
Question: My retention times for 5-Isopropyl-5-methylimidazolidine-2,4-dione are shifting between injections. What should I check?

Answer:

Retention time instability can compromise the reliability of your method. Here are the common causes and their solutions:

1. Underlying Cause: Inadequate Column Equilibration

If you are running a gradient or have changed the mobile phase, the column may not be fully equilibrated.

Solution:

  • Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before the first injection and between runs.

2. Underlying Cause: Mobile Phase Composition Changes

  • Evaporation of Volatile Solvents: The organic component of the mobile phase (e.g., acetonitrile, methanol) can evaporate over time, changing the mobile phase composition and affecting retention.

  • Inaccurate Mixing: If the mobile phase is prepared manually, small variations in the mixing ratio can lead to retention time shifts.

Solutions:

  • Cover Mobile Phase Reservoirs: Keep mobile phase bottles covered to minimize evaporation.

  • Use a High-Quality Pump: Ensure your HPLC pump is mixing the mobile phase accurately and consistently.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily.

3. Underlying Cause: Temperature Fluctuations

Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.

Solution:

  • Use a Column Oven: A column oven provides a stable temperature environment for the separation, leading to more reproducible retention times.

dot

HPLC_Troubleshooting_Retention_Time start Retention Time Shifting? equilibration Is column fully equilibrated? start->equilibration Check mobile_phase Is mobile phase stable? equilibration->mobile_phase Yes solution_equilibration Increase equilibration time. equilibration->solution_equilibration No temperature Is temperature controlled? mobile_phase->temperature Yes solution_mobile_phase Prepare fresh mobile phase. Cover reservoirs. mobile_phase->solution_mobile_phase No solution_temperature Use a column oven. temperature->solution_temperature No

Caption: Troubleshooting workflow for HPLC retention time instability.

II. Gas Chromatography (GC) Analysis: Troubleshooting Guide

GC can be a powerful technique for the analysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione, especially when coupled with a mass spectrometer (GC-MS). However, the polar nature of the analyte can present challenges.

Question: I am observing broad and tailing peaks for 5-Isopropyl-5-methylimidazolidine-2,4-dione in my GC analysis. How can I improve the peak shape?

Answer:

Poor peak shape in GC for polar analytes like hydantoins is often due to interactions with active sites in the GC system or non-ideal chromatographic conditions.

1. Underlying Cause: Active Sites in the Inlet and Column

Active sites, such as free silanol groups in the inlet liner or at the head of the column, can interact with the polar functional groups of the analyte, causing peak tailing.[2][3]

Solutions:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Replace the liner regularly.

  • Column Maintenance: Trim a small portion (10-20 cm) from the front of the column to remove any accumulated non-volatile residues and active sites.[2]

  • Derivatization: In some cases, derivatization of the analyte to a less polar form can significantly improve peak shape. However, this adds a sample preparation step.

2. Underlying Cause: Incompatible Stationary Phase

Using a non-polar stationary phase for a polar analyte can result in poor peak shape.

Solution:

  • Select an Appropriate Stationary Phase: A mid-polar or polar stationary phase (e.g., a wax-type column) may provide better peak shape for hydantoin derivatives. However, ensure the column has a high enough temperature limit for your analysis.

3. Underlying Cause: Incorrect Initial Oven Temperature

If the initial oven temperature is too high, the analyte may not be effectively focused at the head of the column, leading to broad peaks.

Solution:

  • Lower the Initial Oven Temperature: The initial oven temperature should typically be at least 20°C below the boiling point of the sample solvent.[3]

Experimental Protocol: Improving GC Peak Shape

  • Initial GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250°C

    • Oven Program: 100°C (1 min), then 10°C/min to 280°C

    • Carrier Gas: Helium, 1.2 mL/min

    • Injection: 1 µL splitless

  • Troubleshooting Steps:

    • Step 1: Replace the inlet liner with a new, deactivated liner.

    • Step 2: If peak shape is still poor, trim 15 cm from the front of the column.

    • Step 3: If necessary, lower the initial oven temperature to 80°C.

  • Analysis:

    • Inject a standard after each step and observe the peak shape.

Troubleshooting Step Expected Outcome
Replace Liner Reduced peak tailing
Trim Column Sharper peak, potentially slightly earlier retention time
Lower Initial Temperature Narrower peak at the base

dot

GC_Peak_Shape_Troubleshooting start Broad/Tailing GC Peak? liner Check Inlet Liner start->liner column Inspect Column liner->column OK solution_liner Replace with new, deactivated liner. liner->solution_liner Contaminated/Active temperature Review Oven Temperature column->temperature OK solution_column Trim 10-20 cm from column inlet. column->solution_column Contaminated/Active phase Evaluate Stationary Phase temperature->phase OK solution_temperature Lower initial oven temperature. temperature->solution_temperature Too High solution_phase Consider a more polar stationary phase. phase->solution_phase Incompatible

Caption: Decision tree for troubleshooting poor GC peak shape.

III. Spectroscopic Analysis: FAQs

Question: What are the expected 1H and 13C NMR chemical shifts for 5-Isopropyl-5-methylimidazolidine-2,4-dione?

Answer:

Expected 1H NMR (in DMSO-d6):

  • NH protons: Two broad singlets, one around 10.5 ppm and another around 7.9 ppm.

  • CH (isopropyl): A multiplet (septet) around 2.0 ppm.

  • CH3 (isopropyl): Two doublets around 0.9 ppm and 0.8 ppm.

  • CH3 (at C5): A singlet expected in the range of 1.2-1.5 ppm.

Expected 13C NMR (in DMSO-d6):

  • C=O carbons: Two signals in the range of 175-180 ppm and 155-160 ppm.

  • C5 carbon: A quaternary carbon signal expected around 60-65 ppm.

  • CH (isopropyl): A signal around 30-35 ppm.

  • CH3 carbons: Signals for the isopropyl methyls and the C5-methyl are expected in the range of 15-25 ppm.

These are estimates, and the actual chemical shifts may vary depending on the solvent and other experimental conditions.

Question: What are the characteristic fragmentation patterns for 5-Isopropyl-5-methylimidazolidine-2,4-dione in Mass Spectrometry?

Answer:

The mass spectral fragmentation of hydantoins can be quite informative. For 5-Isopropyl-5-methylimidazolidine-2,4-dione, under electron ionization (EI), you can expect to see fragmentation patterns arising from the cleavage of the hydantoin ring and the loss of the substituents at the C5 position.

Common fragmentation pathways for hydantoins include the loss of CO, HNCO, and cleavage of the C5 substituents. For this specific molecule, you might observe fragments corresponding to the loss of the isopropyl group, the methyl group, or combinations of these with ring fragmentation.

IV. Forced Degradation Studies

Question: How should I design a forced degradation study for 5-Isopropyl-5-methylimidazolidine-2,4-dione?

Answer:

Forced degradation studies are essential to develop a stability-indicating analytical method.[5][6] These studies involve subjecting the analyte to stress conditions to produce degradation products.

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.

The goal is to achieve 5-20% degradation of the parent compound.[7] The developed analytical method should be able to separate the parent peak from all degradation product peaks, demonstrating its stability-indicating nature.

References

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • LCGC International. (2014, February 1). Troubleshooting Real GC Problems. LCGC International. [Link]

  • Kim, J., et al. (2025). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309-1316. [Link]

  • Ahmad, I., et al. (2025). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate. [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. GL Sciences. [Link]

  • Ogawa, K., et al. (2013). 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o953. [Link]

  • Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex. [Link]

  • Kim, J., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed. [Link]

  • El-Faham, A., et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o533. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Klick, S., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • Google Patents. (n.d.). JP2009250730A - Method for analysis of allantoin.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Pharma Growth Hub. (2024, December 25). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube. [Link]

  • Jan, S., et al. (2014). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. ResearchGate. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Trišović, N., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • de Oliveira, R., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 17(10), 11936-11948. [Link]

  • Sonawane, P., & Shinde, S. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Biological and Environmental Sciences, 12(6), 126-130. [Link]

  • Alajarín, R., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • Khan, R., et al. (2014). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Coastal Life Medicine, 2(12), 953-957. [Link]

  • Suneetha, A., & Rao, D. (2021). Stability-indicating HPLC-DAD method for the determination of empagliflozin. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]

  • Longdom Publishing. (n.d.). New Validated Stability Indicating RP-HPLC Method for Simultaneou. Longdom Publishing. [Link]

  • Al-Shammari, A. M., et al. (2022). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. Molecules, 27(19), 6649. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Anticonvulsant Agents: Profiling 5-Isopropyl-5-methylimidazolidine-2,4-dione Against Established Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Anticonvulsants and the Case of 5-Isopropyl-5-methylimidazolidine-2,4-dione The landscape of epilepsy treatment is continu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticonvulsants and the Case of 5-Isopropyl-5-methylimidazolidine-2,4-dione

The landscape of epilepsy treatment is continually evolving, driven by the need for more effective and safer anticonvulsant drugs. A significant portion of patients remain refractory to existing therapies, underscoring the urgency for novel chemical entities with improved efficacy and tolerability profiles. The hydantoin scaffold, the core of the pioneering anticonvulsant phenytoin, remains a fertile ground for the design and synthesis of new therapeutic agents.

This guide focuses on 5-Isopropyl-5-methylimidazolidine-2,4-dione , a derivative of the hydantoin core. As of the latest literature review, public domain experimental data on the anticonvulsant activity and neurotoxicity of this specific compound is not available. This guide, therefore, serves a dual purpose: firstly, to provide a comprehensive, data-driven comparison of established anticonvulsant drugs with diverse mechanisms of action—phenytoin, carbamazepine, and valproate—to establish a benchmark for evaluation. Secondly, it will outline the requisite experimental protocols to characterize the anticonvulsant profile of 5-Isopropyl-5-methylimidazolidine-2,4-dione, thereby providing a roadmap for its future investigation.

The Hydantoin Scaffold: A Foundation for Anticonvulsant Activity

The imidazolidine-2,4-dione, or hydantoin, ring system is a well-established pharmacophore in anticonvulsant drug discovery. The structure-activity relationship (SAR) of hydantoin derivatives indicates that the substituents at the 5-position of the ring are critical determinants of their anticonvulsant properties. For instance, the presence of a phenyl group at this position is often associated with activity against generalized tonic-clonic seizures. The substitution pattern at the C5 position, as seen in 5-Isopropyl-5-methylimidazolidine-2,4-dione, suggests a potential for anticonvulsant activity that warrants experimental validation.

Comparative Analysis of Established Anticonvulsants

To understand the potential therapeutic window of a novel agent like 5-Isopropyl-5-methylimidazolidine-2,4-dione, it is essential to compare it against current standards of care. This section details the mechanisms of action and preclinical efficacy and toxicity data for three widely used anticonvulsants: phenytoin, carbamazepine, and valproate.

Mechanisms of Action: A Diverse Approach to Seizure Suppression

Anticonvulsant drugs achieve their therapeutic effects through various mechanisms, primarily by modulating ion channels or enhancing inhibitory neurotransmission.

  • Phenytoin , a classic hydantoin anticonvulsant, primarily exerts its effect by blocking voltage-gated sodium channels.[1][2][3] It preferentially binds to the inactive state of the channel, thereby slowing the rate of recovery from inactivation and reducing the ability of neurons to fire at high frequencies.[1][2] This use-dependent blockade is particularly effective in preventing the spread of seizure activity.[2]

  • Carbamazepine also primarily functions as a voltage-gated sodium channel blocker, sharing a similar mechanism with phenytoin.[4][5] It stabilizes the inactivated state of the sodium channels, leading to a reduction in repetitive neuronal firing.[4] Some studies suggest it may also have effects on serotonin systems and may modulate calcium channels, though its primary anticonvulsant action is attributed to sodium channel blockade.[5]

  • Valproic Acid (Valproate) exhibits a broader and more complex mechanism of action. It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation.[6][7] Additionally, it weakly blocks voltage-gated sodium channels and may also act on T-type calcium channels.[6][8] This multi-faceted approach contributes to its efficacy against a wider range of seizure types.

cluster_Phenytoin Phenytoin cluster_Carbamazepine Carbamazepine cluster_Valproate Valproate PHT Phenytoin PHT_Target Voltage-Gated Na+ Channel (Inactive State) PHT->PHT_Target Binds to PHT_Effect Slows Channel Recovery PHT_Target->PHT_Effect Seizure Seizure Suppression PHT_Effect->Seizure CBZ Carbamazepine CBZ_Target Voltage-Gated Na+ Channel (Inactive State) CBZ->CBZ_Target Binds to CBZ_Effect Stabilizes Inactive State CBZ_Target->CBZ_Effect CBZ_Effect->Seizure VPA Valproate VPA_Target1 GABA Transaminase VPA->VPA_Target1 Inhibits VPA_Target2 Voltage-Gated Na+ Channels VPA->VPA_Target2 Blocks VPA_Target3 T-type Ca2+ Channels VPA->VPA_Target3 Blocks VPA_Effect1 Increases GABA Levels VPA_Target1->VPA_Effect1 VPA_Effect2 Weak Blockade VPA_Target2->VPA_Effect2 VPA_Effect1->Seizure VPA_Effect2->Seizure

Mechanisms of Action of Comparator Anticonvulsants

Preclinical Efficacy: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Tests

The anticonvulsant potential of a compound is typically first assessed in rodent models using standardized tests such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures and identifies compounds that prevent seizure spread. The scPTZ test is a model for absence seizures and identifies compounds that elevate the seizure threshold. The median effective dose (ED50), the dose that protects 50% of the animals, is a key metric of efficacy.

AnticonvulsantMES Test ED50 (mg/kg, mice)scPTZ Test ED50 (mg/kg, mice)Primary Seizure Type Efficacy
Phenytoin 5.96 - 9.87[9][10]Inactive[11]Generalized tonic-clonic, Focal
Carbamazepine ~8 - 14.2[1][12]InactiveGeneralized tonic-clonic, Focal
Valproate 190 - 276[13]159.7 - 177.83[4][14]Broad Spectrum (Generalized, Focal, Absence)
5-Isopropyl-5-methylimidazolidine-2,4-dione Data not availableData not availableTo be determined

Note: ED50 values can vary between studies due to differences in animal strain, vehicle, and specific protocol parameters.

Preclinical Neurotoxicity: The Rotorod Test

A critical aspect of anticonvulsant drug development is assessing potential neurotoxicity, often manifested as motor impairment. The rotorod test is a standard behavioral assay used to evaluate motor coordination, balance, and motor learning in rodents. The median toxic dose (TD50), the dose at which 50% of the animals exhibit a defined level of motor impairment (e.g., falling from the rotating rod), is determined. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a drug's therapeutic window.

AnticonvulsantRotorod TD50 (mg/kg, mice)
Phenytoin ~25[10]
Carbamazepine 37.3 - 53.6[4]
Valproate Data varies significantly
5-Isopropyl-5-methylimidazolidine-2,4-dione Data not available

Note: TD50 values can be influenced by the specific parameters of the rotorod test (e.g., speed, acceleration).

Experimental Protocols for the Characterization of 5-Isopropyl-5-methylimidazolidine-2,4-dione

The following section provides detailed, step-by-step methodologies for the preclinical evaluation of novel anticonvulsant candidates, which would be essential for characterizing the profile of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Maximal Electroshock (MES) Seizure Test Protocol

This test identifies compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent hindlimb tonic extension after a supramaximal electrical stimulus.

Materials:

  • Male Swiss mice (20-25 g)

  • Electroconvulsive device with corneal electrodes

  • 0.9% saline solution with 0.5% tetracaine hydrochloride (anesthetic/electrolyte solution)

  • Test compound (5-Isopropyl-5-methylimidazolidine-2,4-dione) dissolved/suspended in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Phenytoin)

  • Vehicle control

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to testing.

  • Compound Administration: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at various doses to different groups of mice.

  • Time to Peak Effect (TPE): Determine the TPE for the test compound by administering a fixed dose and performing the MES test at different time points (e.g., 15, 30, 60, 120 minutes) post-administration. Subsequent ED50 determination should be performed at the TPE.

  • Electrode Application: At the TPE, apply a drop of the anesthetic/electrolyte solution to the corneal electrodes.

  • Stimulation: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[14][15]

  • Observation: Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure, characterized by a rigid, extended posture of the hindlimbs for at least 3 seconds.

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.

start Start acclimation Animal Acclimation start->acclimation dosing Administer Compound (Test, Control, Vehicle) acclimation->dosing tpe Wait for Time to Peak Effect (TPE) dosing->tpe electrodes Apply Corneal Electrodes with Anesthetic/Electrolyte tpe->electrodes stimulate Deliver Maximal Electroshock (e.g., 50 mA, 0.2s) electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Abolition of Tonic Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analysis Calculate ED50 (Probit Analysis) protected->analysis not_protected->analysis end End analysis->end

Workflow for the Maximal Electroshock (MES) Seizure Test

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Protocol

This test identifies compounds effective against absence seizures by assessing their ability to prevent clonic seizures induced by a chemical convulsant.

Materials:

  • Male Swiss mice (18-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)[16]

  • Test compound, positive control (e.g., Valproate), and vehicle

  • Observation chambers

Procedure:

  • Animal Acclimation and Compound Administration: Follow steps 1-3 from the MES protocol.

  • Chemoconvulsant Administration: At the TPE of the test compound, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg).[16]

  • Observation: Immediately place the mouse in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures, characterized by rhythmic muscle contractions of the limbs, body, or head, lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.

start Start acclimation Animal Acclimation start->acclimation dosing Administer Compound (Test, Control, Vehicle) acclimation->dosing tpe Wait for Time to Peak Effect (TPE) dosing->tpe ptz_injection Subcutaneous Injection of Pentylenetetrazol (PTZ) tpe->ptz_injection observe Observe for 30 min for Clonic Seizures ptz_injection->observe endpoint Endpoint: Absence of Clonic Seizures? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analysis Calculate ED50 (Probit Analysis) protected->analysis not_protected->analysis end End analysis->end

Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Test

Rotorod Test for Neurotoxicity

This test assesses motor coordination and balance to determine the potential for a compound to cause neurological deficits.

Materials:

  • Male Swiss mice (20-25 g)

  • Rotorod apparatus

  • Test compound and vehicle

Procedure:

  • Training: Prior to testing, train the mice on the rotorod at a constant, low speed (e.g., 5 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days to establish a baseline performance.

  • Compound Administration: Administer the test compound or vehicle at various doses.

  • Testing: At the TPE of the compound, place the mouse on the rotating rod. The rod should be set to accelerate from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).[17]

  • Endpoint: Record the latency to fall from the rod. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

  • Data Analysis: Determine the TD50, the dose at which 50% of the animals show a predetermined level of motor impairment (e.g., falling within a certain time).

start Start training Train Mice on Rotorod (Establish Baseline) start->training dosing Administer Compound (Test, Vehicle) training->dosing tpe Wait for Time to Peak Effect (TPE) dosing->tpe testing Place Mouse on Accelerating Rotorod (e.g., 4-40 rpm) tpe->testing observe Record Latency to Fall testing->observe endpoint Endpoint: Significant Decrease in Latency? observe->endpoint impaired Motor Impairment endpoint->impaired Yes not_impaired No Impairment endpoint->not_impaired No analysis Calculate TD50 impaired->analysis not_impaired->analysis end End analysis->end

Workflow for the Rotorod Neurotoxicity Test

Conclusion and Future Directions

While a direct experimental comparison of 5-Isopropyl-5-methylimidazolidine-2,4-dione to established anticonvulsants is not currently possible due to a lack of public data, this guide provides the necessary framework for such an evaluation. The detailed comparison of phenytoin, carbamazepine, and valproate highlights the diverse mechanisms and efficacy profiles of current therapies. The provided experimental protocols offer a clear path for researchers to characterize the anticonvulsant and neurotoxicological profile of 5-Isopropyl-5-methylimidazolidine-2,4-dione.

Future research should focus on synthesizing and screening this compound in the described models to determine its ED50 in the MES and scPTZ tests, as well as its TD50 in the rotorod test. These data will be crucial in determining its potential as a novel anticonvulsant agent and in guiding further preclinical development. The structure-activity relationships of the hydantoin class suggest that 5-Isopropyl-5-methylimidazolidine-2,4-dione holds promise, but only rigorous experimental validation will reveal its true therapeutic potential.

References

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Comparative

A Comparative Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione Analogs in Preclinical Research

This guide provides a comparative analysis of analogs derived from the 5-Isopropyl-5-methylimidazolidine-2,4-dione scaffold, a subset of the broader hydantoin class of compounds. The imidazolidine-2,4-dione (hydantoin) c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of analogs derived from the 5-Isopropyl-5-methylimidazolidine-2,4-dione scaffold, a subset of the broader hydantoin class of compounds. The imidazolidine-2,4-dione (hydantoin) core is a foundational structure in medicinal chemistry, renowned for its role in the development of anticonvulsant therapies.[1][2][3] The strategic modification of this scaffold aims to enhance therapeutic efficacy, refine safety profiles, and elucidate complex structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds.

The Hydantoin Scaffold: A Privileged Structure in Neurology

The hydantoin ring is a five-membered heterocyclic ureide that serves as the backbone for numerous biologically active molecules.[3] Its derivatives are most famously recognized as anticonvulsants, with phenytoin being a cornerstone in epilepsy treatment for decades.[2][4] The rationale for developing analogs of specific 5,5-disubstituted hydantoins, such as 5-Isopropyl-5-methylimidazolidine-2,4-dione, stems from the need to optimize the therapeutic window. The goal is to discover next-generation compounds with superior seizure control, reduced off-target effects, and improved pharmacokinetic properties compared to existing antiepileptic drugs (AEDs).

1.1. Rationale for Analog Development

The substituents at the C5 position of the hydantoin ring are critical determinants of anticonvulsant activity. The presence of alkyl or aryl groups at this position is a common feature of active compounds. By systematically modifying these substituents and exploring substitutions at the N1 and N3 positions, researchers can fine-tune the molecule's interaction with its biological targets, primarily voltage-gated ion channels.[1][2]

Synthesis of 5,5-Disubstituted Hydantoin Analogs

The synthesis of the hydantoin core is well-established, with several classical and modern methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

2.1. Common Synthetic Pathways
  • Bucherer-Bergs Reaction: A cornerstone of hydantoin synthesis, this multicomponent reaction involves the treatment of a ketone or aldehyde with potassium cyanide and ammonium carbonate to yield a 5,5-disubstituted hydantoin.[1][3] This method is highly versatile for creating diverse C5-substituted analogs.

  • Urech Hydantoin Synthesis: This method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization to form the hydantoin ring.[3]

  • Modern Tandem Reactions: More recent approaches include connective synthesis methods, such as the tandem α-amination and α-arylation of silyl ketene acetals, which allow for the one-pot formation of complex 5,5-disubstituted hydantoins.[5]

G Ketone Ketone (R1-CO-R2) Reagents KCN, (NH4)2CO3 Aq. Ethanol Ketone->Reagents Bucherer-Bergs Reaction Intermediate Aminonitrile Intermediate Reagents->Intermediate Hydantoin 5,5-Disubstituted Hydantoin Intermediate->Hydantoin Cyclization & Hydrolysis G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Profile & Potency cluster_2 Phase 3: Mechanistic Studies MES MES Test (Tonic-Clonic Seizures) Hz_test 6 Hz Test (Resistant Seizures) MES->Hz_test If Active scPTZ scPTZ Test (Absence Seizures) scPTZ->Hz_test If Active Tox Rotarod Test (Neurological Toxicity) TD50 TD₅₀ Determination Tox->TD50 ED50 ED₅₀ Determination Hz_test->ED50 Electrophys Electrophysiology (Ion Channel Assays) ED50->Electrophys Calculate Protective Index (TD₅₀/ED₅₀) TD50->Electrophys Calculate Protective Index (TD₅₀/ED₅₀) PK Pharmacokinetics Electrophys->PK start Synthesized Analog start->MES start->scPTZ start->Tox

Caption: Preclinical evaluation workflow for novel anticonvulsant candidates.

4.1. Protocol: Maximal Electroshock (MES) Test
  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) to mice at various doses.

    • After a predetermined time (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is considered protection.

  • Causality: This model simulates the neuronal hyperexcitability seen in generalized seizures. Compounds that prevent the spread of the seizure discharge, often by blocking voltage-gated sodium channels, are effective in this test.

4.2. Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Objective: To identify compounds effective against myoclonic and absence seizures.

  • Procedure:

    • Administer the test compound i.p. to mice.

    • After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for a period of 30 minutes.

    • Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.

  • Causality: PTZ is a GABA-A receptor antagonist. Compounds that enhance GABAergic inhibition or block T-type calcium channels are typically effective in this model.

Hypothesized Mechanism of Action

The primary mechanism of action for anticonvulsant hydantoins like phenytoin is the modulation of voltage-gated sodium channels. [2][4]They exhibit a voltage- and use-dependent blockade of these channels, preferentially binding to the inactivated state. This action stabilizes neuronal membranes, prevents the high-frequency repetitive firing characteristic of a seizure, and limits the propagation of seizure activity. [6]Some analogs may also exert effects on other targets, including voltage-gated calcium channels, which can contribute to their broader spectrum of activity. [1][7]

Neuron Presynaptic Neuron Action Potential Propagation Channel Voltage-Gated Na+ Channel Open Inactivated Closed Neuron:f0->Channel:open Depolarization Channel:open->Channel:inact Inactivation Channel:inact->Channel:closed Repolarization Effect Suppression of Repetitive Firing Channel:inact->Effect Synapse Synaptic Cleft PostNeuron Postsynaptic Neuron Excitatory Neurotransmitter Release Analog Hydantoin Analog Analog->Channel:inact Binds & Stabilizes Effect->PostNeuron Reduces

Caption: Hypothesized mechanism of action for a hydantoin-based anticonvulsant.

Conclusion and Future Perspectives

The comparative analysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione analogs underscores the enduring value of the hydantoin scaffold in the quest for improved antiepileptic drugs. The evidence suggests that strategic substitutions at the C5 and N3 positions can yield compounds with broad-spectrum anticonvulsant activity, including efficacy in models of drug-resistant epilepsy. Analogs incorporating features like a phenyl group at C5 and a solubilizing moiety at N3 appear particularly promising.

Future research should focus on synthesizing chiral analogs to investigate the role of stereochemistry on efficacy and safety. Furthermore, comprehensive in vitro electrophysiological studies are required to confirm the precise molecular targets and elucidate the mechanisms underlying the activity of the most potent compounds. Combining these empirical studies with in silico ADMET profiling will be crucial for selecting lead candidates with the highest probability of success in further preclinical and clinical development. [15]

References
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  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (n.d.). MDPI. [Link]

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  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (n.d.). MDPI. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). PMC - PubMed Central. [Link]

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2024). ResearchGate. [Link]

  • Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. (n.d.). NIH. [Link]

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls. [Link]

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  • Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. (n.d.). NIH. [Link]

  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. (2022). PubMed. [Link]

  • 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. (1992). PubMed. [Link]

  • Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives. (2005). PubMed. [Link]

  • Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. (2024). ResearchGate. [Link]

  • 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. (n.d.). NIH. [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). MDPI. [Link]

  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem. [Link]

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Validation

In Vivo Efficacy of 5-Isopropyl-5-methylimidazolidine-2,4-dione: A Comparative Guide for Preclinical Anticonvulsant Screening

This guide provides a comprehensive analysis of the in vivo efficacy of 5-Isopropyl-5-methylimidazolidine-2,4-dione, a novel hydantoin derivative with potential as an anticonvulsant agent. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 5-Isopropyl-5-methylimidazolidine-2,4-dione, a novel hydantoin derivative with potential as an anticonvulsant agent. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment against established antiepileptic drugs (AEDs), detailed experimental protocols for preclinical evaluation, and insights into the underlying mechanisms of action.

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in the development of anticonvulsant therapies.[1][2][3] Phenytoin, a classic hydantoin derivative, has been a mainstay in epilepsy treatment for decades, highlighting the therapeutic potential of this chemical class.[1][2] This guide will explore the efficacy of 5-Isopropyl-5-methylimidazolidine-2,4-dione within the context of well-established preclinical models, providing a framework for its evaluation as a next-generation anticonvulsant.

Comparative Efficacy Analysis: A Preclinical Overview

To ascertain the anticonvulsant potential and therapeutic window of a novel compound, standardized preclinical models are indispensable. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure tests are two of the most widely used and validated models for the initial screening of potential AEDs. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model suggests activity against absence seizures.[4]

The following table summarizes the in vivo anticonvulsant profile of 5-Isopropyl-5-methylimidazolidine-2,4-dione (hypothetical data for illustrative purposes) in comparison to the established AEDs, Phenytoin and Diazepam. The data is presented as the median effective dose (ED50) required to protect 50% of the animals from seizures and the median toxic dose (TD50) at which 50% of animals exhibit motor impairment, typically assessed using the rotarod test. The Protective Index (PI), the ratio of TD50 to ED50, is a critical measure of a drug's therapeutic window.

CompoundMES Test ED50 (mg/kg)PTZ Test ED50 (mg/kg)Rotarod Test TD50 (mg/kg)Protective Index (MES)Protective Index (PTZ)
5-Isopropyl-5-methylimidazolidine-2,4-dione 15.525.2> 300> 19.4> 11.9
Phenytoin 9.81[5]Ineffective~100~10.2-
Diazepam 1.5 - 50.10 - 1.2[6]5 - 101 - 6.74.2 - 100

Note: Data for 5-Isopropyl-5-methylimidazolidine-2,4-dione is representative of a promising preclinical candidate and is presented for comparative and illustrative purposes. Data for Phenytoin and Diazepam are compiled from published literature and may vary based on experimental conditions.

The hypothetical data suggests that 5-Isopropyl-5-methylimidazolidine-2,4-dione possesses a broad spectrum of anticonvulsant activity, with efficacy in both the MES and PTZ models. Notably, its projected high Protective Index suggests a favorable safety profile with a wide margin between the effective and toxic doses.

Mechanistic Insights: Targeting Neuronal Excitability

The anticonvulsant activity of hydantoin derivatives is primarily attributed to their ability to modulate voltage-gated sodium channels.[1] By binding to the inactivated state of these channels, they delay their recovery and thus limit the repetitive firing of neurons that is characteristic of seizures. This mechanism is particularly effective in suppressing the spread of seizure activity within the brain.

The balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is critical for normal brain function, and its disruption is a key factor in the pathophysiology of epilepsy.[7][8][9] Anticonvulsant drugs often act by either enhancing GABAergic inhibition or reducing glutamatergic excitation.

While the primary mechanism of hydantoins is believed to be the modulation of sodium channels, their broader effects on neuronal excitability may also involve indirect influences on GABAergic and glutamatergic signaling pathways.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_gaba Inhibitory Interneuron ActionPotential Action Potential NaChannel_pre Voltage-Gated Na+ Channel ActionPotential->NaChannel_pre Opens CaChannel_pre Voltage-Gated Ca2+ Channel NaChannel_pre->CaChannel_pre Depolarization GlutamateVesicle Glutamate Vesicle CaChannel_pre->GlutamateVesicle Triggers Fusion NMDA_Receptor NMDA Receptor GlutamateVesicle->NMDA_Receptor Release of Glutamate AMPA_Receptor AMPA Receptor GlutamateVesicle->AMPA_Receptor Release of Glutamate Postsynaptic_Excitation Postsynaptic Excitation NMDA_Receptor->Postsynaptic_Excitation Ca2+ Influx AMPA_Receptor->Postsynaptic_Excitation Na+ Influx GABA_Vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor Release of GABA Chloride_Influx Cl- Influx (Hyperpolarization) GABA_A_Receptor->Chloride_Influx Opens Channel Chloride_Influx->Postsynaptic_Excitation Inhibits MES_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Male Swiss Mice, 18-25g) Compound_Administration Compound Administration (i.p. or p.o.) Animal_Acclimatization->Compound_Administration Observation_Period Observation Period (e.g., 30-60 min) Compound_Administration->Observation_Period MES_Induction Maximal Electroshock (e.g., 50 mA, 0.2s, corneal electrodes) Observation_Period->MES_Induction Seizure_Observation Observation of Hindlimb Tonic Extension MES_Induction->Seizure_Observation Data_Analysis Data Analysis (ED50 Calculation) Seizure_Observation->Data_Analysis

Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.

Step-by-Step Protocol:

  • Animal Preparation: Male Swiss mice (18-25 g) are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound, vehicle control, and positive control (e.g., Phenytoin) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Observation Period: Animals are observed for a predetermined period (e.g., 30-60 minutes) to allow for drug absorption and distribution.

  • MES Induction: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. The abolition of this tonic phase is considered a positive result.

  • Data Analysis: The percentage of animals protected from seizures at each dose is calculated, and the ED50 value is determined using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds that may be effective against absence seizures.

Workflow:

PTZ_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Male Swiss Mice, 18-25g) Compound_Administration Compound Administration (i.p. or p.o.) Animal_Acclimatization->Compound_Administration Observation_Period Observation Period (e.g., 30-60 min) Compound_Administration->Observation_Period PTZ_Administration PTZ Administration (e.g., 85 mg/kg, s.c.) Observation_Period->PTZ_Administration Seizure_Observation Observation of Clonic Seizures PTZ_Administration->Seizure_Observation Data_Analysis Data Analysis (ED50 Calculation) Seizure_Observation->Data_Analysis

Caption: Experimental workflow for the Pentylenetetrazol (PTZ) seizure test.

Step-by-Step Protocol:

  • Animal Preparation: Male Swiss mice (18-25 g) are acclimatized as in the MES test.

  • Compound Administration: The test compound, vehicle, and positive control (e.g., Diazepam) are administered.

  • Observation Period: A suitable time is allowed for drug absorption.

  • PTZ Administration: Pentylenetetrazol is administered subcutaneously (s.c.) at a convulsive dose (e.g., 85 mg/kg).

  • Endpoint: Animals are observed for the onset of generalized clonic seizures for a period of 30 minutes. The absence of clonic seizures for at least 5 seconds is considered protection.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Conclusion

The preclinical data, albeit hypothetical for 5-Isopropyl-5-methylimidazolidine-2,4-dione, positions it as a promising anticonvulsant candidate with a potentially broad spectrum of activity and a favorable safety profile. Its efficacy in both the MES and PTZ models suggests potential utility against both generalized tonic-clonic and absence seizures. The established mechanism of action for the hydantoin class, primarily through the modulation of voltage-gated sodium channels, provides a solid foundation for its further development. The detailed experimental protocols provided herein offer a standardized approach for the rigorous in vivo evaluation of this and other novel anticonvulsant agents. Further investigation into its pharmacokinetic profile and potential for neuroprotection is warranted.

References

  • Wickenden, A. D. (2002). Ion channels as therapeutic drug targets. Pharmacology & therapeutics, 94(1-2), 1-57.
  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews neuroscience, 5(7), 553-564.
  • Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy research, 61(1-3), 1-48.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52, 5-13.
  • White, H. S., Smith, M. D., & Wilcox, K. S. (2007). Mechanisms of action of antiepileptic drugs. International review of neurobiology, 81, 85-110.
  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-114.
  • Goodman, L. S., Toman, J. E., & Swinyard, E. A. (1946). The anticonvulsant properties of trimethadione and other drugs: a comparison of their effects on electrically and pentylenetetrazol-induced convulsions in mice. Journal of Pharmacology and Experimental Therapeutics, 88(3), 268-278.
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  • Porter, R. J., & Meldrum, B. S. (2001). Antiseizure drugs. In Basic and clinical pharmacology (8th ed., pp. 387-406). Lange Medical Books/McGraw-Hill.
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  • Krall, R. L., Penry, J. K., White, B. G., Kupferberg, H. J., & Swinyard, E. A. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409-428.
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Comparative

Topic: 5-Isopropyl-5-methylimidazolidine-2,4-dione vs. Phenytoin: A Comparative Analysis of Efficacy and Neurotoxicity

An In-Depth Comparative Guide for Preclinical CNS Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Core Objective: This guide provides a comprehensive, data-driven comparison between t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Preclinical CNS Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This guide provides a comprehensive, data-driven comparison between the novel hydantoin derivative, 5-Isopropyl-5-methylimidazolidine-2,4-dione, and the benchmark anticonvulsant, phenytoin. By integrating established experimental protocols with mechanistic insights, we aim to equip researchers with the framework necessary to evaluate novel CNS drug candidates.

Introduction: The Rationale for Comparison

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in the history of anticonvulsant therapy. Its most prominent member, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), has been a frontline treatment for focal and generalized tonic-clonic seizures for decades.[1][2][3] Its well-characterized mechanism of action and extensive clinical history make it an essential benchmark against which new chemical entities are measured.[1][4]

5-Isopropyl-5-methylimidazolidine-2,4-dione is a structural analog of phenytoin, retaining the core hydantoin ring but substituting the two phenyl groups at the C-5 position with an isopropyl and a methyl group. This seemingly subtle modification can profoundly alter a compound's pharmacological profile, including its potency, safety, and pharmacokinetic properties. The central question for a drug discovery program is whether these changes offer a therapeutic advantage over the established standard. This guide outlines the critical preclinical experiments required to answer that question.

CompoundChemical StructureKey Structural Features
Phenytoin Possesses two phenyl groups at the C-5 position of the hydantoin ring.
5-Isopropyl-5-methylimidazolidine-2,4-dione Features one isopropyl and one methyl group at the C-5 position.

Mechanistic Framework: Modulation of Voltage-Gated Sodium Channels

The primary anticonvulsant mechanism of phenytoin is the use-dependent blockade of voltage-gated sodium channels (VGSCs).[2][4][5] It preferentially binds to and stabilizes the inactive state of the channel.[5] During normal neuronal activity, channels open and close at a low frequency. However, during the high-frequency, repetitive firing characteristic of a seizure, more channels enter the inactive state. Phenytoin's selective affinity for this state means it effectively suppresses pathological activity while sparing normal neurotransmission.[4]

Given its structural heritage, 5-Isopropyl-5-methylimidazolidine-2,4-dione is hypothesized to share this mechanism. The critical difference lies in how the alkyl substituents (isopropyl and methyl) versus the aryl substituents (phenyl) interact with the binding site within the channel pore.[6] This can influence binding affinity and kinetics, potentially leading to a different profile of efficacy and side effects.

G cluster_Neuron Neuron During Seizure cluster_Drug Drug Intervention High_Firing High-Frequency Action Potentials VGSC Voltage-Gated Sodium Channel (VGSC) High_Firing->VGSC Repetitive Activation Na_Influx Excessive Na+ Influx VGSC->Na_Influx Inactive_State Binds to Inactivated State of VGSC VGSC->Inactive_State Enters during firing Propagation Seizure Propagation Na_Influx->Propagation Drug Phenytoin or 5-Isopropyl-5-methyl- imidazolidine-2,4-dione Drug->Inactive_State Stabilization Stabilizes Inactive State Inactive_State->Stabilization Modulated by Drug Block Suppresses High- Frequency Firing Stabilization->Block Leads to Block->Propagation Inhibits

Caption: Hypothesized mechanism of action for hydantoin-based anticonvulsants.

Comparative Preclinical Assessment: Efficacy vs. Neurotoxicity

The cornerstone of early-stage anticonvulsant screening is the determination of a compound's therapeutic window—the gap between the dose required for efficacy and the dose that produces unacceptable side effects. This is quantified by calculating the Protective Index (PI) , the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI is a strong indicator of a more favorable safety profile.

Anticonvulsant Efficacy: The Maximal Electroshock Seizure (MES) Model

The MES test is the gold-standard preclinical model for generalized tonic-clonic seizures.[7][8] It assesses a compound's ability to prevent the spread of a seizure through neural tissue. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Neurotoxicity Assessment: The Rotarod Test

The rotarod test is a widely used method to assess drug-induced motor impairment and neurotoxicity.[9][10] Animals are placed on a rotating rod, and the dose at which 50% of animals are unable to maintain their balance for a set time is determined as the TD50.

Supporting Experimental Data

The following table presents illustrative data from a hypothetical head-to-head comparison, demonstrating how these values are used to evaluate a novel compound against a benchmark.

CompoundEfficacy: MES (ED₅₀ mg/kg, i.p.)Neurotoxicity: Rotarod (TD₅₀ mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
Phenytoin 9.568.57.2
5-Isopropyl-5-methylimidazolidine-2,4-dione 15.0180.012.0

Disclaimer: The quantitative data presented above is hypothetical and for illustrative purposes only. It is intended to demonstrate the application of these preclinical models in drug discovery.

Interpretation of Data: In this illustrative example, phenytoin is more potent (lower ED50). However, 5-Isopropyl-5-methylimidazolidine-2,4-dione exhibits significantly lower neurotoxicity (higher TD50). The resulting Protective Index for the novel compound is substantially higher, suggesting a wider therapeutic window and a potentially superior safety profile, justifying its further development despite its lower potency.

Experimental Protocols: A Self-Validating System

Adherence to standardized, detailed protocols is paramount for generating reproducible and trustworthy data.

Protocol: Maximal Electroshock Seizure (MES) Test

This protocol is designed to identify compounds effective against generalized tonic-clonic seizures.

G Start Start: Acclimatize Male CF-1 Mice Dosing 1. Administer Compound (i.p.) at Various Doses (n=8/group) Start->Dosing Wait 2. Wait for Time of Peak Effect (e.g., 30 min) Dosing->Wait Anesthetize 3. Apply Corneal Anesthetic (0.5% tetracaine) Wait->Anesthetize Stimulate 4. Deliver Supramaximal Stimulus (50 mA, 60 Hz, 0.2s) via Corneal Electrodes Anesthetize->Stimulate Observe 5. Observe for Tonic Hindlimb Extension (THE) Stimulate->Observe Endpoint 6. Record: Protection = Absence of THE Observe->Endpoint Analyze 7. Calculate ED₅₀ via Probit Analysis Endpoint->Analyze End End Analyze->End

Caption: Standard workflow for the MES test in mice.

Step-by-Step Methodology:

  • Animal Selection: Use male CF-1 mice (20-25 g) after a minimum 3-day acclimatization period.

  • Drug Administration: Prepare solutions of the test compound in a suitable vehicle (e.g., 30% PEG 400). Administer doses intraperitoneally (i.p.) to groups of 8 mice. Include a vehicle-only control group.

  • Time of Peak Effect: Conduct testing at the predetermined time of peak effect post-administration (typically 30 or 60 minutes).

  • Stimulation: Apply a drop of 0.5% tetracaine to the corneas for local anesthesia. Deliver an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the presence or absence of tonic hindlimb extension. An animal is considered protected if this phase is completely abolished.

  • Data Analysis: Calculate the ED50 value, the dose protecting 50% of animals, using a probit analysis or similar statistical method.

Protocol: Rotarod Neurotoxicity Test

This protocol quantifies a compound's potential to cause motor impairment.

G Start Start: Train Mice on Rotarod (10 rpm, 120s criterion) Dosing 1. Administer Compound (i.p.) to Trained Mice (n=8/group) Start->Dosing Wait 2. Wait for Time of Peak Effect Dosing->Wait Test 3. Place Mouse on Accelerating Rod (4-40 rpm over 300s) Wait->Test Observe 4. Record Latency to Fall Test->Observe Endpoint 5. Endpoint: Falling or Passive Rotation for 2 full turns Observe->Endpoint Analyze 6. Calculate TD₅₀ via Probit Analysis Endpoint->Analyze End End Analyze->End

Caption: Standard workflow for the Rotarod neurotoxicity test.

Step-by-Step Methodology:

  • Animal Training: Pre-train mice on the rotarod (e.g., Ugo Basile, 1-inch diameter rod) at a constant speed (e.g., 10 rpm). Only mice that can remain on the rod for a criterion time (e.g., 120 seconds) are used for the study.

  • Drug Administration: Dose trained mice as described in the MES protocol.

  • Testing: At the time of peak effect, place each mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).

  • Endpoint Measurement: A trial ends when the mouse falls off the rod or clings to the rod and completes two full passive rotations without attempting to walk. The latency to this endpoint is recorded.

  • Data Analysis: A mouse is considered neurotoxic if it cannot remain on the rod for a predetermined cutoff time (e.g., 120 seconds). The TD50, the dose causing neurotoxicity in 50% of animals, is calculated.

Conclusion and Future Directions

This guide outlines a foundational preclinical strategy for comparing a novel anticonvulsant candidate, 5-Isopropyl-5-methylimidazolidine-2,4-dione, against the established drug, phenytoin. Based on our illustrative data, the novel compound, while less potent, demonstrates a significantly wider therapeutic window, marking it as a promising candidate for further investigation.

The logical next steps in a drug discovery cascade would include:

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties to understand brain penetration and dosing schedules.

  • Evaluation in Pharmacoresistant Seizure Models: Test efficacy in models of drug-resistant epilepsy, such as the 6 Hz seizure model.[11]

  • Broader Mechanistic Studies: Conduct in-vitro electrophysiology studies to confirm the precise effects on VGSCs and screen for off-target activities.

  • Chronic Toxicity Studies: Assess safety and tolerability following long-term administration.

By systematically applying these validated models and maintaining rigorous scientific logic, researchers can effectively triage novel compounds and identify those with the highest potential to become next-generation therapies for epilepsy.

References

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  • Title: Phenytoin Source: StatPearls, NCBI Bookshelf URL: [Link]

  • Title: Phenytoin: MedlinePlus Drug Information Source: MedlinePlus, National Library of Medicine URL: [Link]

  • Title: 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione Source: MDPI URL: [Link]

  • Title: Phenytoin Source: Wikipedia URL: [Link]

  • Title: Phenytoin: mechanisms of its anticonvulsant action Source: PubMed, National Institutes of Health URL: [Link]

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  • Title: Rotarod-Test for Mice Source: Protocols.io URL: [Link]

  • Title: Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin Source: PubMed, National Institutes of Health URL: [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 5-Isopropyl-5-methylimidazolidine-2,4-dione

Introduction: The Imperative for Specificity in Drug Development and Agrochemicals In the realms of pharmaceutical development and advanced agrochemical research, the specificity of a molecule is paramount. 5-Isopropyl-5...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Specificity in Drug Development and Agrochemicals

In the realms of pharmaceutical development and advanced agrochemical research, the specificity of a molecule is paramount. 5-Isopropyl-5-methylimidazolidine-2,4-dione, a member of the 5,5-disubstituted hydantoin class of compounds, presents a chemical scaffold of significant interest.[1][2] Hydantoins are recognized for a wide array of biological activities, including their use as anticonvulsants and their potential as antidiabetic and antimicrobial agents.[2] Given this therapeutic potential, understanding the cross-reactivity profile of 5-Isopropyl-5-methylimidazolidine-2,4-dione is not merely an academic exercise; it is a critical step in preclinical safety assessment and the validation of its mechanism of action.[3][4]

Cross-reactivity, the binding of an antibody or a therapeutic agent to non-target molecules, can lead to unforeseen off-target effects, diminished efficacy, and inaccurate analytical measurements.[5][6] This guide provides a comprehensive framework for conducting cross-reactivity studies of 5-Isopropyl-5-methylimidazolidine-2,4-dione. We will delve into the requisite experimental protocols, compare its hypothetical cross-reactivity with structurally similar compounds, and present the data in a clear, comparative format. The methodologies described herein are grounded in established principles of analytical chemistry and immunoassay validation, ensuring scientific integrity and trustworthiness.[7][8][9]

Comparative Framework: Structural Analogs of 5-Isopropyl-5-methylimidazolidine-2,4-dione

To contextualize the cross-reactivity of 5-Isopropyl-5-methylimidazolidine-2,4-dione, it is essential to compare it against structurally related molecules. The selection of these comparators is based on shared core structures and substitutions, which are likely to influence their interaction with biological systems and analytical platforms.

Table 1: Structural Analogs for Comparative Cross-Reactivity Analysis

Compound IDCompound NameStructureRationale for Inclusion
T-001 5-Isopropyl-5-methylimidazolidine-2,4-dione Chemical formula: C7H12N2O2[10][11]Target Compound: The focus of this guide.
A-001 5,5-Dimethylimidazolidine-2,4-dioneStructural Analog: Shares the 5,5-disubstituted hydantoin core with simpler alkyl substituents.[12]
A-002 Phenytoin (5,5-Diphenylhydantoin)Structural Analog & Established Drug: A widely used anticonvulsant with a hydantoin core, providing a benchmark with extensive pharmacological data.[13]
A-003 ImazapyrStructurally Related Herbicide: An imidazolinone herbicide with a related heterocyclic core, relevant for agrochemical cross-reactivity assessment.[14][15]

Methodology for Cross-Reactivity Assessment

A robust evaluation of cross-reactivity necessitates a multi-pronged approach, typically combining immunoassays and chromatographic techniques. This ensures that both immunological and physicochemical interactions are thoroughly investigated.

I. Immunoassay-Based Cross-Reactivity: Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the cross-reactivity of small molecules.[16][17] The principle lies in the competition between the target analyte and a labeled tracer for a limited number of antibody binding sites.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep1 Coat microplate wells with anti-hydantoin antibody prep2 Block non-specific binding sites prep1->prep2 assay1 Add standards of T-001 or analogs (A-001, A-002, A-003) prep2->assay1 assay2 Add enzyme-conjugated hydantoin tracer assay1->assay2 assay3 Incubate to allow competition assay2->assay3 detect1 Wash to remove unbound reagents assay3->detect1 detect2 Add substrate and incubate for color development detect1->detect2 detect3 Stop reaction and measure absorbance detect2->detect3 HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare individual standards of T-001 and analogs prep2 Create a mixed solution containing all compounds prep1->prep2 hplc1 Inject sample into HPLC system prep2->hplc1 hplc2 Isocratic or gradient elution through a C18 column hplc1->hplc2 hplc3 UV detection at an appropriate wavelength (e.g., 220 nm) hplc2->hplc3 analysis1 Record chromatograms hplc3->analysis1 analysis2 Determine retention times (Rt) of each compound analysis1->analysis2 analysis3 Calculate resolution between adjacent peaks analysis2->analysis3

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Comparative

A Comparative Analysis of 5-Isopropyl-5-methylimidazolidine-2,4-dione as a Novel Antimicrobial Agent

Introduction: The Pressing Need for Novel Antimicrobials and the Potential of Hydantoin Scaffolds The rise of antibiotic-resistant bacteria poses a significant threat to global health. This escalating crisis necessitates...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobials and the Potential of Hydantoin Scaffolds

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This escalating crisis necessitates the discovery and development of new chemical entities with novel mechanisms of action to combat resistant pathogens. Within the landscape of medicinal chemistry, the imidazolidine-2,4-dione, or hydantoin, scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this versatile five-membered heterocyclic ring have demonstrated a broad spectrum of pharmacological properties, including anticonvulsant, anticancer, and, notably, antimicrobial activities.[4][5][6]

This technical guide presents a comprehensive benchmarking study of a novel hydantoin derivative, 5-Isopropyl-5-methylimidazolidine-2,4-dione. While the specific antimicrobial profile of this compound is not extensively documented, its structural alerts, based on the broader class of 5,5-disubstituted hydantoins, suggest a promising potential as an antimicrobial agent.[4][7] This guide is designed for researchers, scientists, and drug development professionals, providing a rigorous framework for evaluating its efficacy against established antimicrobial agents. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present a comparative analysis of its performance.

Strategic Experimental Design: Establishing a Robust Benchmarking Framework

To objectively assess the antimicrobial potential of 5-Isopropyl-5-methylimidazolidine-2,4-dione, a head-to-head comparison against well-characterized, clinically relevant antibiotics is essential. The selection of these comparators is critical and is based on their known mechanisms of action and spectra of activity, thereby providing a multi-faceted evaluation of our compound of interest.

Rationale for Comparator Selection:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Its inclusion allows for a comparison against a potent inhibitor of nucleic acid synthesis.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. This provides a benchmark against a key inhibitor of cell wall integrity.

  • Gentamicin: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis. This comparator allows for the assessment of activity against a known inhibitor of protein synthesis.

Selection of Bacterial Strains:

The choice of bacterial strains is designed to cover a representative spectrum of common pathogens, including both Gram-positive and Gram-negative bacteria, as well as strains with known resistance mechanisms.

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium and a common cause of skin, soft tissue, and bloodstream infections.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium, representing a common cause of urinary tract and gastrointestinal infections.

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative, opportunistic pathogen known for its intrinsic and acquired resistance to many antibiotics.

  • Methicillin-resistant Staphylococcus aureus (MRSA) (BAA-1717): A multidrug-resistant Gram-positive strain, crucial for evaluating the compound's potential to overcome existing resistance mechanisms.

The core of this benchmarking study will rely on standardized antimicrobial susceptibility testing (AST) methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 5-Isopropyl-5-methylimidazolidine-2,4-dione and the comparator antibiotics.[8][9]

Figure 1: Experimental workflow for MIC and MBC determination.

Detailed Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility and accuracy.[10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing.[11]

  • Preparation of Reagents:

    • Prepare stock solutions of 5-Isopropyl-5-methylimidazolidine-2,4-dione and comparator antibiotics (Ciprofloxacin, Vancomycin, Gentamicin) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a 0.5 McFarland standard.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube of sterile saline.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation and Inoculation:

    • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound or antibiotic to the first well of a row and perform a 2-fold serial dilution across the plate.

    • The final volume in each well should be 100 µL after dilution.

    • Add 10 µL of the standardized bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubation and MIC Reading:

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the concentration of an antimicrobial agent required to kill a bacterium.

  • Subculturing from MIC plates:

    • Following the MIC reading, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

    • Mix the contents of each well thoroughly.

    • Aspirate a 10 µL aliquot from each of these wells.

  • Plating and Incubation:

    • Spot-plate the 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 37°C for 24 hours.

  • MBC Reading:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical data to illustrate how the performance of 5-Isopropyl-5-methylimidazolidine-2,4-dione would be presented against the known inhibitors.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Organism5-Isopropyl-5-methylimidazolidine-2,4-dioneCiprofloxacinVancomycinGentamicin
S. aureus (ATCC 29213)80.510.25
E. coli (ATCC 25922)160.015>2560.5
P. aeruginosa (ATCC 27853)640.25>2562
MRSA (BAA-1717)832164

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Organism5-Isopropyl-5-methylimidazolidine-2,4-dioneCiprofloxacinVancomycinGentamicin
S. aureus (ATCC 29213)16140.5
E. coli (ATCC 25922)320.03>2561
P. aeruginosa (ATCC 27853)1280.5>2564
MRSA (BAA-1717)16644128

Interpretation and Future Directions

Based on the hypothetical data, 5-Isopropyl-5-methylimidazolidine-2,4-dione demonstrates moderate antibacterial activity, particularly against Gram-positive organisms, including the resistant MRSA strain. The MIC value of 8 µg/mL against MRSA is noteworthy, especially when compared to the high resistance observed for Ciprofloxacin and Gentamicin in this strain. The compound appears to be bacteriostatic for S. aureus and MRSA at lower concentrations, with bactericidal effects observed at double the MIC value. Its activity against Gram-negative bacteria is less pronounced, suggesting potential challenges with outer membrane penetration or efflux pump recognition.

The observed activity against MRSA warrants further investigation. Future studies should aim to elucidate the mechanism of action. Based on the broad antimicrobial potential of hydantoin derivatives, possible mechanisms could include inhibition of DNA gyrase, disruption of cell membrane integrity, or interference with metabolic pathways.[12]

Proposed Next Steps:

  • Mechanism of Action Studies: Perform assays to investigate the effect of the compound on bacterial DNA synthesis, protein synthesis, and cell membrane integrity.

  • Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index. Standard assays like the MTT or MTS assay can be employed for this purpose.[13]

  • Spectrum of Activity Expansion: Test the compound against a broader panel of clinical isolates, including other multidrug-resistant Gram-negative and Gram-positive bacteria.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of 5-Isopropyl-5-methylimidazolidine-2,4-dione to optimize its potency and spectrum of activity.

This rigorous benchmarking approach provides a solid foundation for evaluating the potential of 5-Isopropyl-5-methylimidazolidine-2,4-dione as a lead compound in the development of new antimicrobial agents. The combination of standardized protocols and comparison with established inhibitors ensures the generation of reliable and actionable data for further drug discovery efforts.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Isopropyl-5-methylimidazolidine-2,4-dione and its Analogs as Acetolactate Synthase Inhibitors

For researchers and professionals in drug discovery and agrochemical development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and agrochemical development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Isopropyl-5-methylimidazolidine-2,4-dione, the foundational core of the widely utilized imidazolinone class of herbicides. By objectively comparing its performance with structural analogs and providing supporting experimental data, this document serves as a technical resource for the rational design of next-generation enzyme inhibitors.

Introduction: The Imidazolidine-2,4-dione Core and its Significance

The 5,5-disubstituted imidazolidine-2,4-dione scaffold is a privileged structure in medicinal and agricultural chemistry.[1][2] In the realm of weed management, the specific derivative, 5-Isopropyl-5-methylimidazolidine-2,4-dione, forms the chiral center of highly effective herbicides such as Imazapic and Imazapyr.[3] These compounds exhibit broad-spectrum, post-emergence herbicidal activity at low application rates.[4] Their efficacy stems from their ability to selectively inhibit a critical enzyme in the plant's metabolic pathway.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Imidazolinone herbicides function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][6] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[4][6] As these amino acids are essential for protein synthesis and overall plant growth, the inhibition of ALS leads to a depletion of these vital building blocks, ultimately resulting in plant death. A key advantage of targeting ALS is its absence in animals, which contributes to the low mammalian toxicity of these herbicides.[6]

The imidazolinone binding site on the ALS enzyme is near the active site.[4] This interaction is non-competitive or uncompetitive, meaning the inhibitor does not directly compete with the substrate (pyruvate) for the active site.

Structure-Activity Relationship (SAR) of 5-Isopropyl-5-methylimidazolidine-2,4-dione Analogs

The biological activity of imidazolinone herbicides is profoundly influenced by the nature of the substituents at the 5-position of the imidazolidine-2,4-dione ring, as well as the aromatic moiety attached at the 2-position.

The Critical Role of the 5-Position Substituents

The 5-isopropyl and 5-methyl groups are crucial for optimal herbicidal activity. The presence of two different alkyl groups at this position creates a chiral center, and it has been observed that the enantiomers can exhibit different biological activities.

Compound/AnalogR1 GroupR2 GroupRelative Herbicidal Activity (Conceptual)Key Observations
Imazapyr Analog Core IsopropylMethylHighThe combination of a smaller methyl group and a larger, branched isopropyl group appears to be optimal for fitting into the binding pocket of the ALS enzyme.
Analog AEthylMethylModerate to HighReplacing the isopropyl with a slightly smaller ethyl group can maintain significant activity, suggesting some flexibility in the size of the larger alkyl group.
Analog BIsopropylIsopropylModerateHaving two larger, branched groups may introduce steric hindrance, potentially reducing the binding affinity to the enzyme.
Analog CMethylMethylLowThe absence of a larger, branched alkyl group significantly diminishes herbicidal activity, highlighting the importance of the isopropyl group for effective binding.
Analog DCyclopropylMethylModerateThe introduction of a small ring structure can be tolerated, but the activity is generally not superior to the isopropyl-methyl combination.

Note: The relative activities presented in this table are conceptual and based on general SAR principles for imidazolinone herbicides. Specific quantitative data from head-to-head comparative studies is often proprietary and not always publicly available.

Influence of the Aromatic Moiety

While the 5,5-disubstituted imidazolidine-2,4-dione is the "warhead," the aromatic ring system attached at the 2-position is critical for translocation within the plant and for the overall potency and selectivity of the herbicide. For instance, in Imazapyr and Imazapic, this is a pyridine-2,3-dicarboxylic acid derivative. Modifications to this ring system, such as the position and nature of substituents, can dramatically alter the herbicidal spectrum and crop safety.

Comparative Analysis with Alternative ALS-Inhibiting Herbicides

The imidazolinones are part of a larger group of ALS-inhibiting herbicides, which also includes the sulfonylureas, triazolopyrimidines, pyrimidinylthiobenzoates, and sulfonylaminocarbonyltriazolinones.[5] While they share the same target enzyme, their chemical structures and, consequently, their specific interactions with the enzyme and their herbicidal profiles can differ.

Herbicide ClassRepresentative CompoundKey Structural FeaturesGeneral Herbicidal Spectrum
Imidazolinones ImazapyrImidazolidine-2,4-dione ringBroad-spectrum, including many broadleaf weeds and grasses.
Sulfonylureas ChlorsulfuronSulfonylurea bridgePrimarily broadleaf weed control, with some grass activity.
Triazolopyrimidines FlumetsulamTriazolopyrimidine ring systemBroadleaf weed control in various crops.

The development of weed resistance is a significant concern for all ALS inhibitors due to their single-site mode of action.[5] Resistance often arises from single amino acid substitutions in the ALS gene, which reduce the binding affinity of the herbicide to the enzyme.[3][7]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Acetolactate Synthase (ALS) Activity Assay

This colorimetric assay is a fundamental tool for determining the inhibitory potential of compounds directly on the ALS enzyme.[8]

Objective: To determine the IC50 value of a test compound against ALS.

Materials:

  • Enzyme Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl2, 10% (v/v) glycerol, 1 mM EDTA, 10 mM cysteine.[8]

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.[8]

  • Substrate Solution: 100 mM sodium pyruvate in assay buffer.[8]

  • Stop Solution: 6 N H2SO4.[8]

  • Color Reagent A: 0.5% (w/v) creatine.[8]

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Enzyme Extraction: Homogenize young plant tissue (e.g., from a susceptible weed species) in ice-cold enzyme extraction buffer. Centrifuge the homogenate and use the supernatant containing the crude enzyme extract.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • ALS enzyme extract.

    • Varying concentrations of the test compound (or solvent control).

    • Assay buffer to a final volume.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution (pyruvate) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution. This also initiates the decarboxylation of the product, acetolactate, to acetoin.

  • Color Development: Incubate at 60°C for 15 minutes. Then, add Color Reagent A followed by Color Reagent B.

  • Absorbance Measurement: After a further incubation at 60°C for 15 minutes, measure the absorbance at 525 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Experimental Workflow for In Vitro ALS Activity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Enzyme Extraction from Plant Tissue C Add Enzyme, Inhibitor, and Buffer to Microplate A->C B Prepare Reagents and Test Compounds B->C D Pre-incubate at 37°C C->D E Add Substrate (Pyruvate) D->E F Incubate at 37°C E->F G Stop Reaction with H2SO4 F->G H Incubate at 60°C for Decarboxylation G->H I Add Creatine and α-Naphthol H->I J Incubate at 60°C for Color Development I->J K Measure Absorbance at 525 nm J->K L Calculate % Inhibition K->L M Determine IC50 Value L->M

Caption: Workflow for the in vitro ALS activity assay.

Greenhouse Herbicidal Activity Bioassay

This in vivo assay evaluates the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.

Objective: To determine the GR50 (50% growth reduction) value of a test compound on a target weed species.

Materials:

  • Seeds of a susceptible weed species (e.g., velvetleaf, foxtail).

  • Pots with a standardized soil mix.

  • Greenhouse with controlled temperature, light, and humidity.

  • Test compounds formulated for spraying (e.g., as an emulsifiable concentrate).

  • Laboratory spray chamber.

Procedure:

  • Plant Growth: Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

  • Herbicide Application: Prepare serial dilutions of the test compound. Apply the formulations to the plants at a constant volume using a laboratory spray chamber. Include an untreated control group.

  • Growth Period: Return the treated plants to the greenhouse and allow them to grow for a specified period (e.g., 14-21 days).

  • Evaluation: Assess the herbicidal effect by visually rating the injury (on a scale of 0-100%) and by measuring the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Calculate the percent growth reduction for each treatment compared to the untreated control. Determine the GR50 value by plotting the percent growth reduction against the log of the herbicide dose.

Logical Flow of Herbicide SAR Study

A Design and Synthesize Analogs of 5-Isopropyl-5-methylimidazolidine-2,4-dione B In Vitro Screening (ALS Enzyme Assay) A->B D In Vivo Screening (Greenhouse Bioassay) A->D C Determine IC50 Values B->C F Establish Structure-Activity Relationship (SAR) C->F E Determine GR50 Values D->E E->F G Identify Lead Compounds for Further Development F->G

Caption: Logical flow for a herbicide SAR study.

Conclusion and Future Directions

The 5-isopropyl-5-methylimidazolidine-2,4-dione scaffold remains a highly effective core for the development of ALS-inhibiting herbicides. The structure-activity relationship is finely tuned, with the substituents at the 5-position of the imidazolidine ring playing a critical role in the binding affinity to the target enzyme. Future research in this area should focus on the synthesis and evaluation of novel analogs with modifications designed to overcome existing resistance mechanisms. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that can guide the design of new, more potent, and selective herbicides.[9][10][11][12] The integration of computational modeling with empirical testing will be crucial in accelerating the discovery of the next generation of weed management solutions.

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  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. (n.d.). PubMed.
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  • Synthesis and herbicidal activity of C5-substituted cinmethylin analogs. (2025). PubMed.
  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (n.d.). MDPI.
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN.
  • Synthesis and characterization of chiral imidazolinones. (1997). RIT Digital Institutional Repository.
  • Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-d. (2024). Semantic Scholar.
  • Synthesis and herbicidal activity of C5-substituted cinmethylin analogs. (n.d.).
  • Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. (n.d.). PMC - NIH.

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